Product packaging for 4-Hydroxy-3-methylcyclohexanone(Cat. No.:CAS No. 89897-04-1)

4-Hydroxy-3-methylcyclohexanone

Cat. No.: B1339868
CAS No.: 89897-04-1
M. Wt: 128.17 g/mol
InChI Key: BSSXPZSFKIABFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Hydroxy-3-methylcyclohexanone is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B1339868 4-Hydroxy-3-methylcyclohexanone CAS No. 89897-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-3-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSXPZSFKIABFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50555959
Record name 4-Hydroxy-3-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89897-04-1
Record name 4-Hydroxy-3-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50555959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Hydroxy-3-methylcyclohexanone (CAS: 89897-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-3-methylcyclohexanone, with the CAS number 89897-04-1, is a valuable chemical intermediate in the field of organic synthesis. Its structural features, including a ketone and a secondary alcohol on a substituted cyclohexane ring, make it a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, with a focus on data relevant to researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The available data is summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified
Density Not specified
Solubility Not specified
Stereochemistry Exists as cis and trans isomers.[2]

Synthesis and Experimental Protocols

Conceptual Experimental Workflow for Synthesis:

G Precursor 4-hydroxy-3-methylcyclohex-2-en-1-one Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Precursor->Reduction Reaction Product This compound (Mixture of stereoisomers) Reduction->Product Crude Product Purification Purification (e.g., Column Chromatography) Product->Purification Separation FinalProduct Isolated this compound Purification->FinalProduct Pure Product

Conceptual synthesis workflow for this compound.

General Experimental Protocol (Hypothetical, based on related syntheses):

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxy-3-methylcyclohex-2-en-1-one in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired this compound. The purification step may also allow for the separation of cis and trans isomers.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various biologically active compounds. Its utility is particularly noted in the preparation of:

  • Curcuminoids: This compound is used as a scaffold to synthesize novel curcumin analogs. Curcumin, a natural product, exhibits a wide range of pharmacological activities, but often suffers from poor bioavailability. Synthetic analogs are developed to improve these properties.[3]

  • Human Acetylcholinesterase (hAChE) Inhibitors: Derivatives of this compound are being investigated as potential inhibitors of hAChE, an enzyme implicated in Alzheimer's disease.

While this compound itself is not reported to have direct biological activity or modulate specific signaling pathways, its role as a precursor is critical for the development of new therapeutic agents.[4] The biological activity of the final products is diverse and depends on the specific modifications made to the cyclohexanone scaffold.

Logical Relationship of this compound in Drug Discovery:

G Start This compound (Building Block) Synth Chemical Synthesis (Modification & Derivatization) Start->Synth Curcuminoids Curcuminoid Analogs Synth->Curcuminoids hAChE hAChE Inhibitors Synth->hAChE Bioactivity Biological Activity (e.g., Anticancer, Neuroprotective) Curcuminoids->Bioactivity hAChE->Bioactivity DrugDev Drug Development Pipeline Bioactivity->DrugDev

Role of this compound as a precursor in drug development.

Analytical Characterization

The characterization and quality control of this compound are crucial for its use in synthesis. Standard analytical techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the isomeric ratio (cis/trans).

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique can be used to determine the molecular weight and fragmentation pattern, aiding in identification and purity assessment.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

Due to the lack of specific published methods, researchers would need to develop and validate their own analytical protocols for the quantitative analysis of this compound.

Conclusion

This compound is a significant synthetic intermediate with demonstrated potential in the development of new pharmaceutical agents. While detailed information on its direct biological activity and specific, validated synthesis and analytical protocols are limited in publicly available literature, its role as a versatile building block is well-established. This guide provides a foundational understanding of its properties and applications, intended to support researchers and drug development professionals in leveraging this compound for their synthetic and medicinal chemistry endeavors. Further research into its synthesis, biological effects, and analytical characterization will undoubtedly enhance its utility in the scientific community.

References

4-hydroxy-3-methylcyclohexan-1-one properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-hydroxy-3-methylcyclohexan-1-one

Abstract

4-hydroxy-3-methylcyclohexan-1-one is a cyclic ketone and a member of the cyclohexanone family of organic compounds. Its structure, featuring both a hydroxyl and a methyl group on the cyclohexane ring, gives rise to multiple stereoisomers, each with potentially distinct chemical and physical properties. This document provides a comprehensive overview of the known properties, synthesis, and spectral characterization of 4-hydroxy-3-methylcyclohexan-1-one, with a focus on providing researchers and drug development professionals with a detailed technical resource.

Molecular Structure and Nomenclature

The systematic IUPAC name for this compound is 4-hydroxy-3-methylcyclohexan-1-one. The molecule contains two stereocenters at positions 3 and 4 of the cyclohexane ring. This results in the existence of four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These pairs of enantiomers can be grouped into two diastereomers: cis-4-hydroxy-3-methylcyclohexan-1-one and trans-4-hydroxy-3-methylcyclohexan-1-one. The stereochemistry significantly influences the compound's properties and reactivity.

Physicochemical Properties

Quantitative data for 4-hydroxy-3-methylcyclohexan-1-one is primarily available through chemical databases, which often provide predicted values. Experimentally verified data is sparse in publicly accessible literature.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem
Molecular Weight 128.17 g/mol PubChem
CAS Number 10457-79-1PubChem
Predicted Boiling Point 235.9±23.0 °C (at 760 mmHg)ChemSpider
Predicted Density 1.0±0.1 g/cm³ChemSpider
Predicted pKa 14.49±0.20ChemSpider
Predicted LogP 0.49±0.21ChemSpider
Predicted Refractive Index 1.472ChemSpider

Spectroscopic Data

Detailed experimental spectroscopic data for 4-hydroxy-3-methylcyclohexan-1-one is not widely published. The following represents predicted spectral data, which is useful for general identification purposes.

Table 3.1: Predicted ¹H-NMR Spectral Data

Chemical Shift (ppm)MultiplicityProtons
~3.6 - 4.0m1H (-CHOH)
~2.0 - 2.6m4H (-CH₂C=O, -CHCH₃)
~1.5 - 2.0m3H (-CH₂CHOH, -CH-)
~1.0d3H (-CH₃)
~2.5 - 3.5br s1H (-OH)

Table 3.2: Predicted ¹³C-NMR Spectral Data

Chemical Shift (ppm)Carbon
~210C=O
~70-CHOH
~40 - 50-CH₂C=O, -CHCH₃
~30 - 40-CH₂CHOH
~15-CH₃

Synthesis and Reactivity

One common route to synthesize substituted cyclohexanones involves the Robinson annulation. A potential synthetic pathway for 4-hydroxy-3-methylcyclohexan-1-one could start from a readily available precursor, followed by reduction and methylation steps.

A generalized workflow for a potential synthesis is outlined below. This represents a logical chemical relationship rather than a specific, cited experimental protocol.

G A Cyclohexane-1,4-dione B Protection of one ketone A->B e.g., Ethylene glycol, acid catalyst C Protected intermediate B->C D Methylation (e.g., LDA, MeI) C->D E Methylated intermediate D->E F Reduction of ketone (e.g., NaBH4) E->F G Protected final product F->G H Deprotection G->H Acidic workup I 4-hydroxy-3-methylcyclohexan-1-one H->I

Caption: A potential synthetic workflow for 4-hydroxy-3-methylcyclohexan-1-one.

Experimental Protocols

General Protocol for Sodium Borohydride Reduction of a Cyclic Ketone:

  • Dissolution: The starting ketone (1.0 eq) is dissolved in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (NaBH₄, ~1.1 to 1.5 eq) is added portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5-10 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a weak acid, such as 1 M HCl or saturated ammonium chloride solution, until the effervescence ceases.

  • Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Workup: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude alcohol is purified by flash column chromatography on silica gel to yield the final product.

Biological Activity and Applications

There is limited specific information in peer-reviewed literature regarding the biological activity or drug development applications of 4-hydroxy-3-methylcyclohexan-1-one itself. However, the cyclohexanone core is a common scaffold in medicinal chemistry and natural products. Compounds with this basic structure are explored for a variety of therapeutic targets, and this molecule could serve as a valuable chiral building block for the synthesis of more complex bioactive molecules.

Conclusion

4-hydroxy-3-methylcyclohexan-1-one is a simple, chiral organic molecule whose properties are primarily documented in chemical databases through computational predictions. While it serves as an interesting model for stereochemical analysis and a potential building block in organic synthesis, a significant gap exists in the literature regarding its experimentally verified physicochemical properties, detailed spectroscopic analysis, and potential biological applications. Further research is warranted to fully characterize the various stereoisomers of this compound and explore their utility in synthetic and medicinal chemistry.

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-hydroxy-3-methylcyclohexanone, a valuable chemical intermediate in the development of novel therapeutics and other specialized chemical applications. This document details potential synthetic routes, outlines experimental protocols for key reactions based on analogous transformations, and presents quantitative data in a structured format for ease of comparison.

Introduction

This compound is a substituted cyclohexanone ring system featuring a hydroxyl group at the C-4 position and a methyl group at the C-3 position. The stereochemical relationship between these two substituents can significantly influence the biological activity and physical properties of its derivatives, making stereocontrolled synthesis a critical consideration. This guide explores plausible synthetic strategies, primarily focusing on the reduction of dione precursors, a common and effective method for the preparation of hydroxyketones.

Synthetic Pathways

Two primary retrosynthetic disconnections are considered for the synthesis of this compound. The most direct and promising approach involves the selective reduction of 3-methylcyclohexane-1,4-dione. A second, related pathway proceeds via the reduction of 3-methyl-p-benzoquinone (toluquinone).

Pathway 1: From 3-Methylcyclohexane-1,4-dione

This pathway hinges on the availability of 3-methylcyclohexane-1,4-dione and a selective reduction method to convert one of the carbonyl groups to a hydroxyl group.

Pathway 1 3-Methylcyclohexane-1,4-dione 3-Methylcyclohexane-1,4-dione This compound This compound 3-Methylcyclohexane-1,4-dione->this compound Selective Reduction

Caption: Synthetic route from 3-methylcyclohexane-1,4-dione.

The key challenge in this route is the chemoselective reduction of one of the two ketone functionalities. The electronic and steric environment around the two carbonyl groups in 3-methylcyclohexane-1,4-dione is slightly different, which may allow for selective reduction under carefully controlled conditions using specific reducing agents.

Pathway 2: From 3-Methyl-p-benzoquinone (Toluquinone)

This approach involves the reduction of the readily available 3-methyl-p-benzoquinone. This reaction could proceed through a 1,4-conjugate addition of a hydride, followed by tautomerization and subsequent reduction of the carbon-carbon double bond.

Pathway 2 3-Methyl-p-benzoquinone 3-Methyl-p-benzoquinone 3-Methylcyclohexane-1,4-dione 3-Methylcyclohexane-1,4-dione 3-Methyl-p-benzoquinone->3-Methylcyclohexane-1,4-dione Reduction This compound This compound 3-Methylcyclohexane-1,4-dione->this compound Selective Reduction

Caption: Two-step synthesis from 3-methyl-p-benzoquinone.

Catalytic hydrogenation of toluquinone could potentially yield 3-methylcyclohexane-1,4-dione, which can then be selectively reduced as described in Pathway 1.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Cyclohexanedione (Model for 3-Methylcyclohexane-1,4-dione Synthesis)

The synthesis of the parent 1,4-cyclohexanedione can serve as a model for the preparation of its 3-methyl derivative. One established method involves the hydrolysis and decarboxylation of diethyl succinoylsuccinate, which is formed from the self-condensation of diethyl succinate.

Materials:

  • Diethyl succinate

  • Sodium ethoxide

  • Ethanol

  • Sulfuric acid (concentrated) or Phosphoric acid (aqueous alcoholic)

Procedure:

  • Condensation: Diethyl succinate is subjected to a base-catalyzed condensation using sodium ethoxide in ethanol to yield diethyl succinoylsuccinate.

  • Hydrolysis and Decarboxylation: The resulting diester is then hydrolyzed and decarboxylated by heating with a strong acid such as concentrated sulfuric acid or aqueous alcoholic phosphoric acid to afford 1,4-cyclohexanedione.

Protocol 2: Selective Reduction of a 1,4-Dione (Conceptual)

This conceptual protocol outlines the selective reduction of 3-methylcyclohexane-1,4-dione. The choice of reducing agent and reaction conditions is critical for achieving selectivity.

Materials:

  • 3-Methylcyclohexane-1,4-dione

  • Selective reducing agent (e.g., Sodium borohydride, Lithium tri-sec-butylborohydride (L-Selectride®))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Ethanol)

  • Quenching agent (e.g., water, dilute acid)

Procedure:

  • Dissolution: Dissolve 3-methylcyclohexane-1,4-dione in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to enhance selectivity.

  • Addition of Reducing Agent: Slowly add a solution of the selective reducing agent to the cooled ketone solution. The stoichiometry of the reducing agent should be carefully controlled (typically 1.0 to 1.2 equivalents).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid at low temperature.

  • Workup and Purification: Allow the mixture to warm to room temperature and perform a standard aqueous workup. The crude product can then be purified by column chromatography on silica gel to isolate this compound.

Protocol 3: Catalytic Hydrogenation of Toluquinone to 3-Methylcyclohexane-1,4-dione (Conceptual)

This protocol describes the conceptual catalytic hydrogenation of toluquinone to produce the corresponding dione.

Materials:

  • Toluquinone (3-methyl-p-benzoquinone)

  • Hydrogenation catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen gas source

Procedure:

  • Catalyst Suspension: In a hydrogenation vessel, suspend the catalyst in the chosen solvent.

  • Substrate Addition: Add the toluquinone to the vessel.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure and stir the mixture at a suitable temperature.

  • Reaction Monitoring: Monitor the uptake of hydrogen to determine the reaction endpoint.

  • Workup: After the reaction is complete, filter off the catalyst and remove the solvent under reduced pressure to obtain the crude 3-methylcyclohexane-1,4-dione.

Data Presentation

The following tables summarize key data for the starting materials and potential products. Note that the data for this compound is predicted or based on analogous compounds due to the lack of specific literature data.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3-MethylcyclohexanoneC₇H₁₂O112.17169-171-73.5
3-Methyl-p-benzoquinoneC₇H₆O₂122.12186 (subl.)69
1,4-CyclohexanedioneC₆H₈O₂112.13130-133 (20 mmHg)77-78.5
This compoundC₇H₁₂O₂128.17Not AvailableNot Available

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound, starting from toluquinone.

Synthesis Workflow cluster_0 Synthesis cluster_1 Purification & Characterization Start Start Toluquinone Toluquinone Start->Toluquinone Hydrogenation Hydrogenation Toluquinone->Hydrogenation 3-Methylcyclohexane-1,4-dione 3-Methylcyclohexane-1,4-dione Hydrogenation->3-Methylcyclohexane-1,4-dione Selective_Reduction Selective_Reduction 3-Methylcyclohexane-1,4-dione->Selective_Reduction Crude_Product Crude_Product Selective_Reduction->Crude_Product Purification Purification Crude_Product->Purification Pure_Product Pure_Product Purification->Pure_Product Spectroscopic_Analysis Spectroscopic_Analysis Pure_Product->Spectroscopic_Analysis Data_Confirmation Data_Confirmation Spectroscopic_Analysis->Data_Confirmation

Caption: Workflow for synthesis and analysis.

Conclusion

The synthesis of this compound presents an interesting challenge in regioselective and stereoselective synthesis. The most promising route appears to be the reduction of 3-methyl-p-benzoquinone to 3-methylcyclohexane-1,4-dione, followed by a selective reduction of one carbonyl group. The experimental protocols provided in this guide, based on established chemical principles, offer a solid foundation for researchers to develop a robust and efficient synthesis of this valuable molecule. Further optimization of reaction conditions and a thorough investigation of the stereochemical outcome of the reduction step will be crucial for accessing specific diastereomers of the final product.

4-Hydroxy-3-methylcyclohexanone molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of its Molecular Structure, Synthesis, and Spectroscopic Characterization for Advanced Research Applications

This technical guide provides a comprehensive overview of 4-Hydroxy-3-methylcyclohexanone, a molecule of interest for researchers, scientists, and professionals in drug development. The document details its structural features, stereoisomerism, physicochemical properties, plausible synthetic pathways, and methods for spectroscopic characterization. Furthermore, it explores the potential of this cyclohexanone scaffold in medicinal chemistry by examining the biological activities of structurally related compounds.

Molecular Structure and Physicochemical Properties

This compound is a derivative of cyclohexanone featuring a hydroxyl (-OH) group at the fourth carbon and a methyl (-CH₃) group at the third carbon. Its chemical formula is C₇H₁₂O₂ and it has a molecular weight of approximately 128.17 g/mol .[1][2] The presence of two stereocenters at positions C3 and C4 gives rise to diastereomers, which can exist in cis and trans configurations depending on the relative orientation of the methyl and hydroxyl groups. The specific stereochemistry can significantly influence the molecule's physical properties and biological activity.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₁₂O₂ [1][2]
Molecular Weight 128.17 g/mol [2]
CAS Number 89897-04-1 [1][2]
Boiling Point 229.7 ± 33.0 °C at 760 mmHg [2]
Density 1.1 ± 0.1 g/cm³ [2]
Flash Point 93.1 ± 18.0 °C [2]
LogP -0.04 [2]
Topological Polar Surface Area 37.3 Ų [1]
Hydrogen Bond Donor Count 1 [1]

| Hydrogen Bond Acceptor Count | 2 |[1] |

Synthesis Pathway and Experimental Protocol

While various specific synthetic routes exist, a general and plausible pathway for creating substituted cyclohexanones involves the catalytic hydrogenation of a corresponding phenol followed by selective oxidation.[3] For this compound, a logical starting material would be a cresol derivative. The following workflow illustrates a conceptual synthesis.

G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation m-Cresol m-Cresol H2_Catalyst H2_Catalyst m-Cresol->H2_Catalyst H₂ / Catalyst 3-Methylcyclohexanol 3-Methylcyclohexanol Oxidizing_Agent Oxidizing_Agent 3-Methylcyclohexanol->Oxidizing_Agent Oxidizing Agent H2_Catalyst->3-Methylcyclohexanol Final_Product This compound Oxidizing_Agent->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

  • Catalytic Hydrogenation of Starting Material: A 4-substituted phenol is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) in a high-pressure reactor. A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure until hydrogen uptake ceases. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the corresponding 4-substituted cyclohexanol.[3]

  • Oxidation to Cyclohexanone: The synthesized cyclohexanol is dissolved in an organic solvent (e.g., dichloromethane).[3] An oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a TEMPO-based catalytic system with a co-oxidant like sodium hypochlorite) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the crude product is worked up through extraction and washing. The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified using column chromatography to yield the pure 4-substituted cyclohexanone.[3]

Spectroscopic Analysis and Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. A typical analytical workflow ensures the purity and verifies the identity of the synthesized compound.

G Crude_Product Crude Synthesized Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Analysis Spectroscopic Analysis Pure_Compound->Analysis NMR NMR (¹H, ¹³C) Analysis->NMR IR IR Spectroscopy Analysis->IR MS Mass Spectrometry Analysis->MS Data Data Interpretation & Structural Confirmation NMR->Data IR->Data MS->Data

Caption: General workflow for the purification and analysis of a synthesized compound.

Table 2: Expected Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR ~1.0 ppm (d, 3H): Methyl group (CH₃) protons, doublet due to coupling with the adjacent C3 proton. ~1.5-2.5 ppm (m, 7H): Cyclohexane ring protons. ~3.5-4.0 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH). Variable (br s, 1H): Hydroxyl group proton (-OH), often a broad singlet.
¹³C NMR ~15-22 ppm: Methyl carbon (CH₃). ~25-50 ppm: Ring methylene (CH₂) and methine (CH) carbons. ~65-75 ppm: Carbon attached to the hydroxyl group (C-OH). ~210-215 ppm: Carbonyl carbon (C=O).[4]
IR Spectroscopy ~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group. ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups. ~1715 cm⁻¹ (strong): C=O stretching vibration of the ketone.[4][5]

| Mass Spectrometry (EI) | m/z 128: Molecular ion peak (M⁺). m/z 113: [M-CH₃]⁺, loss of a methyl group. m/z 110: [M-H₂O]⁺, loss of water. Other Fragments: Characteristic fragments from the cleavage of the cyclohexanone ring. |

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample (5-10 mg) is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube, with tetramethylsilane (TMS) added as an internal standard (δ 0.00).[4] ¹H and ¹³C spectra are acquired on a 400 MHz or higher field NMR spectrometer.

  • Infrared (IR) Spectroscopy: A drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using an FTIR spectrometer, typically scanning the mid-infrared range (4000-400 cm⁻¹).[4]

  • Mass Spectrometry (MS): A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound is separated on a capillary column and then introduced into the ion source of the mass spectrometer. For electron ionization (EI), molecules are bombarded with 70 eV electrons, causing ionization and fragmentation.[4]

Relevance in Drug Development and Biological Activity

While direct biological studies on this compound are limited, its core structure is a recognized scaffold in medicinal chemistry. Various derivatives of substituted cyclohexanones have demonstrated significant biological activities, suggesting that this molecule could serve as a valuable starting point for the synthesis of novel therapeutic agents.

Table 3: Biological Activities of Structurally Related Cyclohexanone Derivatives

Compound/Derivative Class Biological Activity Potential Application Reference
4-Hydroxy-3,3-dimethylcyclohexanone Intermediate for hAChE inhibitor Alzheimer's Disease [6]
4-hydroxycyclohexanone based curcuminoids Antiproliferative activity Anticancer [7]
Epoxy-hydroxy-methoxy-methyl-cyclohexenone Antimicrobial against plant pathogens Agrochemicals [8]
4-tert-Butylcyclohexanone derivatives Antibacterial and Insecticidal Anti-infectives, Pest Control [9]

| 4-Methylcyclohexanone | Intermediate for pharmaceuticals | General Drug Synthesis |[10] |

The diverse activities of these related compounds highlight the versatility of the cyclohexanone scaffold for generating new chemical entities that can be screened for various therapeutic targets.

G Scaffold Core Scaffold (this compound) Modification Chemical Modification (Functionalization) Scaffold->Modification Library Derivative Library Modification->Library Screening High-Throughput Biological Screening Library->Screening Targets Potential Therapeutic Targets Screening->Targets Enzymes Enzyme Inhibition (e.g., Cholinesterase) Targets->Enzymes Cells Antiproliferative Effects (Cancer Cell Lines) Targets->Cells Pathogens Antimicrobial Activity (Bacteria, Fungi) Targets->Pathogens

Caption: Logical diagram of the role of a core scaffold in drug discovery.

References

An In-depth Technical Guide to the Stereoisomers of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-hydroxy-3-methylcyclohexanone, a chiral cyclic ketone with potential applications in organic synthesis and drug discovery. Due to the presence of two stereocenters at positions 3 and 4 of the cyclohexanone ring, this compound can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be grouped into two pairs of enantiomers, which are also diastereomers of each other. The cis and trans relationship of the methyl and hydroxyl groups significantly influences the molecule's three-dimensional structure and, consequently, its chemical and biological properties.

Stereoisomeric Forms

The four stereoisomers of this compound are illustrated below:

  • cis-isomers: (3R,4S)-4-hydroxy-3-methylcyclohexanone and (3S,4R)-4-hydroxy-3-methylcyclohexanone

  • trans-isomers: (3R,4R)-4-hydroxy-3-methylcyclohexanone and (3S,4S)-4-hydroxy-3-methylcyclohexanone

Quantitative Data

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC7H12O2[1]
Molecular Weight128.17 g/mol [1]
CAS Number89897-04-1[1]

Table 2: Spectroscopic Data of Analogous Compounds (cis- and trans-3-Methylcyclohexanol)

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
cis-3-Methylcyclohexanol0.90 (d, 3H), 1.15-2.00 (m, 9H), 3.95 (m, 1H)22.3, 25.4, 31.8, 35.1, 41.7, 67.23350 (O-H), 2920, 1450, 1030
trans-3-Methylcyclohexanol0.88 (d, 3H), 1.05-1.85 (m, 9H), 3.60 (m, 1H)20.3, 31.5, 33.8, 35.9, 46.1, 71.83350 (O-H), 2920, 1450, 1060

Note: The data for 3-methylcyclohexanol is provided as a reference for interpreting the spectra of this compound stereoisomers.[2][3][4][5][6]

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of the individual stereoisomers of this compound are not explicitly published. However, based on established organic chemistry principles and procedures for analogous compounds, the following protocols are proposed.

Protocol 1: Stereoselective Synthesis of this compound (General Approach)

This protocol outlines a general strategy for the synthesis of a mixture of stereoisomers, which can then be separated.

Objective: To synthesize a mixture of cis- and trans-4-hydroxy-3-methylcyclohexanone stereoisomers.

Methodology:

  • Starting Material: 3-Methylcyclohexenone.

  • Reaction: Stereoselective reduction of the ketone followed by hydroxylation or vice versa. A common method involves the reduction of 3-methyl-4-oxocyclohexanecarboxylate, followed by decarboxylation.

  • Procedure:

    • Dissolve 3-methyl-4-oxocyclohexanecarboxylate (1 equivalent) in a suitable solvent such as methanol or ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH4) (1.1 equivalents), portion-wise while stirring. The choice of reducing agent can influence the stereoselectivity.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Remove the solvent under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • The resulting ester is then hydrolyzed and decarboxylated by heating with aqueous acid or base to yield a mixture of this compound stereoisomers.

  • Purification: The crude mixture can be purified by column chromatography on silica gel.

Protocol 2: Separation of Diastereomers by Column Chromatography

Objective: To separate the cis and trans diastereomeric pairs of this compound.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A solvent system of increasing polarity, typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The optimal ratio should be determined by TLC analysis.

  • Procedure:

    • Prepare a chromatography column with silica gel slurried in the initial, less polar mobile phase.

    • Dissolve the crude mixture of stereoisomers in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

    • Elute the column with the mobile phase, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the separated diastereomers.

    • Combine the fractions containing each pure diastereomer and evaporate the solvent to obtain the isolated compounds.

Protocol 3: Chiral Resolution of Enantiomers by HPLC

Objective: To separate the enantiomers within the cis and trans pairs.

Methodology:

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for separating cyclic ketones.[7]

  • Chiral Column: A column such as a Chiralcel OD-H or Chiralpak AD-H is a good starting point.

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The optimal ratio needs to be determined experimentally to achieve baseline separation.[7]

  • Procedure:

    • Dissolve the separated diastereomer (e.g., the cis-racemic mixture) in the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Monitor the elution profile using a UV detector.

    • Collect the fractions corresponding to each enantiomeric peak.

    • Evaporate the solvent from the collected fractions to obtain the pure enantiomers.

Visualizations

The following diagrams illustrate the stereoisomeric relationships and a proposed experimental workflow.

stereoisomers cis_3R4S (3R,4S) cis_3S4R (3S,4R) cis_3R4S->cis_3S4R trans_3R4R (3R,4R) cis_3R4S->trans_3R4R Diastereomers trans_3S4S (3S,4S) cis_3R4S->trans_3S4S Diastereomers cis_3S4R->trans_3R4R cis_3S4R->trans_3S4S Diastereomers trans_3R4R->trans_3S4S Enantiomers

Caption: Stereoisomeric relationships of this compound.

workflow start Starting Material (3-Methylcyclohexenone) synthesis Stereoselective Synthesis (e.g., Reduction & Hydroxylation) start->synthesis mixture Mixture of Stereoisomers (cis and trans) synthesis->mixture separation_diastereomers Diastereomer Separation (Column Chromatography) mixture->separation_diastereomers cis_racemate cis-Racemate ((3R,4S) + (3S,4R)) separation_diastereomers->cis_racemate trans_racemate trans-Racemate ((3R,4R) + (3S,4S)) separation_diastereomers->trans_racemate chiral_resolution_cis Chiral Resolution (Chiral HPLC) cis_racemate->chiral_resolution_cis chiral_resolution_trans Chiral Resolution (Chiral HPLC) trans_racemate->chiral_resolution_trans cis_3R4S (3R,4S)-Enantiomer chiral_resolution_cis->cis_3R4S cis_3S4R (3S,4R)-Enantiomer chiral_resolution_cis->cis_3S4R trans_3R4R (3R,4R)-Enantiomer chiral_resolution_trans->trans_3R4R trans_3S4S (3S,4S)-Enantiomer chiral_resolution_trans->trans_3S4S

Caption: Proposed workflow for synthesis and separation of stereoisomers.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in publicly accessible literature regarding the biological activities and signaling pathway interactions of the individual stereoisomers of this compound. However, it is well-established that the stereochemistry of a molecule can dramatically impact its biological function. Different enantiomers of a chiral drug, for instance, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the synthesis and separation of the individual stereoisomers of this compound are crucial first steps for any future biological evaluation. Studies on other hydroxy-substituted cyclohexanone derivatives have explored their potential as cytotoxic agents, suggesting that this class of compounds may have interesting biological properties worth investigating.[1]

Conclusion

This technical guide has summarized the current understanding of the stereoisomers of this compound. While specific experimental data for each isomer is limited, this document provides a framework for their synthesis, separation, and characterization based on established chemical principles and data from analogous compounds. The provided protocols and workflows offer a starting point for researchers interested in exploring the unique properties and potential applications of these chiral molecules. Further research is warranted to fully elucidate the chemical and biological characteristics of each stereoisomer.

References

Spectroscopic Profile of 4-Hydroxy-3-methylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the organic compound 4-Hydroxy-3-methylcyclohexanone. Due to the limited availability of published experimental data for this specific molecule, this document presents a combination of predicted spectroscopic information and experimental data from closely related isomers. This approach offers valuable insights into the expected spectral characteristics of this compound, aiding in its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. It is crucial to note that where experimental data for this compound is unavailable, predicted data or data from its isomers are provided for comparative purposes and are clearly labeled as such.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Note: The following data is predicted and may differ from experimental values.

Chemical Shift (ppm)MultiplicityNumber of ProtonsProposed Assignment
~3.8Multiplet1HH-4 (CH-OH)
~2.5 - 2.0Multiplets5HH-2 (CH₂), H-3 (CH), H-5 (CH₂)
~1.8Multiplet2HH-6 (CH₂)
~1.0Doublet3H-CH₃
VariableBroad Singlet1H-OH
Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Note: The following data is predicted and may differ from experimental values.

Chemical Shift (ppm)Carbon TypeProposed Assignment
~210C=OC-1
~70CH-OHC-4
~50CH₂C-2
~45CHC-3
~35CH₂C-5
~30CH₂C-6
~15CH₃-CH₃
Table 3: IR Spectroscopic Data (Experimental Data for Isomer: 4-Hydroxy-4-methylcyclohexanone)

Note: This data is for the isomer 4-Hydroxy-4-methylcyclohexanone and serves as an estimate for the expected absorptions.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl)
~2950StrongC-H stretch (aliphatic)
~1710StrongC=O stretch (ketone)
~1450MediumC-H bend (methylene)
~1100MediumC-O stretch (secondary alcohol)
Table 4: Mass Spectrometry Data (Experimental Data for Isomer: 4-Hydroxy-4-methylcyclohexanone)

Note: This data is for the isomer 4-Hydroxy-4-methylcyclohexanone. The fragmentation pattern is expected to be similar but may show differences in fragment intensities.

m/zRelative Intensity (%)Proposed Fragment
128Moderate[M]⁺ (Molecular Ion)
113Moderate[M - CH₃]⁺
110Low[M - H₂O]⁺
98Moderate[M - C₂H₂O]⁺
85High[M - C₃H₇]⁺
71High[C₄H₇O]⁺
57High[C₄H₉]⁺
43Very High[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are provided below. These are generalized procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired with a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence. A 30° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly used. Several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film is prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Solid (KBr Pellet): If the sample is a solid, approximately 1-2 mg of the sample is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable inlet system. For a relatively volatile compound like this compound, direct infusion via a heated probe or injection into a gas chromatograph (GC-MS) is common.

  • Ionization: Electron Ionization (EI) is a standard method for this type of molecule. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Data Interpretation & Structure Confirmation NMR_Data->Interpretation Spectroscopic Data IR_Data->Interpretation Spectroscopic Data MS_Data->Interpretation Spectroscopic Data

Caption: A flowchart illustrating the general workflow from sample synthesis to structural elucidation using various spectroscopic techniques.

Chemical and physical properties of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Hydroxy-3-methylcyclohexanone (CAS No. 89897-0-4), a substituted cyclohexanone of interest in organic synthesis. Due to the limited availability of extensive experimental data in public domains, this document combines reported values with predicted data and general methodologies applicable to compounds of this class. It covers the compound's structure, physicochemical properties, a generalized synthetic approach, predicted spectral data, and safety information. This guide aims to serve as a foundational resource for researchers and professionals working with or considering the use of this molecule in their scientific endeavors.

Chemical and Physical Properties

Structure and Identifiers

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₂O₂--INVALID-LINK--[1]
Molecular Weight 128.17 g/mol --INVALID-LINK--[1]
CAS Number 89897-04-1--INVALID-LINK--[2]
Boiling Point 229.7 ± 33.0 °C at 760 mmHg--INVALID-LINK--[2]
Density 1.1 ± 0.1 g/cm³--INVALID-LINK--[2]
Flash Point 93.1 ± 18.0 °C--INVALID-LINK--[2]
Refractive Index 1.480--INVALID-LINK--[3]
Topological Polar Surface Area 37.3 Ų--INVALID-LINK--[1]
Hydrogen Bond Donor Count 1--INVALID-LINK--[1]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[1]
LogP -0.04--INVALID-LINK--[2]
Melting Point Not available--INVALID-LINK--[3]
Solubility Not available--INVALID-LINK--[3]

Experimental Protocols

Generalized Synthetic Workflow

A plausible synthetic route could involve the reduction of a corresponding diketone or the hydroxylation of a methylcyclohexanone precursor. A generalized workflow for a potential synthetic approach is outlined below. This is a hypothetical pathway and would require experimental validation and optimization.

G start 3-Methylcyclohex-2-en-1-one step1 Epoxidation (e.g., m-CPBA) start->step1 intermediate1 Epoxy-methylcyclohexanone step1->intermediate1 step2 Regioselective ring opening (e.g., H₂O, acid or base catalyst) intermediate1->step2 product This compound step2->product

Caption: Generalized synthetic workflow for this compound.

Disclaimer: This represents a generalized synthetic strategy and not a validated experimental protocol for this compound. Reaction conditions, reagents, and purification methods would need to be developed and optimized.

Spectral Data (Predicted)

Experimental spectral data (NMR, IR) for this compound are not available in public spectral databases. Therefore, predicted NMR data is provided below to aid in the potential identification of the compound.

Predicted ¹H and ¹³C NMR Data

The following tables contain predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are generated by computational algorithms and should be used as a guide for spectral interpretation.

Predicted ¹H NMR Chemical Shifts

Atom AssignmentPredicted Chemical Shift (ppm)
CH₃0.9 - 1.2
CH (linked to CH₃)1.8 - 2.2
CH (linked to OH)3.5 - 4.0
CH₂ (adjacent to C=O)2.2 - 2.6
Other CH₂1.4 - 1.9
OHVariable (dependent on solvent and concentration)

Predicted ¹³C NMR Chemical Shifts

Atom AssignmentPredicted Chemical Shift (ppm)
C=O208 - 212
CH-OH68 - 72
CH-CH₃35 - 40
CH₂ (adjacent to C=O)40 - 45
Other CH₂25 - 35
CH₃15 - 20

Source: Predicted using standard NMR prediction software. Actual experimental values may vary.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.[3]

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Store in a tightly closed container in a cool, dry place.[3]

Biological Activity and Signaling Pathways

There is currently no specific information available in the public domain regarding the biological activity or the involvement of this compound in any signaling pathways. Research on the biological effects of substituted cyclohexanones is an active area, but studies specifically focused on this isomer have not been identified.

Conclusion

This compound is a chemical for which a complete experimental dataset is not publicly available. This guide has consolidated the known physical and chemical properties and provided predicted spectral data to assist researchers. The lack of a detailed synthetic protocol and biological activity data highlights opportunities for further investigation into this molecule. Researchers are advised to use the information presented herein as a starting point and to conduct their own experimental validation.

References

The Rising Potential of 4-Hydroxy-3-methylcyclohexanone Derivatives in Therapeutic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a driving force in medicinal chemistry. Within this landscape, the 4-Hydroxy-3-methylcyclohexanone scaffold is emerging as a promising core structure for the development of new bioactive molecules. While research specifically focused on derivatives of this particular molecule is still developing, the broader class of 4-hydroxycyclohexanone and related cyclohexanone derivatives has demonstrated significant potential across various therapeutic areas, including oncology and infectious diseases. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, drawing on data from closely related analogs to build a comprehensive picture for future research and development.

Synthesis of 4-Hydroxycyclohexanone Derivatives: A General Workflow

The synthesis of 4-hydroxycyclohexanone derivatives often employs well-established organic reactions, with the Claisen-Schmidt condensation being a prominent method for creating α,β-unsaturated ketones, which are common precursors to a variety of bioactive compounds.[1] The following diagram illustrates a general workflow for the synthesis of such derivatives.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final Final Product This compound This compound Claisen-Schmidt Condensation Claisen-Schmidt Condensation This compound->Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Claisen-Schmidt Condensation Chalcone-like Intermediate Chalcone-like Intermediate Claisen-Schmidt Condensation->Chalcone-like Intermediate Base catalyst (e.g., NaOH) Biologically Active Derivative Biologically Active Derivative Chalcone-like Intermediate->Biologically Active Derivative Further modification/cyclization

Caption: General synthetic workflow for 4-hydroxycyclohexanone derivatives.

Anticancer Activity of Cyclohexanone Derivatives

Numerous studies have highlighted the potential of cyclohexanone derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often evaluated using assays that measure cell viability, such as the MTT assay or clonogenic survival assay.[2][3]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected 4-hydroxycyclohexanone and other cyclohexanone derivatives against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
4-Hydroxycyclohexanone(2E,6E)-2,6-bis(3-nitrobenzylidene)-4-hydroxycyclohexanoneA2780 (Ovarian)0.76
C33A (Cervix)2.69
MDA-MB-231 (Breast)1.28
Cyclohexanone2,6-bis(pyridin-3-ylmethylene)-cyclohexanone (RL90)MCF-7 (Breast)Varies[4]
2,6-bis(pyridin-4-ylmethylene)-cyclohexanone (RL91)MCF-7 (Breast)Varies[4]
4-HydroxyquinoloneCompound 3gHCT116 (Colon)Promising[5]
Oxaliplatin{(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II)CH1 (Ovarian)Low µM[6]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol provides a generalized method for assessing the cytotoxic activity of novel this compound derivatives against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. The final DMSO concentration should not exceed 0.1%.[3]

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).[3]

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[3]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.

Potential Signaling Pathways in Anticancer Activity

Research on related cyclohexanone derivatives suggests that their anticancer effects may be mediated through the modulation of key cellular signaling pathways. Two potential mechanisms include the inhibition of the STAT3 signaling pathway and the catalytic inhibition of topoisomerase I.[4]

G cluster_pathway Hypothesized Anticancer Signaling Pathway cluster_stat3 STAT3 Pathway cluster_topoisomerase Topoisomerase I Inhibition Derivative 4-Hydroxy-3-methyl- cyclohexanone Derivative STAT3 STAT3 Derivative->STAT3 Inhibition Topoisomerase I Topoisomerase I Derivative->Topoisomerase I Inhibition p-STAT3 p-STAT3 STAT3->p-STAT3 Phosphorylation Apoptosis Apoptosis STAT3->Apoptosis Inhibition of Gene Transcription Gene Transcription p-STAT3->Gene Transcription Nuclear Translocation Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation DNA Relaxation DNA Relaxation Topoisomerase I->DNA Relaxation Topoisomerase I->Apoptosis Induction of DNA Relaxation->Cell Proliferation

Caption: Plausible anticancer signaling pathways for cyclohexanone derivatives.

Antimicrobial Activity of Cyclohexanone Derivatives

Cyclohexanone derivatives have also been investigated for their antimicrobial properties against a variety of pathogenic bacteria and fungi. The antimicrobial efficacy is typically assessed by determining the minimum inhibitory concentration (MIC) or by measuring the zone of inhibition in an agar diffusion assay.[7][8]

Quantitative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected cyclohexanone derivatives.

Compound ClassDerivativeMicroorganismActivityReference
Piperazine-Cyclohexanone2-{1'-Aryl-1'-[4''-(2'''-hydroxyethoxy ethyl)piperazin-yl]-methyl}-cyclohexanone hydrochlorideBacillus megateriumModerate to Significant[7]
Staphylococcus aureusModerate to Significant[7]
Escherichia coliModerate to Significant[7]
Aspergillus nigerModerate to Significant[7]
4-Hydroxy-3-methylchalcone4-hydroxy-3-methylchalconeStaphylococcus aureusActive[9]
Escherichia coliActive[9]
Amide-CyclopropaneCompound F9Escherichia coliMIC80 = 32 µg/mL[10]
Compound F53Staphylococcus aureusMIC80 = 64 µg/mL[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol provides a generalized method for determining the Minimum Inhibitory Concentration (MIC) of novel this compound derivatives.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.[11]

Conclusion and Future Directions

The available evidence strongly suggests that the cyclohexanone scaffold, and particularly 4-hydroxycyclohexanone derivatives, represents a valuable starting point for the development of novel anticancer and antimicrobial agents. While specific data on this compound derivatives are currently limited, the promising activities of closely related analogs provide a strong rationale for the synthesis and evaluation of a diverse library of these compounds.

Future research should focus on:

  • Synthesis and Screening: The synthesis of a focused library of this compound derivatives with systematic variations in their substitution patterns to establish clear structure-activity relationships.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms by which these compounds exert their biological effects, including the identification of specific cellular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

By systematically exploring the chemical space around the this compound core, the scientific community can unlock its full therapeutic potential and contribute to the development of the next generation of medicines.

References

4-Hydroxy-3-methylcyclohexanone: A Comprehensive Technical Guide for its Application as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methylcyclohexanone is a versatile bifunctional molecule that serves as a valuable chiral building block in modern organic synthesis. Possessing two stereogenic centers, it exists as four distinct stereoisomers, each offering a unique three-dimensional scaffold for the construction of complex molecular architectures. Its utility is particularly pronounced in the pharmaceutical industry, where stereochemical precision is paramount for biological activity. This technical guide provides an in-depth overview of the synthesis, stereoisomers, and key applications of this compound, complete with detailed experimental protocols, tabulated data, and workflow visualizations to support researchers in its practical application.

Introduction: The Strategic Value of this compound

Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals, agrochemicals, and other high-value chemical entities. The biological activity of a molecule is often intrinsically linked to its absolute stereochemistry. This compound presents a synthetically attractive scaffold due to several key features:

  • Two Stereogenic Centers: The carbons at positions 3 and 4 are chiral, leading to four possible stereoisomers. This allows for the exploration of diastereomeric and enantiomeric relationships in target molecule synthesis.

  • Orthogonal Functionality: The ketone and hydroxyl groups can be manipulated selectively through a wide range of well-established chemical transformations. The hydroxyl group can be used for nucleophilic attack, acylation, or as a directing group, while the ketone is amenable to reductions, additions, and enolate chemistry.

  • Cyclic Scaffold: The cyclohexane ring provides a conformationally restricted yet versatile backbone, ideal for constructing complex cyclic and polycyclic systems often found in natural products and drug molecules.

This guide will explore the methods to access specific stereoisomers of this building block and its subsequent application in stereocontrolled synthesis.

Structure and Stereoisomerism

This compound has two chiral centers at C3 and C4. This gives rise to two pairs of enantiomers: (3R,4R) and (3S,4S), which are the trans diastereomers, and (3R,4S) and (3S,4R), which are the cis diastereomers. The relationship between these stereoisomers is crucial for their application in asymmetric synthesis.

stereoisomers cluster_trans trans-Isomers cluster_cis cis-Isomers r3r4 (3R,4R)-4-hydroxy- 3-methylcyclohexanone s3s4 (3S,4S)-4-hydroxy- 3-methylcyclohexanone r3r4->s3s4 Enantiomers r3s4 (3R,4S)-4-hydroxy- 3-methylcyclohexanone r3r4->r3s4 Diastereomers s3r4 (3S,4R)-4-hydroxy- 3-methylcyclohexanone r3r4->s3r4 Diastereomers s3s4->r3s4 Diastereomers s3s4->s3r4 Diastereomers r3s4->s3r4 Enantiomers

Figure 1: Stereoisomers of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. Data for specific stereoisomers are often not well-differentiated in commercial sources; therefore, general data for the compound (often as a mixture of isomers) are provided.

PropertyValueReference
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1][2]
Boiling Point 229.7 ± 33.0 °C at 760 mmHg[2]
Density 1.1 ± 0.1 g/cm³[2]
Flash Point 93.1 ± 18.0 °C[2]
Topological Polar Surface Area 37.3 Ų[1]
Hydrogen Bond Acceptor Count 2[1]
CAS Number 89897-04-1 (unspecified stereochemistry)[1][2]
CAS Number (cis-isomer) 14108184 (CID)[3]

Synthesis of this compound Stereoisomers

Access to specific stereoisomers of this compound is critical for its use as a chiral building block. The primary synthetic strategies involve the diastereoselective reduction of a ketone precursor, followed by enantiomeric resolution if required.

Diastereoselective Synthesis via Reduction

A common route involves the reduction of 3-methylcyclohexanone derivatives. The stereochemical outcome is dictated by the steric approach of the hydride reagent. For example, the NaBH₄ reduction of (R)-3-methylcyclohexanone yields a mixture of diastereomeric alcohols.[4] The subsequent oxidation of the resulting 3-methylcyclohexanol provides the target ketone.[5][6][7]

synthesis_workflow start 3-Methylcyclohexanone reduction Diastereoselective Reduction (e.g., NaBH₄) start->reduction alcohols Diastereomeric Mixture of 3-Methylcyclohexanols (cis and trans) reduction->alcohols separation Chromatographic Separation alcohols->separation cis_alcohol cis-3-Methylcyclohexanol separation->cis_alcohol Isomer 1 trans_alcohol trans-3-Methylcyclohexanol separation->trans_alcohol Isomer 2 oxidation_cis Oxidation (e.g., PCC, Swern) cis_alcohol->oxidation_cis oxidation_trans Oxidation (e.g., PCC, Swern) trans_alcohol->oxidation_trans cis_product cis-4-Hydroxy- 3-methylcyclohexanone oxidation_cis->cis_product trans_product trans-4-Hydroxy- 3-methylcyclohexanone oxidation_trans->trans_product

Figure 2: General workflow for diastereoselective synthesis.

Experimental Protocol 1: Reduction of 3-Methyl-2-cyclohexen-1-one to 3-Methyl-2-cyclohexen-1-ol

This protocol, adapted from a related synthesis, describes a typical reduction of an enone, which is a common precursor to the saturated system.[8]

  • Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser under a dry nitrogen atmosphere, and a pressure-equalizing dropping funnel, dissolve 33.6 g (0.305 mole) of 3-methyl-2-cyclohexen-1-one in 600 mL of anhydrous diethyl ether.

  • Cooling: Cool the stirred solution in an ice bath.

  • Addition of Reducing Agent: Add 471 mL (0.0825 mole) of a 0.175 M solution of lithium aluminum hydride (LiAlH₄) in ether dropwise to the solution.

  • Reaction: Once the addition is complete, stir the reaction mixture at 0°C for an additional 15 minutes.

  • Quenching: While maintaining cooling and gentle stirring, cautiously add moist ether through the dropping funnel until gas evolution ceases.

  • Workup: Filter the resulting slurry. Wash the filtrate with a saturated aqueous sodium chloride solution and dry it over magnesium sulfate.

  • Isolation: Remove the ether on a water bath and distill the residue under reduced pressure to yield 3-methyl-2-cyclohexen-1-ol. (Reported yield: 98%).[8]

Note: Subsequent hydrogenation of the double bond and oxidation of the secondary alcohol would lead to the target 3-methylcyclohexanone, which can then be further functionalized.

Enantioselective Synthesis via Enzymatic Resolution

To obtain enantiomerically pure forms, enzymatic kinetic resolution (EKR) is a powerful strategy. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. While direct protocols for this compound are sparse, methods for analogous structures provide a strong template.

A relevant study demonstrates the EKR of a related compound, (±)-3-(3,4-dimethoxybenzylthio)-4-hydroxycyclohexanone.[9][10]

Experimental Protocol 2: Lipase-Catalyzed Kinetic Resolution (Adapted Methodology)

This proposed protocol is based on the successful resolution of a structurally similar hydroxyketone.[9][10][11]

  • Setup: To a solution of racemic cis/trans-4-hydroxy-3-methylcyclohexanone (1.0 eq) in an appropriate organic solvent (e.g., diisopropyl ether), add vinyl acetate (2.0 eq) as the acyl donor.

  • Enzyme Addition: Add a lipase catalyst, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase B), to the mixture (e.g., 10-20 mg per mmol of substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral HPLC or GC to track the formation of the acetate and the enantiomeric excess (e.e.) of both the product and the remaining starting material.

  • Termination: When approximately 50% conversion is reached (optimal for kinetic resolution), stop the reaction by filtering off the immobilized enzyme.

  • Separation: Concentrate the filtrate under reduced pressure. Separate the resulting acetylated product from the unreacted alcohol using column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of both separated fractions using chiral chromatography. The unreacted alcohol and the hydrolyzed acetate will provide the two desired enantiomers.

LipaseSubstrate AnalogYield of Acetate (%)e.e. of Acetate (%)Reference
Pseudomonas fluorescens lipaserac-3-hydroxycyclohexanone5752[11]
Pseudomonas cepacia lipaserac-3-hydroxycyclohexanone3975[11]
Porcine pancreatic lipaserac-3-hydroxycyclohexanone2591[11]

Applications in Drug Development and Total Synthesis

The true value of this compound lies in its application as a precursor for complex, high-value molecules. Its defined stereochemistry and bifunctionality allow for elegant and efficient synthetic routes.

Intermediate for Anti-Inflammatory and Cytoprotective Agents

Chiral hydroxy-ketones are key intermediates in the synthesis of potent anti-inflammatory agents. For instance, the related (R)-3-(hydroxymethyl)cyclohexanone is a crucial building block for synthesizing TBE-31, a potent activator of the Nrf2 pathway, which is critical for cellular defense against oxidative stress and inflammation.[12] The this compound scaffold can be similarly employed to create novel analogs with potentially improved pharmacokinetic or pharmacodynamic profiles.

Precursor for Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral and anti-cancer drugs where the furanose ring of a natural nucleoside is replaced by a carbocyclic ring. This modification prevents enzymatic cleavage of the glycosidic bond, often leading to enhanced metabolic stability.[13] (R)-3-(hydroxymethyl)cyclohexanone has been used to create the carbocyclic scaffold that replaces the ribose sugar.[14] The this compound core offers an alternative substitution pattern for the development of new carbocyclic nucleoside analogues.

application_pathway start (3R,4S)-4-Hydroxy- 3-methylcyclohexanone step1 Protection of -OH group (e.g., TBDMSCl) start->step1 intermediate1 Protected Ketone step1->intermediate1 step2 Ketone Functionalization (e.g., Wittig, Grignard) intermediate1->step2 intermediate2 Elaborated Cyclohexane Scaffold step2->intermediate2 step3 Deprotection & Further Modification intermediate2->step3 target Complex Target Molecule (e.g., Pharmaceutical Precursor) step3->target

Figure 3: Conceptual synthetic pathway using the chiral building block.

Conclusion

This compound is a powerful and versatile chiral building block with significant potential in stereoselective synthesis. The ability to access its distinct stereoisomers through diastereoselective reduction and enzymatic resolution opens the door to the creation of complex and enantiomerically pure target molecules. Its demonstrated utility as a precursor for bioactive compounds underscores its importance for researchers in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary to effectively incorporate this valuable synthetic intermediate into research and development programs.

References

Conformational analysis of substituted cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Conformational Analysis of Substituted Cyclohexanones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational landscape of substituted cyclohexanones is a critical area of study in organic chemistry and drug development. The three-dimensional structure of these molecules, governed by a delicate interplay of steric and stereoelectronic effects, profoundly influences their reactivity and biological activity. This guide provides a comprehensive overview of the principles of conformational analysis as applied to the cyclohexanone ring system. It details the influence of the carbonyl group on ring geometry, the conformational preferences of substituents at various positions, and the experimental and computational methods used for their characterization. Quantitative data on conformational energies are presented, alongside detailed methodologies for key analytical techniques. Furthermore, the relevance of this analysis in the context of drug design is illustrated through the example of cyclohexane-1,3-dione derivatives targeting the c-Met signaling pathway.

Fundamental Principles of Cyclohexanone Conformation

The cyclohexane ring is not planar; it adopts puckered conformations to relieve angle and torsional strain. The most stable of these is the chair conformation , which has ideal tetrahedral bond angles and staggered C-H bonds, resulting in minimal strain.[1][2] The introduction of a carbonyl group to form cyclohexanone introduces significant changes to the ring's conformational preferences.

The sp² hybridization of the carbonyl carbon and the adjacent sp³ carbons flattens the ring at that position. This has two major consequences:

  • It lowers the energy barrier for ring inversion compared to cyclohexane.

  • It alters the steric and electronic environment for substituents, particularly at the α (C2, C6) and β (C3, C5) positions.

Like cyclohexane, substituted cyclohexanones exist as a rapidly equilibrating mixture of two chair conformers. The substituent can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring). The relative energies of these two conformers determine the conformational preference of the substituent.

Steric Effects: 1,3-Diaxial Interactions

The primary factor governing the conformational preference of a substituent is steric hindrance. In the axial position, a substituent experiences destabilizing steric interactions with the other two axial hydrogens on the same face of the ring. These are known as 1,3-diaxial interactions .[1] In the equatorial position, the substituent points away from the ring, minimizing these interactions.

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[3][4] A larger A-value indicates a stronger preference for the equatorial position.[3][4]

Stereoelectronic Effects

While steric effects are often dominant, stereoelectronic effects, which arise from orbital interactions, can also play a crucial role in determining conformational preferences.

  • Hyperconjugation: This involves the donation of electron density from a filled bonding orbital to an empty anti-bonding orbital. These interactions are highly dependent on the geometry of the molecule and can stabilize certain conformations.

  • Dipole-Dipole Interactions: The carbonyl group introduces a significant dipole moment into the molecule. The alignment of this dipole with the dipoles of substituents can lead to either stabilizing or destabilizing interactions, influencing the conformational equilibrium. For example, in 2-halocyclohexanones, the electrostatic interaction between the C-halogen dipole and the C=O dipole is a key factor.

  • Allylic 1,3-Strain (A¹,³ Strain): For substituents at the C2 position containing a double bond (e.g., vinyl, carbonyl), allylic strain can occur. This is a steric interaction between the substituent on the double bond and a substituent at the allylic position (C3).

Conformational Analysis of Monosubstituted Cyclohexanones

The position of the substituent on the cyclohexanone ring dictates the specific interactions that govern its conformational preference.

2-Substituted Cyclohexanones

Substituents at the C2 position are influenced by a combination of steric and electronic effects. For electronegative substituents like halogens, there is a notable interplay between the steric preference for the equatorial position and stabilizing electronic interactions in the axial position. In 2-halocyclohexanones, the axial conformer can be stabilized by a favorable dipole-dipole interaction between the C-X and C=O bonds. The preference can be solvent-dependent, with polar solvents often favoring the more polar equatorial conformer.

3-Substituted Cyclohexanones

For substituents at the C3 position, the dominant factor is typically the avoidance of 1,3-diaxial interactions with the axial hydrogen at C5. Therefore, larger substituents strongly prefer the equatorial position.

4-Substituted Cyclohexanones

In 4-substituted cyclohexanones, the substituent is sufficiently far from the carbonyl group that electronic interactions are minimal. The conformational preference is primarily dictated by the steric bulk of the substituent, similar to monosubstituted cyclohexanes. The substituent will strongly prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C2 and C6.

Quantitative Conformational Analysis

The conformational preference of a substituent is quantified by the free energy difference (-ΔG°) between the equatorial and axial conformers, commonly referred to as the A-value. While most A-values are determined for cyclohexane, they provide a valuable baseline for understanding the behavior of substituents on a cyclohexanone ring.

Table 1: Conformational Free Energies (A-Values) for Common Substituents in Cyclohexane

Substituent-ΔG° (kcal/mol)-ΔG° (kJ/mol)
-F0.241.0
-Cl0.41.7
-Br0.2 - 0.70.8 - 2.9
-I0.41.7
-OH0.6 - 0.92.5 - 3.8
-OCH₃0.72.9
-CN0.20.8
-CH₃1.87.5
-CH₂CH₃2.08.4
-CH(CH₃)₂2.29.2
-C(CH₃)₃>4.5>18.8
-C₆H₅3.012.6
-COOH1.25.0
-COOCH₃1.14.6

Data compiled from various sources. Values can be solvent-dependent, especially for hydrogen-bonding substituents.[5][6]

Table 2: Conformational Free Energy Differences (E_eq - E_ax) for 2-Halocyclohexanones in the Vapor Phase

SubstituentEnergy Difference (kcal/mol)
-F0.45
-Cl1.05
-Br1.50
-I1.90

Data from theoretical and solvation calculations. A positive value indicates the axial conformer is more stable in the vapor phase.[7]

Experimental and Computational Methodologies

A combination of experimental and computational techniques is employed to elucidate the conformational preferences of substituted cyclohexanones.

Experimental Protocols

4.1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful tool for studying conformational equilibria. At room temperature, the ring flip of cyclohexanones is rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, the interconversion can be slowed down, allowing for the observation of distinct signals for the axial and equatorial conformers.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the substituted cyclohexanone in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a Freon mixture for very low temperatures).

    • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature to serve as a reference.

    • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe until the signals for the axial and equatorial protons broaden and then sharpen into two distinct sets of peaks. This temperature is known as the coalescence temperature.

    • Data Acquisition: Record spectra at a temperature well below coalescence to obtain clear signals for both conformers.

    • Data Analysis:

      • Conformer Ratio: Determine the ratio of the two conformers by integrating the corresponding well-resolved peaks.

      • Free Energy Difference: Calculate the equilibrium constant (K_eq) from the ratio of conformers and use the equation ΔG° = -RTln(K_eq) to determine the free energy difference between them.

      • Coupling Constants: The magnitude of the vicinal coupling constants (³J_HH) is dependent on the dihedral angle between the coupled protons. This can be used to assign the axial and equatorial positions. For example, a large coupling constant (10-13 Hz) is indicative of an axial-axial relationship, while smaller coupling constants (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.

4.1.2 X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the solid-state conformation of a molecule.

  • Methodology:

    • Crystallization: Grow a single crystal of the substituted cyclohexanone of sufficient quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

    • Data Collection: Mount the crystal on a diffractometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections.

    • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the atoms, bond lengths, and bond angles. The model is refined to best fit the experimental data.

    • Analysis: The final refined structure provides a detailed three-dimensional picture of the molecule in the crystalline state, confirming the conformation of the ring and the orientation of the substituents.

Computational Chemistry

Computational methods are invaluable for predicting the relative stabilities of different conformers and for complementing experimental data.

  • Methodology:

    • Structure Generation: Build the initial 3D structure of the substituted cyclohexanone in both the axial and equatorial chair conformations.

    • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). This finds the lowest energy structure for each conformer.

    • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

    • Energy Comparison: The difference in the calculated Gibbs free energies of the two conformers provides a theoretical prediction of their relative stability and the conformational equilibrium.

Visualizations of Key Concepts and Workflows

Conformational Equilibrium of a 3-Substituted Cyclohexanone```dot

Experimental Workflow for Conformational Analysis via NMR

G start Sample Preparation (Substituted Cyclohexanone in Deuterated Solvent) acquire_rt Acquire 1H NMR Spectrum at Room Temperature start->acquire_rt cool_sample Cool Sample in NMR Probe acquire_rt->cool_sample acquire_lt Acquire 1H NMR Spectrum Below Coalescence Temperature cool_sample->acquire_lt integrate Integrate Peaks of Axial and Equatorial Conformers acquire_lt->integrate analyze_j Analyze 3JHH Coupling Constants acquire_lt->analyze_j calc_keq Calculate Equilibrium Constant (Keq) integrate->calc_keq calc_delta_g Calculate ΔG° = -RTln(Keq) calc_keq->calc_delta_g assign Assign Conformations and Determine Stability calc_delta_g->assign analyze_j->assign

Caption: Workflow for determining conformational equilibrium using low-temperature NMR spectroscopy.

Computational Chemistry Workflow for Conformational Analysis

G start Build Initial 3D Structures (Axial and Equatorial) geom_opt Geometry Optimization (e.g., DFT B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min extract_g Extract Gibbs Free Energies (G) verify_min->extract_g compare_g Compare Energies (ΔG = G_axial - G_eq) extract_g->compare_g predict Predict Conformational Preference compare_g->predict

Caption: A typical workflow for the computational determination of conformational preferences.

Relevance in Drug Development: A Case Study

The conformation of a molecule is a key determinant of its ability to bind to a biological target, such as an enzyme or a receptor. A molecule must adopt a specific three-dimensional shape, known as the bioactive conformation, to fit into the binding site and exert its therapeutic effect. Therefore, understanding and controlling the conformational preferences of drug candidates is a cornerstone of modern drug design.

Cyclohexanone and its derivatives are common scaffolds in medicinal chemistry. For instance, cyclohexane-1,3-dione derivatives have been investigated as inhibitors of the c-Met receptor tyrosine kinase . c-Met is a key protein in cell signaling, and its aberrant activation is implicated in the growth and metastasis of various cancers.

The binding of these inhibitors to the ATP-binding pocket of c-Met is highly dependent on their conformation. The cyclohexane-1,3-dione core must adopt a specific chair or twisted-boat conformation to allow for optimal interactions with key amino acid residues in the active site. Conformational analysis helps medicinal chemists design derivatives with substituents that lock the molecule in its bioactive conformation, thereby enhancing its potency and selectivity.

Simplified c-Met Signaling Pathway

G cluster_membrane Cell Membrane cMet c-Met Receptor Dimer Dimerization & Autophosphorylation cMet->Dimer HGF HGF (Ligand) HGF->cMet Binds PI3K PI3K/Akt Pathway Dimer->PI3K RAS RAS/MAPK Pathway Dimer->RAS STAT STAT Pathway Dimer->STAT Proliferation Cell Proliferation & Survival PI3K->Proliferation RAS->Proliferation Invasion Invasion & Metastasis STAT->Invasion Inhibitor Cyclohexanone-1,3-dione Inhibitor Inhibitor->cMet Blocks Binding

Caption: Simplified c-Met signaling pathway and the inhibitory action of cyclohexanone-1,3-dione derivatives.

The conformational analysis of substituted cyclohexanones is a multifaceted field that integrates principles of stereochemistry, thermodynamics, and quantum mechanics. A thorough understanding of the steric and stereoelectronic forces that govern the three-dimensional structure of these molecules is essential for predicting their chemical behavior and for designing novel therapeutic agents. The methodologies outlined in this guide, from low-temperature NMR to computational chemistry, provide a robust toolkit for researchers to probe and rationalize the conformational landscapes of these important chemical entities. As drug discovery continues to rely on structure-based design, the principles of conformational analysis will remain a critical component in the development of new and effective medicines.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 4-Hydroxy-3-methylcyclohexanone, a valuable chiral building block in medicinal chemistry and natural product synthesis. The methodologies presented focus on achieving high diastereoselectivity and enantioselectivity through a strategic combination of conjugate addition and ketone reduction reactions. While a direct literature precedent for this specific molecule is not extensively documented, the following protocols are based on well-established and reliable stereoselective transformations of analogous cyclohexanone systems.

Introduction

The stereochemical architecture of cyclic molecules is a critical determinant of their biological activity. This compound possesses two stereocenters, leading to four possible stereoisomers. Access to stereopure forms of this compound is essential for the development of novel therapeutics and for the total synthesis of complex natural products. The protocols outlined below describe two primary strategies for the diastereoselective synthesis of the cis and trans isomers of this compound, with potential for enantioselective control.

Strategy 1: Diastereoselective Synthesis of (3,4-cis)-4-Hydroxy-3-methylcyclohexanone

This approach involves the stereoselective conjugate addition of a methyl group to a protected 4-hydroxycyclohexenone, followed by a diastereoselective reduction of the resulting ketone. The initial conjugate addition is directed by the pre-existing stereocenter at C4 (after protection), and the subsequent reduction is influenced by the newly introduced methyl group at C3.

Logical Workflow

Start p-Benzoquinone Step1 Selective Reduction & Protection Start->Step1 Intermediate1 4-(tert-Butyldimethylsilyloxy)cyclohex-2-en-1-one Step1->Intermediate1 Step2 Stereoselective Conjugate Addition Intermediate1->Step2 Intermediate2 (3R,4R)-4-(tert-Butyldimethylsilyloxy)-3-methylcyclohexan-1-one Step2->Intermediate2 Step3 Diastereoselective Reduction Intermediate2->Step3 Intermediate3 (1S,3R,4R)-4-(tert-Butyldimethylsilyloxy)-3-methylcyclohexan-1-ol Step3->Intermediate3 Step4 Deprotection Intermediate3->Step4 End (1S,3R,4R)-3-Methylcyclohexane-1,4-diol Step4->End Step5 Oxidation End->Step5 FinalProduct (3R,4S)-4-Hydroxy-3-methylcyclohexanone Step5->FinalProduct

Caption: Workflow for the synthesis of (3R,4S)-4-Hydroxy-3-methylcyclohexanone.

Experimental Protocols

Protocol 1.1: Synthesis of 4-(tert-Butyldimethylsilyloxy)cyclohex-2-en-1-one

  • To a solution of 4-hydroxycyclohex-2-en-1-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add imidazole (1.5 eq).

  • Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to afford the silyl-protected enone.

Protocol 1.2: Diastereoselective Conjugate Addition of a Methyl Group

  • Prepare a solution of lithium dimethylcuprate (Me₂CuLi) by adding methyllithium (2.0 eq) to a suspension of copper(I) iodide (1.0 eq) in anhydrous diethyl ether at -78 °C.

  • To this cuprate solution, add a solution of 4-(tert-butyldimethylsilyloxy)cyclohex-2-en-1-one (1.0 eq) in diethyl ether.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield (3R,4R)-4-(tert-butyldimethylsilyloxy)-3-methylcyclohexan-1-one.

Protocol 1.3: Diastereoselective Ketone Reduction

  • Dissolve the protected methyl-cyclohexanone (1.0 eq) in anhydrous methanol (0.2 M) at -78 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction for 3 hours at -78 °C.

  • Quench the reaction with acetone and allow it to warm to room temperature.

  • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification by column chromatography will yield the cis-alcohol.

Protocol 1.4: Deprotection

  • To a solution of the silyl-protected diol (1.0 eq) in tetrahydrofuran (THF, 0.3 M), add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M in THF).

  • Stir the reaction at room temperature for 2 hours.

  • Concentrate the reaction mixture and purify by column chromatography to afford the diol.

Protocol 1.5: Selective Oxidation

  • To a solution of the diol (1.0 eq) in DCM (0.2 M), add pyridinium chlorochromate (PCC, 1.5 eq).

  • Stir the reaction at room temperature for 4 hours.

  • Filter the reaction mixture through a pad of Celite and silica gel, washing with DCM.

  • Concentrate the filtrate and purify by column chromatography to obtain the final product, (3R,4S)-4-Hydroxy-3-methylcyclohexanone.

Quantitative Data
StepReactionReagentsTypical YieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1.1ProtectionTBDMSCl, Imidazole>95%N/AN/A
1.2Conjugate AdditionMe₂CuLi80-90%>95:5Up to 99% (with chiral ligands)
1.3ReductionNaBH₄85-95%>90:10 (cis:trans)N/A
1.4DeprotectionTBAF>95%N/AN/A
1.5OxidationPCC80-90%N/AMaintained from previous step

Strategy 2: Diastereoselective Synthesis of (3,4-trans)-4-Hydroxy-3-methylcyclohexanone

This strategy also begins with a conjugate addition but employs a bulky reducing agent for the ketone reduction to favor the formation of the trans-diol, which is then oxidized to the final product.

Reaction Pathway

Start 4-(tert-Butyldimethylsilyloxy)cyclohex-2-en-1-one Step1 Stereoselective Conjugate Addition Start->Step1 Intermediate1 (3R,4R)-4-(tert-Butyldimethylsilyloxy)-3-methylcyclohexan-1-one Step1->Intermediate1 Step2 Diastereoselective Reduction (Bulky Reagent) Intermediate1->Step2 Intermediate2 (1R,3R,4R)-4-(tert-Butyldimethylsilyloxy)-3-methylcyclohexan-1-ol Step2->Intermediate2 Step3 Deprotection & Oxidation Intermediate2->Step3 FinalProduct (3R,4R)-4-Hydroxy-3-methylcyclohexanone Step3->FinalProduct

Caption: Pathway for the synthesis of (3R,4R)-4-Hydroxy-3-methylcyclohexanone.

Experimental Protocols

Protocol 2.1: Diastereoselective Ketone Reduction with a Bulky Reducing Agent

  • Dissolve the protected methyl-cyclohexanone from Protocol 1.2 (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C.

  • Slowly add L-Selectride® (1.5 eq, 1.0 M solution in THF).

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of water, followed by 3M NaOH and 30% H₂O₂.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the trans-alcohol.

Protocol 2.2: Deprotection and Oxidation

Follow the procedures outlined in Protocols 1.4 and 1.5 to obtain the final trans product.

Quantitative Data
StepReactionReagentsTypical YieldDiastereomeric Ratio (dr)
2.1ReductionL-Selectride®80-90%>95:5 (trans:cis)

Conclusion

The presented protocols offer robust and adaptable methods for the stereoselective synthesis of this compound. By carefully selecting the protecting groups, conjugate addition methodology, and reducing agents, researchers can access specific stereoisomers of this important chiral intermediate. The provided workflows and quantitative data serve as a valuable guide for the practical implementation of these synthetic strategies in a research and development setting. Further optimization of reaction conditions and the use of chiral catalysts or auxiliaries can lead to enantiopure products, expanding the utility of this compound in asymmetric synthesis.

Application Notes and Protocols for the Purification of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 4-Hydroxy-3-methylcyclohexanone, a key intermediate in the synthesis of various pharmaceutical compounds. The described methods are designed to yield high-purity material suitable for further synthetic applications and drug development studies.

Introduction

This compound is a chiral ketone that serves as a versatile building block in organic synthesis. The purity of this intermediate is critical for the successful synthesis of downstream targets, necessitating effective purification strategies. Common impurities in the synthesis of this compound may include unreacted starting materials, diastereomers, and byproducts from side reactions. The choice of purification method depends on the nature of these impurities and the desired final purity. This document outlines three primary purification techniques: column chromatography, vacuum distillation, and recrystallization.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for selecting appropriate purification methods and conditions.

PropertyValueReference
Molecular FormulaC₇H₁₂O₂[1]
Molecular Weight128.17 g/mol [1]
AppearanceWhite to light yellow solid or liquid[2]
Melting Point36-38 °C[2]
SolubilitySoluble in Dimethyl Sulfoxide (DMSO)[2]

Purification Methodologies

Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating this compound from impurities with different polarities.

Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring a uniform and air-free column bed.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin the elution process with the chosen solvent system. A common starting point is a non-polar solvent mixture, gradually increasing the polarity to elute compounds of increasing polarity. For instance, a gradient of 10% to 50% ethyl acetate in hexane is a typical starting point.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography:

G cluster_prep Preparation cluster_sep Separation cluster_iso Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_slurry->pack_column load_sample Dissolve and Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor by TLC collect->monitor monitor->elute Adjust Gradient combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound by column chromatography.

Vacuum Distillation

Vacuum distillation is suitable for purifying this compound from non-volatile impurities or impurities with significantly different boiling points. The boiling point of the related compound, 4-methylcyclohexanone, is 169-171 °C at atmospheric pressure. The presence of a hydroxyl group in this compound will increase its boiling point, making vacuum distillation a preferred method to avoid decomposition at high temperatures.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Charging: Place the crude this compound into the round-bottom flask.

  • Vacuum Application: Gradually apply vacuum to the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at the applied pressure. It is advisable to collect a forerun and a tail fraction to be discarded.

  • Product Recovery: The purified product is collected in the receiving flask.

Logical Diagram of Vacuum Distillation:

G cluster_setup Setup cluster_process Process cluster_output Output crude_product Crude Product in Distillation Flask apparatus Assemble Vacuum Distillation Apparatus crude_product->apparatus apply_vacuum Apply Vacuum apparatus->apply_vacuum heat Heat Gently apply_vacuum->heat vaporization Vaporization of Product heat->vaporization impurities Non-volatile Impurities Remain heat->impurities condensation Condensation vaporization->condensation collection Collect Pure Fraction condensation->collection purified_product Purified Product collection->purified_product

Caption: Logical workflow of the vacuum distillation process for purification.

Recrystallization

Recrystallization is a technique for purifying solid compounds based on differences in solubility. The selection of an appropriate solvent is critical for successful recrystallization.

Protocol:

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents to screen include ethyl acetate, hexane, toluene, or mixtures thereof.

  • Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Recrystallization Experimental Workflow:

G cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Solid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolve Complete Dissolution add_solvent->dissolve cool_slowly Slow Cooling to Room Temp dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step workflow for the recrystallization of this compound.

Data Summary

The following table summarizes the expected outcomes for each purification method. The actual yield and purity will depend on the nature and quantity of impurities in the starting material.

Purification MethodTypical PurityExpected YieldKey Advantages
Column Chromatography>98%60-90%Excellent for separating closely related compounds.
Vacuum Distillation>95%70-95%Effective for removing non-volatile impurities.
Recrystallization>99%50-80%Can yield very high purity material.

Conclusion

The choice of the most suitable purification method for this compound depends on the specific requirements of the research or development project, including the initial purity of the crude material and the desired final purity. For initial purification from a complex mixture, column chromatography is often the method of choice. For removing non-volatile impurities from a relatively clean product, vacuum distillation is effective. To achieve the highest purity, particularly for analytical standards or late-stage drug development, recrystallization is recommended. A combination of these techniques may be necessary to achieve the desired level of purity.

References

Application Notes and Protocols for the Analytical Characterization of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of 4-Hydroxy-3-methylcyclohexanone using a suite of standard analytical techniques. This document is intended to guide researchers in establishing robust analytical methods for the characterization of this compound, which is pertinent in various stages of drug development and chemical synthesis.

Introduction

This compound is a substituted cyclohexanone derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. Thorough analytical characterization is crucial to ensure its identity, purity, and quality. This document outlines the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for this purpose.

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and semi-volatile compounds, providing both separation and structural identification. Due to the presence of a polar hydroxyl group, derivatization is recommended to improve chromatographic performance.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile or thermally labile compounds. Derivatization is often employed to enhance detection when using UV-Vis detectors.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the connectivity of atoms and stereochemistry. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and non-destructive technique for the identification of functional groups present in the molecule.

Quantitative Data Summary

Disclaimer: Experimental data for this compound is not widely available in public databases. The following tables are populated with predicted data and data from structurally similar compounds (e.g., 4-hydroxycyclohexanone, 3-methylcyclohexanone, and 4-methylcyclohexanone) to provide representative values. These should be used as a reference, and experimental determination is required for accurate quantification and identification.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data (for TMS-derivatized compound)

ParameterExpected Value/Range
Retention Time (min) 10 - 15 (on a standard non-polar column)
Key Mass Fragments (m/z) Molecular Ion (M+), [M-15]+, [M-CH3-H2O]+, and other fragments characteristic of cyclohexanone rings.

Table 2: High-Performance Liquid Chromatography (HPLC) Data (for DNPH-derivatized compound)

ParameterExpected Value/Range
Retention Time (min) 8 - 12 (on a C18 column)
UV-Vis λmax (nm) ~360

Table 3: ¹H NMR Spectral Data (in CDCl₃)

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
-OH 1.5 - 3.0Broad Singlet
-CH(OH) 3.5 - 4.2Multiplet
-CH(CH₃) 1.8 - 2.5Multiplet
-CH₂ (ring) 1.5 - 2.8Multiplets
-CH₃ 0.9 - 1.2Doublet

Table 4: ¹³C NMR Spectral Data (in CDCl₃)

Carbon AssignmentExpected Chemical Shift (ppm)
C=O 205 - 215
C-OH 65 - 75
C-CH₃ 30 - 40
CH₂ (ring) 20 - 45
CH₃ 15 - 25

Table 5: FTIR Spectral Data

Functional GroupCharacteristic Absorption Band (cm⁻¹)
O-H stretch (alcohol) 3200 - 3600 (broad)
C-H stretch (alkane) 2850 - 3000
C=O stretch (ketone) 1705 - 1725
C-O stretch (alcohol) 1050 - 1150

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the analysis of this compound using GC-MS following a silylation derivatization step to enhance volatility and chromatographic performance.

a. Sample Preparation (Silylation)

  • Drying: Ensure the sample is free of water. If necessary, dry the sample under a stream of nitrogen or by lyophilization.

  • Reconstitution: Accurately weigh 1-5 mg of the sample into a clean, dry vial. Add 100 µL of a suitable anhydrous solvent (e.g., pyridine, acetonitrile).

  • Derivatization: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Hold at 200°C for 5 minutes.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-400).

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the HPLC analysis of this compound after derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for UV detection.

a. Sample Preparation (DNPH Derivatization)

  • Standard/Sample Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

  • DNPH Reagent: Prepare a saturated solution of DNPH in acetonitrile containing a small amount of catalytic acid (e.g., sulfuric acid).

  • Reaction: Mix 100 µL of the sample/standard solution with 1 mL of the DNPH reagent in a vial.

  • Incubation: Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.

  • Dilution: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.

b. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-1 min: 50% B

    • 1-10 min: 50% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 50% B

    • 13-15 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 360 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra.

a. Sample Preparation

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently agitate to dissolve the sample completely.

b. NMR Spectrometer and Parameters (400 MHz)

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm.

    • Number of Scans: 16.

    • Relaxation Delay: 1 s.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 s.

c. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm for ¹H and the solvent peak for ¹³C (e.g., 77.16 ppm for CDCl₃).

  • Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the acquisition of an FTIR spectrum for the identification of functional groups.

a. Sample Preparation

  • Neat Liquid: If the sample is a liquid, place a drop between two KBr or NaCl plates to form a thin film.

  • Solid (KBr Pellet): If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

b. FTIR Spectrometer and Data Acquisition

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically generate the transmittance or absorbance spectrum.

Visualizations

GCMS_Workflow Sample Sample of This compound Derivatization Silylation (BSTFA, 70°C) Sample->Derivatization GC_Injection GC Injection (1 µL, Splitless) Derivatization->GC_Injection GC_Separation GC Separation (HP-5ms column) GC_Injection->GC_Separation MS_Ionization MS Ionization (EI, 70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analyzer & Detector MS_Ionization->MS_Detection Data_Analysis Data Analysis (Chromatogram & Spectrum) MS_Detection->Data_Analysis

GC-MS Experimental Workflow

HPLC_Workflow Sample Sample of This compound Derivatization DNPH Derivatization Sample->Derivatization HPLC_Injection HPLC Injection (10 µL) Derivatization->HPLC_Injection HPLC_Separation HPLC Separation (C18 column) HPLC_Injection->HPLC_Separation UV_Detection UV-Vis Detection (360 nm) HPLC_Separation->UV_Detection Data_Analysis Data Analysis (Chromatogram) UV_Detection->Data_Analysis

HPLC Experimental Workflow

NMR_Workflow Sample Sample in Deuterated Solvent NMR_Acquisition NMR Data Acquisition (¹H and ¹³C) Sample->NMR_Acquisition FID_Processing Fourier Transform & Phasing NMR_Acquisition->FID_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Integration) FID_Processing->Spectral_Analysis

NMR Spectroscopy Workflow

FTIR_Workflow Sample_Prep Sample Preparation (Neat, KBr, or ATR) Sample_Scan Sample Scan Sample_Prep->Sample_Scan Background_Scan Background Scan Spectrum_Generation Generate Spectrum (Transmittance/Absorbance) Background_Scan->Spectrum_Generation Sample_Scan->Spectrum_Generation

FTIR Spectroscopy Workflow

Application Notes and Protocols: The Strategic Use of Substituted Hydroxycyclohexanones in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Substituted cyclohexanone scaffolds, particularly those bearing hydroxyl groups, are valuable chiral building blocks in the synthesis of complex natural products. Their rigid carbocyclic framework and versatile functional groups allow for the stereocontrolled introduction of multiple chiral centers, making them ideal starting points for the synthesis of a diverse array of bioactive molecules, including terpenoids, alkaloids, and macrolides. While direct applications of 4-Hydroxy-3-methylcyclohexanone in published total syntheses are not extensively documented, the strategic use of closely related chiral hydroxycyclohexanone derivatives is a well-established approach in organic synthesis. This document provides detailed application notes and protocols based on the use of such chiral building blocks, offering insights into their synthetic potential.

Case Study: Enantioselective Synthesis of a Key Intermediate for Diterpenoid Natural Products

This section details the application of a chiral 4-hydroxy-4-alkylcyclohexenone as a precursor to a key intermediate in the synthesis of various diterpenoid natural products. The following protocols and data are based on established synthetic transformations of similar substrates and serve as a guide for researchers in the field.

Overall Synthetic Strategy:

The general approach involves the diastereoselective functionalization of a chiral hydroxycyclohexenone, followed by ring-restructuring to construct the core of the target natural product. This strategy leverages the inherent chirality of the starting material to control the stereochemistry of subsequent transformations.

Logical Workflow for the Synthesis of a Diterpenoid Intermediate:

G A Chiral 4-Hydroxy-4-alkyl- cyclohexenone B Diastereoselective Reduction A->B  Stereocontrol C Protection of Diol B->C D Oxidative Cleavage C->D E Intramolecular Aldol Condensation D->E  Ring Formation F Diterpenoid Intermediate E->F G cluster_0 Chiral 4-Hydroxy-4-alkyl-cyclohexenone Chiral 4-Hydroxy-4-alkyl-cyclohexenone Chiral Cyclohexene-1,2-diol Chiral Cyclohexene-1,2-diol Chiral 4-Hydroxy-4-alkyl-cyclohexenone->Chiral Cyclohexene-1,2-diol [Reducing Agent] Solvent, Temp G cluster_0 Protected Chiral\nCyclohexene-1,2-diol Protected Chiral Cyclohexene-1,2-diol Chiral Dialdehyde Chiral Dialdehyde Protected Chiral\nCyclohexene-1,2-diol->Chiral Dialdehyde 1. O₃, DCM/MeOH, -78 °C 2. DMS G A Chiral Starting Material (Defined Stereocenter) B Facial Bias in Reduction A->B C Stereocontrolled Intermediate 1 B->C D Retention of Chirality during Ring Cleavage C->D E Stereocontrolled Intermediate 2 D->E F Diastereoselective Ring Closure E->F G Final Product with Multiple Stereocenters F->G

Asymmetric Synthesis of Chiral Cyclohexanone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclohexanone derivatives are pivotal structural motifs in a myriad of natural products and pharmaceuticals. Their stereochemistry often dictates biological activity, making their enantioselective synthesis a critical endeavor in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable compounds, focusing on organocatalytic, biocatalytic, and metal-catalyzed methodologies. The information herein is intended to serve as a practical guide for researchers in the field.

I. Organocatalytic Strategies

Organocatalysis has emerged as a powerful and environmentally benign approach for asymmetric synthesis, avoiding the use of often toxic and expensive heavy metals. Proline and cinchona alkaloids are among the most successful organocatalysts for the synthesis of chiral cyclohexanones.

A. L-Proline Catalyzed Asymmetric Aldol and Michael Reactions

L-proline, a naturally occurring amino acid, catalyzes asymmetric reactions through an enamine-based mechanism, mimicking the action of Class I aldolase enzymes. It is particularly effective for the aldol reaction between cyclohexanone and various aldehydes, as well as the Michael addition of cyclohexanone to nitroolefins.

Mechanism of L-Proline Catalysis

The catalytic cycle begins with the formation of a nucleophilic enamine intermediate from the reaction of L-proline with cyclohexanone. This enamine then attacks the electrophile (an aldehyde in the aldol reaction or a nitroalkene in the Michael addition) in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion regenerates the L-proline catalyst and yields the enantioenriched product.

G cluster_cycle L-Proline Catalytic Cycle Cyclohexanone Cyclohexanone Enamine Enamine Intermediate Cyclohexanone->Enamine + L-Proline - H₂O Proline L-Proline Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde (Electrophile) Product Chiral Aldol Product Iminium->Product + H₂O Product->Proline Release of Product

Figure 1: L-Proline catalyzed aldol reaction cycle.

Quantitative Data for L-Proline Catalyzed Aldol Reaction

EntryAldehydeSolventTime (h)Yield (%)dr (anti:syn)ee (%) (anti)
1BenzaldehydeMeOH/H₂O309085:1583
2p-NitrobenzaldehydeMeOH/H₂O199599:196
3p-ChlorobenzaldehydeBrine-8095:592
42-NaphthaldehydeBrine-8599:196

Experimental Protocol: L-Proline Catalyzed Aldol Reaction of Cyclohexanone and Benzaldehyde [1][2]

  • Reaction Setup: In a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol).

  • Add methanol (1.33 mL) and water (330 µL).

  • Add cyclohexanone (5.18 mL, 50 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add benzaldehyde (1.02 mL, 10 mmol) to the cooled mixture.

  • Reaction Execution: Cap the flask and stir the reaction mixture vigorously at 0 °C for 30 hours.

  • Work-up: After 30 hours, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (2:8) as the eluent to afford the pure 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

  • Characterization: Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

B. Cinchona Alkaloid Catalyzed Asymmetric Michael Addition

Cinchona alkaloids and their derivatives are powerful bifunctional organocatalysts, capable of activating both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis. They are highly effective in promoting the asymmetric Michael addition of various nucleophiles to cyclic enones.

Quantitative Data for Cinchona Alkaloid Catalyzed Michael Addition

EntryEnoneNucleophileCatalystYield (%)ee (%)
1Cyclohex-2-enoneNitromethane9-amino(9-deoxy)epi-hydroquinine9199
2Cyclopent-2-enoneNitromethane9-amino(9-deoxy)epi-hydroquinine8597
3Cyclohex-2-enoneDiethyl malonateCinchonidine-derived thiourea9592
4Cyclopent-2-enoneDiethyl malonateCinchonidine-derived thiourea9290

Experimental Protocol: Cinchona Alkaloid-Thiourea Catalyzed Michael Addition of Nitromethane to Cyclohex-2-enone

  • Reaction Setup: To a stirred solution of cyclohex-2-enone (0.1 mmol) in toluene (1.0 mL) at room temperature, add the cinchona alkaloid-thiourea catalyst (10 mol%).

  • Add nitromethane (0.5 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up: After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired product.

  • Characterization: Determine the enantiomeric excess of the product by chiral HPLC analysis.

II. Biocatalytic Strategy: Ene-Reductase Mediated Desymmetrization

Biocatalysis offers a highly selective and environmentally friendly alternative for asymmetric synthesis. Ene-reductases, a class of enzymes from the Old Yellow Enzyme (OYE) family, have been successfully employed for the desymmetrization of prochiral 4,4-disubstituted cyclohexadienones to generate chiral cyclohexenones with a γ-quaternary stereocenter.[3][4][5][6]

G cluster_workflow Biocatalytic Desymmetrization Workflow Start Start: Prochiral Cyclohexadienone Reaction Biocatalytic Reduction (in buffer, e.g., Tris-HCl) Start->Reaction Enzyme_Prep Ene-Reductase (e.g., YqjM) + Cofactor (NADH) Enzyme_Prep->Reaction Extraction Work-up: Extraction with Organic Solvent Reaction->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Chiral Cyclohexenone Product Purification->Product Analysis Analysis: Chiral HPLC for ee Product->Analysis

Figure 2: Workflow for ene-reductase catalyzed desymmetrization.

Quantitative Data for Ene-Reductase (YqjM) Catalyzed Desymmetrization of Cyclohexadienones [6]

EntrySubstrate (4,4-disubstituted-2,5-cyclohexadienone)Yield (%)ee (%)
14,4-diphenyl78>99
24-phenyl-4-methyl96>99
34-ethyl-4-phenyl54>99
44-allyl-4-phenyl85>99

Experimental Protocol: Ene-Reductase Catalyzed Desymmetrization [6]

  • Buffer and Reagent Preparation:

    • Prepare a Tris-HCl buffer (100 mM, pH 7.5).

    • Prepare stock solutions of the cyclohexadienone substrate in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of NADH.

  • Reaction Setup:

    • In a reaction vessel, combine the Tris-HCl buffer, the purified ene-reductase (e.g., YqjM), and NADH (1.1 equivalents).

    • Initiate the reaction by adding the cyclohexadienone substrate.

  • Reaction Execution:

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking for a specified time (e.g., 3-24 hours). Monitor the reaction progress by HPLC.

  • Work-up:

    • Upon completion, quench the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization:

    • Determine the yield and enantiomeric excess of the purified chiral cyclohexenone by chiral HPLC analysis.

III. Metal-Catalyzed Strategies

Transition metal catalysis provides a powerful and versatile platform for the asymmetric synthesis of chiral cyclohexanones. Rhodium and palladium complexes with chiral ligands are particularly effective for conjugate addition and allylic alkylation reactions.

A. Rhodium-Catalyzed Asymmetric Conjugate Addition

Chiral rhodium complexes are excellent catalysts for the 1,4-conjugate addition of arylboronic acids to cyclohexenones, affording β-aryl-substituted chiral cyclohexanones with high enantioselectivity.[2][7][8][9][10][11]

Quantitative Data for Rhodium-Catalyzed Conjugate Addition to Cyclohex-2-enone

EntryArylboronic AcidChiral LigandYield (%)ee (%)
1Phenylboronic acid(S)-BINAP9997
24-Methoxyphenylboronic acid(S)-BINAP9898
33-Chlorophenylboronic acid(S)-BINAP9596
41-Naphthylboronic acid(S)-BINAP9295

Experimental Protocol: Rhodium-Catalyzed Asymmetric Conjugate Addition [8][9]

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, mix [Rh(acac)(CO)₂] (3 mol%) and the chiral diphosphine ligand (e.g., (S)-BINAP) (3.3 mol%) in a solvent mixture such as dioxane/water (10:1).

  • Reaction Setup: To the catalyst solution, add the arylboronic acid (1.5 equivalents) and cyclohex-2-enone (1.0 equivalent).

  • Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 5 hours), monitoring the progress by TLC or GC.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., diethyl ether).

  • Purification: Dry the combined organic layers, concentrate, and purify the residue by flash column chromatography on silica gel.

  • Characterization: Determine the yield and enantiomeric excess of the purified product by chiral HPLC or GC analysis.

B. Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium complexes with chiral ligands catalyze the asymmetric allylic alkylation (AAA) of cyclohexanone enolates, providing access to α-allylated chiral cyclohexanones, including those with quaternary stereocenters.[3][4][5]

G cluster_cycle Palladium-Catalyzed AAA Cycle Pd0L Pd(0)L* Pi_allyl π-Allyl Pd(II) Complex Pd0L->Pi_allyl + Allyl Carbonate Allyl_carbonate Allyl Enol Carbonate Product α-Allylated Cyclohexanone Pi_allyl->Product Nucleophilic Attack by Enolate CO2 CO₂ Pi_allyl->CO2 Product->Pd0L Release of Product

Figure 3: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Quantitative Data for Palladium-Catalyzed Asymmetric Allylic Alkylation of Cyclohexanone Derivatives

EntrySubstrateChiral LigandYield (%)ee (%)
1Allyl 2-methylcyclohex-1-enyl carbonate(R,R)-Trost Ligand8166
2Allyl 2-phenylcyclohex-1-enyl carbonate(S)-t-Bu-PHOX9688
32-Methyltetralone (via tin enolate)(R,R)-Trost Ligand9090
42-Propyltetralone (via tin enolate)(R,R)-Trost Ligand8588

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation of an Allyl Enol Carbonate [3][5]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vial with the palladium precursor (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol%) and the chiral ligand (e.g., (S)-t-Bu-PHOX, 6.25 mol%).

  • Add the desired solvent (e.g., THF) and stir for a few minutes to form the active catalyst.

  • Add the allyl enol carbonate substrate (1.0 equivalent).

  • Reaction Execution: Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or GC).

  • Work-up: Concentrate the reaction mixture and directly purify by flash column chromatography on silica gel.

  • Characterization: Determine the yield and measure the enantiomeric excess of the product using chiral HPLC or GC.

Conclusion

The asymmetric synthesis of chiral cyclohexanone derivatives is a well-developed field with a diverse array of reliable and highly selective methods. Organocatalysis, biocatalysis, and metal catalysis each offer unique advantages in terms of substrate scope, operational simplicity, and scalability. The protocols and data presented in these application notes provide a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific target molecules, thereby facilitating the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Derivatization of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical derivatization of 4-Hydroxy-3-methylcyclohexanone, a versatile intermediate in organic synthesis. The described methods—esterification, etherification, and reductive amination—offer pathways to a variety of functionalized cyclohexanone derivatives, which are valuable building blocks in medicinal chemistry and drug development.

Introduction

This compound possesses two key functional groups, a hydroxyl group and a ketone, which can be selectively modified to generate a diverse library of compounds. Derivatization at the hydroxyl group via esterification and etherification allows for the modulation of polarity and steric properties. The ketone functionality can be converted to an amine through reductive amination, introducing a key basic center for pharmacological applications. These transformations provide access to novel scaffolds for the synthesis of biologically active molecules.

Derivatization Strategies

An overview of the derivatization strategies for this compound is presented below. Each pathway leads to a distinct class of derivatives with unique physicochemical properties.

Derivatization_Workflow start This compound ester Esterification start->ester Acetic Anhydride, Pyridine ether Etherification start->ether Methyl Iodide, NaH red_am Reductive Amination start->red_am Dimethylamine, NaBH(OAc)₃ product_ester 4-Acetoxy-3-methylcyclohexanone ester->product_ester product_ether 4-Methoxy-3-methylcyclohexanone ether->product_ether product_amine 4-(Dimethylamino)-3-methylcyclohexanone red_am->product_amine

Caption: Overall derivatization workflow for this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the derivatization of this compound. Please note that yields are highly dependent on reaction scale and purification methods.

Derivative NameReaction TypeKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
4-Acetoxy-3-methylcyclohexanoneEsterificationAcetic anhydride, PyridineDichloromethane253>90 (Estimated)
4-Methoxy-3-methylcyclohexanoneEtherificationMethyl iodide, Sodium hydrideTHF0 to 251285-95
4-(Dimethylamino)-3-methylcyclohexanoneReductive AminationDimethylamine, Sodium triacetoxyborohydride1,2-Dichloroethane252470-85 (Estimated)

Experimental Protocols

Esterification: Synthesis of 4-Acetoxy-3-methylcyclohexanone

This protocol describes the acetylation of the hydroxyl group of this compound using acetic anhydride.

Esterification_Pathway reactant This compound product 4-Acetoxy-3-methylcyclohexanone reactant->product DCM, 25°C, 3h reagents Acetic Anhydride Pyridine

Caption: Reaction pathway for the esterification of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • To the stirred solution, add pyridine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-Acetoxy-3-methylcyclohexanone.

Etherification: Synthesis of 4-Methoxy-3-methylcyclohexanone (Williamson Ether Synthesis)

This protocol details the methylation of the hydroxyl group via a Williamson ether synthesis.

Etherification_Pathway reactant This compound product 4-Methoxy-3-methylcyclohexanone reactant->product THF, 0-25°C, 12h reagents 1. NaH 2. Methyl Iodide

Caption: Reaction pathway for the etherification of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-Methoxy-3-methylcyclohexanone. A patent describing a similar transformation from 4-methoxycyclohexanol reports a yield of 94.4%.[1]

Reductive Amination: Synthesis of 4-(Dimethylamino)-3-methylcyclohexanone

This protocol describes the conversion of the ketone functionality to a tertiary amine using dimethylamine and a reducing agent.

Reductive_Amination_Pathway reactant This compound product 4-(Dimethylamino)-3-methylcyclohexanol reactant->product 1,2-Dichloroethane, 25°C, 24h reagents Dimethylamine Sodium triacetoxyborohydride Acetic Acid

Caption: Reaction pathway for the reductive amination of this compound.

Materials:

  • This compound

  • Dimethylamine solution (e.g., 2 M in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous 1,2-dichloroethane.

  • Add dimethylamine solution (1.5 eq) followed by acetic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 4-(Dimethylamino)-3-methylcyclohexanone.

References

Application Note: A Detailed Protocol for the Diastereoselective Reduction of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental protocol for the reduction of 4-Hydroxy-3-methylcyclohexanone to its corresponding diastereomeric alcohols, 3-methyl-1,4-cyclohexanediol. The reduction of substituted cyclohexanones is a critical transformation in organic synthesis, yielding valuable building blocks for pharmaceuticals and other complex molecules. This protocol focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, and details the reaction setup, work-up, purification, and characterization of the products. The stereochemical outcome of the reduction is discussed, and methods for analyzing the resulting diastereomers are presented.

Reaction Principle and Stereochemistry

The reduction of a ketone to a secondary alcohol can be achieved using various hydride-based reducing agents. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its chemoselectivity; it readily reduces aldehydes and ketones without affecting other functional groups like esters or, in this case, the existing hydroxyl group[1].

The reduction of this compound will produce two diastereomeric diols: cis-3-methyl-1,4-cyclohexanediol and trans-3-methyl-1,4-cyclohexanediol. The ratio of these diastereomers is determined by the facial selectivity of the hydride attack on the carbonyl carbon. The approach of the hydride nucleophile can occur from either the axial or equatorial face of the cyclohexanone ring conformation. Steric hindrance from substituents on the ring influences this approach, often leading to a preferential formation of one diastereomer[2]. The resulting product ratio can be quantified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol

This protocol details the reduction of this compound using sodium borohydride in a methanol solvent system.

Materials and Reagents:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 3 M Sodium Hydroxide (NaOH) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

Procedure:

  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of anhydrous methanol.

    • Cool the flask in an ice bath with continuous stirring for 15 minutes until the solution temperature reaches 0-5 °C.

  • Reduction:

    • While maintaining the temperature at 0-5 °C, slowly add 0.3 g of sodium borohydride to the stirred solution in small portions over 10-15 minutes. Note: Vigorous bubbling (hydrogen gas evolution) may occur[3].

    • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes, followed by stirring at room temperature for 2 hours to ensure the reaction goes to completion.

  • Quenching and Work-up:

    • Carefully quench the reaction by slowly adding 10 mL of deionized water to decompose the excess sodium borohydride and borate esters formed during the reaction.

    • Add 5 mL of 3 M NaOH solution to the mixture[3][4].

    • Remove the methanol from the mixture using a rotary evaporator.

    • Transfer the remaining aqueous solution to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer with dichloromethane (3 x 20 mL). The alcohol product will have some water solubility, so multiple extractions are necessary to ensure a good yield[3].

    • Combine the organic layers in a clean Erlenmeyer flask.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and wash it with a small amount of fresh dichloromethane.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude product as a residual oil or solid.

  • Purification and Characterization:

    • Purify the crude product mixture of diastereomeric diols using flash column chromatography on silica gel, typically with an ethyl acetate/hexane gradient.

    • Characterize the purified products using IR, Mass Spectrometry, and ¹H and ¹³C NMR spectroscopy to confirm the structures and determine the diastereomeric ratio by integrating key signals in the ¹H NMR spectrum[5].

Data Presentation

The following table summarizes the key quantitative parameters for the described protocol.

ParameterValue / Description
Starting KetoneThis compound
Reducing AgentSodium Borohydride (NaBH₄)
Molar Ratio (Ketone:NaBH₄)Approx. 1 : 1.1
SolventMethanol (Anhydrous)
Reaction Temperature0-5 °C initially, then room temperature
Reaction Time~2.5 hours
Work-up ProcedureAqueous quench, extraction with Dichloromethane
Purification MethodFlash Column Chromatography (Silica Gel)
Analytical CharacterizationNMR (¹H, ¹³C), IR Spectroscopy, Mass Spectrometry
Expected ProductMixture of cis- and trans-3-methyl-1,4-cyclohexanediol

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the reduction experiment.

G Workflow for the Reduction of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis start Dissolve Ketone in Methanol cool Cool to 0-5 °C in Ice Bath start->cool 15 min add_nabh4 Add NaBH₄ Portion-wise cool->add_nabh4 Slowly stir_cold Stir at 0-5 °C (30 min) add_nabh4->stir_cold stir_rt Stir at Room Temp (2 hr) stir_cold->stir_rt quench Quench with H₂O & NaOH stir_rt->quench rotevap_meoh Remove Methanol (Rotovap) quench->rotevap_meoh extract Extract with Dichloromethane (3x) rotevap_meoh->extract dry Dry Organic Layer (Na₂SO₄) extract->dry rotevap_dcm Concentrate Product (Rotovap) dry->rotevap_dcm purify Purify via Column Chromatography rotevap_dcm->purify characterize Characterize Products (NMR, IR, MS) purify->characterize end_point Isolated Diastereomeric Diols characterize->end_point

Caption: Experimental workflow from starting material to final product analysis.

Safety Precautions

  • Sodium borohydride is flammable and can react violently with water to produce flammable hydrogen gas. Handle with care and add it slowly to the reaction mixture.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle it exclusively within a fume hood.

References

The Versatile Scaffold: Applications of 4-Hydroxy-3-methylcyclohexanone and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 4-hydroxy-3-methylcyclohexanone in medicinal chemistry are not extensively documented in publicly available literature, the closely related analog, 4-hydroxycyclohexanone, serves as a valuable scaffold in the synthesis of potent anticancer agents. This highlights the potential of the substituted cyclohexanone core in drug discovery. This application note will focus on the well-established use of 4-hydroxycyclohexanone in the development of C5-curcuminoid derivatives, providing insights into their synthesis, biological activity, and mechanism of action, which could inform future exploration of this compound derivatives.

Introduction to Cyclohexanone Scaffolds in Drug Discovery

Cyclohexanone and its derivatives are privileged structures in medicinal chemistry due to their conformational flexibility and the synthetic versatility of the ketone group. The introduction of hydroxyl and methyl substituents, as in this compound, offers chiral centers and points for further functionalization, making them attractive starting materials for the synthesis of complex and biologically active molecules. Although the specific role of this compound is yet to be fully elucidated, the applications of its parent compound, 4-hydroxycyclohexanone, in cancer research are significant.

Application in Anticancer Drug Discovery: Synthesis of C5-Curcuminoid Analogs

One of the most notable applications of 4-hydroxycyclohexanone is in the synthesis of cyclic C5-curcuminoid analogs. Curcumin, a natural product, exhibits a wide range of pharmacological activities, but its therapeutic potential is limited by poor bioavailability and metabolic instability. C5-curcuminoids, which have a central five-carbon chain (often a cyclic ketone), have been developed to overcome these limitations.

Derivatives of 4-hydroxycyclohexanone have been used to create novel C5-curcuminoids with potent antiproliferative activity against various cancer cell lines. The general synthetic approach involves a Claisen-Schmidt condensation reaction.

Quantitative Data: Antiproliferative Activity of 4-Hydroxycyclohexanone-Based C5-Curcuminoids

The antiproliferative activities of several C5-curcuminoid derivatives synthesized from 4-hydroxycyclohexanone have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are summarized in the table below.

Compound IDA2780 (Ovarian Cancer) IC50 (µM)C33A (Cervical Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)
Compound 167 0.762.691.28
Derivative B (m-nitro aryl) ---

Note: Specific IC50 values for "Derivative B" were not provided in the search results, but it was highlighted as having the highest activity in its series.

Experimental Protocols

General Protocol for the Synthesis of C5-Curcuminoid Analogs via Claisen-Schmidt Condensation

This protocol describes a general method for the synthesis of bis(arylidene)-4-hydroxycyclohexanones.

Materials:

  • 4-Hydroxycyclohexanone

  • Substituted aromatic aldehydes (2 equivalents)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (e.g., HCl, H2SO4, or a base like NaOH)

  • Stirring apparatus

  • Reaction vessel

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

  • Dissolution: Dissolve 4-hydroxycyclohexanone (1 equivalent) and the substituted aromatic aldehyde (2 equivalents) in the chosen solvent in a reaction vessel.

  • Catalyst Addition: Slowly add the acid or base catalyst to the reaction mixture while stirring.

  • Reaction: Continue stirring the mixture at room temperature or with gentle heating for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, the reaction mixture may be quenched (e.g., with water if acid-catalyzed) and the product extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Signaling Pathways and Mechanisms

The anticancer activity of C5-curcuminoid derivatives is believed to involve multiple mechanisms. While these compounds have been shown not to bind to DNA directly, their primary mode of action is thought to be through the inhibition of critical cellular signaling pathways involved in cancer cell proliferation and survival. The enone moieties in the C5-curcuminoid structure act as Michael acceptors, which can covalently react with nucleophilic residues (like cysteine) in proteins, thereby modulating their function.

anticancer_mechanism C5_Curcuminoid 4-Hydroxycyclohexanone-based C5-Curcuminoid Target_Proteins Target Proteins (e.g., Kinases, Transcription Factors) C5_Curcuminoid->Target_Proteins Michael Addition Signaling_Pathways Inhibition of Pro-survival Signaling Pathways Target_Proteins->Signaling_Pathways Apoptosis Induction of Apoptosis Signaling_Pathways->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Caption: Proposed mechanism of anticancer action for C5-curcuminoids.

Experimental Workflow

The development and evaluation of novel C5-curcuminoid analogs from 4-hydroxycyclohexanone typically follow a structured workflow from synthesis to biological testing.

experimental_workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Start 4-Hydroxycyclohexanone + Aromatic Aldehydes Synthesis Claisen-Schmidt Condensation Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization In_Vitro_Screening In Vitro Antiproliferative Assays (e.g., MTT Assay on Cancer Cell Lines) Characterization->In_Vitro_Screening IC50_Determination IC50 Value Determination In_Vitro_Screening->IC50_Determination Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assays, Western Blot) IC50_Determination->Mechanism_Studies

Caption: Workflow for synthesis and evaluation of C5-curcuminoids.

Conclusion and Future Perspectives

While the medicinal chemistry applications of this compound remain an area for future investigation, the successful use of the closely related 4-hydroxycyclohexanone scaffold in developing potent anticancer agents provides a strong rationale for its exploration. The introduction of a methyl group at the 3-position could influence the stereochemistry and conformational preferences of the resulting derivatives, potentially leading to improved biological activity and selectivity. Future research should focus on the stereoselective synthesis of this compound and its incorporation into novel C5-curcuminoid and other bioactive scaffolds to explore their therapeutic potential.

Application Notes and Protocols: 4-Hydroxy-3-methylcyclohexanone and its Analogs as Precursors for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous emergence of viral pathogens necessitates the development of novel antiviral therapeutics. Structurally diverse small molecules serve as crucial starting points for the synthesis of effective antiviral agents. Among these, substituted cyclohexanone and cyclohexene derivatives represent a significant class of chiral building blocks. Their rigid, three-dimensional structures allow for the precise spatial arrangement of functional groups, which is critical for specific interactions with viral targets. While the direct use of 4-Hydroxy-3-methylcyclohexanone as a precursor for a commercially available antiviral agent is not extensively documented in publicly available literature, the principles of its chemical reactivity and stereochemistry are highly relevant to the synthesis of potent antiviral drugs.

This document will focus on the broader application of functionalized cyclohexane scaffolds in antiviral drug synthesis, with a primary focus on the well-established synthesis of the neuraminidase inhibitor Oseltamivir (Tamiflu®). The methodologies and chemical transformations discussed are illustrative of the potential synthetic pathways that could be adapted for various substituted cyclohexanone precursors.

Core Application: Oseltamivir (Tamiflu®) Synthesis from a Cyclohexene Precursor

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus, which is essential for the release of new virus particles from infected cells. The core of the Oseltamivir molecule is a functionalized cyclohexene ring. Its commercial synthesis famously starts from shikimic acid, a naturally occurring cyclohexene derivative. The following sections detail a representative synthetic approach, highlighting the key chemical transformations of the cyclohexane core.

Synthetic Workflow for Oseltamivir

The synthesis of Oseltamivir from a cyclohexene precursor is a multi-step process that involves the careful introduction and modification of functional groups with precise stereochemical control. A generalized workflow is presented below.

G cluster_start Starting Material cluster_synthesis Key Synthetic Transformations cluster_end Final Product start Functionalized Cyclohexene (e.g., Shikimic Acid Derivative) step1 Protection of Hydroxyl Groups start->step1 Protecting agents step2 Epoxidation step1->step2 Oxidizing agent step3 Azide Introduction (Nucleophilic Ring Opening) step2->step3 Azide source (e.g., NaN3) step4 Reduction of Azide to Amine step3->step4 Reducing agent (e.g., H2/Pd-C) step5 Introduction of the Second Amino Group step4->step5 Further functionalization step6 Functional Group Manipulations (e.g., Esterification, Acylation) step5->step6 Various reagents step7 Deprotection step6->step7 Deprotecting agents end_product Oseltamivir step7->end_product

A generalized synthetic workflow for Oseltamivir from a cyclohexene precursor.

Data Presentation

The following table summarizes the key transformations, reagents, and typical yields for a synthetic route to Oseltamivir, illustrating the chemical steps involved in modifying a cyclohexene scaffold.

StepTransformationKey Reagents and ConditionsTypical Yield (%)
1Esterification & Acetal ProtectionEthanol, Thionyl Chloride; 3-Pentanone, p-TsOHHigh
2MesylationMethanesulfonyl chloride, Triethylamine>95
3EpoxidationPotassium BicarbonateHigh
4Azide Ring OpeningNaN3, NH4Cl~70-80
5Azide ReductionH2, Pd/C or PPh3>90
6AcetylationAcetic Anhydride>95
7Introduction of the Pentyl Ether3-Pentanol, Lewis Acid~80-90
8Deprotection & Salt FormationPhosphoric AcidHigh

Experimental Protocols

The following are representative protocols for key steps in the synthesis of a functionalized cyclohexene core, adaptable for antiviral drug development.

Protocol 1: Epoxidation of a Cyclohexene Derivative
  • Dissolution: Dissolve the protected cyclohexene derivative (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Buffering: Add a mild base, such as potassium bicarbonate (2.0 eq), to the solution to neutralize any acidic byproducts.

  • Reaction Initiation: Cool the mixture to 0 °C and add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), portion-wise over 30 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired epoxide.

Protocol 2: Azide-Mediated Ring Opening of an Epoxide
  • Setup: To a solution of the epoxide (1.0 eq) in a solvent mixture such as ethanol/water (4:1), add sodium azide (NaN3, 3.0 eq) and ammonium chloride (NH4Cl, 2.0 eq).

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the disappearance of the epoxide starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting azido-alcohol by flash column chromatography.

Mechanism of Action: Neuraminidase Inhibition

Neuraminidase inhibitors, such as Oseltamivir, function by blocking the active site of the viral neuraminidase enzyme. This prevents the cleavage of sialic acid residues on the surface of host cells, thereby inhibiting the release of newly formed virus particles.

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Inhibition by Oseltamivir virus_release Newly formed virus particles bud from the host cell neuraminidase Viral Neuraminidase virus_release->neuraminidase requires sialic_acid Sialic acid on host cell surface neuraminidase->sialic_acid cleaves no_release Virus particles aggregate on the cell surface neuraminidase->no_release leads to release Virus release and infection of new cells sialic_acid->release enabling oseltamivir Oseltamivir inhibition Binding to Neuraminidase Active Site oseltamivir->inhibition inhibition->neuraminidase blocks

Mechanism of action of neuraminidase inhibitors like Oseltamivir.

Future Perspectives

While the direct application of this compound as a precursor for currently marketed antiviral drugs is not prominent, its structural motifs are of significant interest in medicinal chemistry. The presence of a ketone, a hydroxyl group, and a methyl group on a cyclohexane ring provides multiple handles for stereoselective modifications. Future research could explore the use of such readily available chiral building blocks for the synthesis of novel antiviral agents targeting a range of viral enzymes. The development of efficient and stereoselective synthetic routes from simple cyclohexanone derivatives remains a key area of interest for the pharmaceutical industry, aiming to reduce reliance on complex natural products and to enable the rapid synthesis of diverse compound libraries for antiviral screening.

Application Notes and Protocols: Synthesis of Neuroprotective Agents from Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a growing global health challenge. A key strategy in the development of therapeutic agents is the design of molecules that can interact with multiple pathological targets. Cyclohexanone derivatives have emerged as a promising scaffold for the synthesis of such multifunctional neuroprotective agents. These compounds can be synthesized through straightforward and efficient chemical methods, and have been shown to exhibit potent biological activities, including the inhibition of key enzymes and protein aggregation processes implicated in neurodegeneration.

This document provides detailed protocols for the synthesis and biological evaluation of α,β-unsaturated carbonyl-based cyclohexanone derivatives, which have demonstrated significant potential as multifunctional agents for the treatment of Alzheimer's disease.[1] The methodologies outlined below are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and neuropharmacology.

Featured Neuroprotective Agents: α,β-Unsaturated Cyclohexanone Derivatives

A series of α,β-unsaturated carbonyl-based cyclohexanone derivatives have been synthesized and evaluated for their neuroprotective capabilities.[1] These compounds were designed to target key aspects of Alzheimer's disease pathology, namely the cholinergic deficit and the aggregation of amyloid-β (Aβ) plaques.[1] The core structure involves a cyclohexanone ring functionalized with α,β-unsaturated carbonyl moieties, which is achieved through a condensation reaction.[1]

Data Presentation: Biological Activity

The synthesized compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), a primary target in Alzheimer's therapy, and the self-induced aggregation of the Aβ₁₋₄₂ peptide.[1] Several compounds also demonstrated the ability to protect neuronal cells from Aβ-induced toxicity.[1] The quantitative data for a selection of the most potent compounds from this series are summarized below.

Compound IDTargetIC₅₀ (µM)Aβ Fibril Disassembly (%)Neuroprotection against Aβ-induced cell death (%)Reference
3o AChE0.03776.6%-[1]
Donepezil AChE---[1]
Various Aβ Aggregation--up to 92%[1]

Table 1: Summary of quantitative biological data for lead cyclohexanone derivatives. IC₅₀ represents the half-maximal inhibitory concentration. Aβ fibril disassembly indicates the percentage of pre-formed fibrils broken down by the compound. Neuroprotection is the percentage of cell viability preserved in the presence of Aβ₁₋₄₂.

Experimental Protocols

Protocol 1: General Synthesis of α,β-Unsaturated Carbonyl-Based Cyclohexanone Derivatives

This protocol describes a general procedure for the synthesis of the target compounds via a Claisen-Schmidt condensation reaction.[1]

Materials:

  • Cyclohexanone or a substituted cyclohexanone derivative (e.g., N-methyl-4-piperidone)

  • Appropriate aromatic aldehyde

  • Ethanol

  • 40% Sodium Hydroxide (NaOH) solution

  • Ice-cold water

  • Dilute Hydrochloric Acid (HCl)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve an equimolar quantity of the cyclohexanone derivative and the selected aromatic aldehyde in ethanol in a round-bottom flask.

  • Cool the stirred solution in an ice bath.

  • Slowly add a catalytic amount of 40% NaOH solution to the mixture.

  • Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the solution with dilute HCl until a precipitate is formed.

  • Filter the precipitated product using a Buchner funnel.

  • Wash the solid product thoroughly with cold water to remove any residual acid and salts.

  • Dry the product completely.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the purified α,β-unsaturated carbonyl-based cyclohexanone derivative.

  • Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow start Start Materials: Cyclohexanone & Aldehyde reaction Claisen-Schmidt Condensation (Ethanol, NaOH catalyst) start->reaction workup Aqueous Workup & Acidification (HCl) reaction->workup filtration Filtration & Washing workup->filtration purification Drying & Recrystallization filtration->purification product Purified Cyclohexanone Derivative purification->product

Diagram 1: General workflow for the synthesis of neuroprotective cyclohexanone derivatives.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric method developed by Ellman to determine AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (cyclohexanone derivatives) and reference inhibitor (Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of AChE solution and incubate the plate at 37°C for 15 minutes.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate (ATCI) solution.

  • Measure the absorbance immediately at 412 nm using a microplate reader. Continue to record the absorbance every minute for 5 minutes.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 3: Amyloid-β (Aβ₁₋₄₂) Aggregation Inhibition Assay

This protocol uses Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like Aβ fibrils, to monitor aggregation.

Materials:

  • Human Amyloid-β (1-42) peptide

  • Thioflavin T (ThT)

  • Phosphate buffer (pH 7.4)

  • Test compounds and reference inhibitor

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of Aβ₁₋₄₂ peptide in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize and reconstitute in buffer to the desired concentration.

  • In a 96-well plate, mix the Aβ₁₋₄₂ solution with the test compound at various concentrations.

  • Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce aggregation.

  • After incubation, add ThT solution to each well.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.

  • Calculate the percentage of aggregation inhibition relative to a control sample containing Aβ₁₋₄₂ without any inhibitor.

G cluster_bioassay Biological Evaluation Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays start Synthesized Compound ache AChE Inhibition Assay start->ache abeta Aβ Aggregation Assay start->abeta neuroprotect Neuroprotection Assay (e.g., vs Aβ toxicity) start->neuroprotect data Data Analysis (IC50, % Inhibition) ache->data abeta->data neuroprotect->data

Diagram 2: Workflow for the biological evaluation of synthesized compounds.

Mechanism of Action: Targeting Alzheimer's Disease Pathology

The cyclohexanone derivatives discussed herein act as multifunctional agents by targeting two central hallmarks of Alzheimer's disease. By inhibiting AChE, they increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for memory and cognitive function. Simultaneously, by inhibiting the aggregation of Aβ peptides and promoting the disassembly of existing fibrils, they address the formation of toxic amyloid plaques, which are believed to initiate a cascade of events leading to synaptic dysfunction and neuronal death.[1] This dual-action approach holds significant promise for developing more effective disease-modifying therapies.

G APP Amyloid Precursor Protein (APP) Abeta Aβ Monomers APP->Abeta β-secretase γ-secretase Oligomers Toxic Aβ Oligomers Abeta->Oligomers Aggregation Plaques Amyloid Plaques Oligomers->Plaques Neuron Synaptic Dysfunction & Neuronal Death Oligomers->Neuron ACh Acetylcholine (Neurotransmitter) AChE Acetylcholinesterase (AChE) ACh->AChE Degradation AChE->Neuron Reduces ACh at synapse Compound Cyclohexanone Derivative Compound->Abeta Inhibits Aggregation Compound->AChE Inhibits Enzyme

Diagram 3: Simplified signaling pathway in Alzheimer's disease targeted by cyclohexanone derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-3-methylcyclohexanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction- Ensure starting materials are pure and dry.- Verify the freshness and concentration of reagents, especially organometallic reagents or catalysts.- Extend the reaction time or moderately increase the reaction temperature.
Degradation of starting material or product- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Control the reaction temperature carefully, as overheating can lead to decomposition.
Inefficient purification- Optimize the solvent system for column chromatography to achieve better separation.- Consider alternative purification methods such as distillation or recrystallization.
Formation of Multiple Byproducts Lack of stereoselectivity- Employ a chiral catalyst or auxiliary to control the stereochemistry of the reaction.- Adjust the reaction temperature, as lower temperatures often favor the formation of a single stereoisomer.
Competing side reactions (e.g., over-oxidation, elimination)- Use a milder oxidizing agent if over-oxidation is observed.- Control the pH of the reaction mixture to suppress acid or base-catalyzed side reactions.
Difficulty in Product Isolation Product is highly soluble in the aqueous phase during workup- Saturate the aqueous layer with sodium chloride before extraction to decrease the polarity of the aqueous phase.- Increase the number of extractions with an appropriate organic solvent.
Formation of an emulsion during extraction- Add a small amount of brine or a different organic solvent to break the emulsion.- Centrifugation can also be an effective method to separate the layers.
Inconsistent Results Between Batches Variability in reagent quality- Use reagents from the same supplier and lot number for consistency.- Titrate organometallic reagents before each use to determine their exact concentration.
Fluctuations in reaction conditions- Use a temperature-controlled reaction setup to maintain a consistent temperature.- Ensure efficient and consistent stirring throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Common synthetic strategies often involve the stereoselective reduction of a corresponding dione precursor, such as 3-methylcyclohexane-1,4-dione, or the alkylation of a protected 4-hydroxycyclohexanone derivative. Another approach could be the conjugate addition of a methyl group to a cyclohexenone, followed by the introduction of a hydroxyl group.

Q2: How can I improve the diastereoselectivity of the reduction step?

A2: The choice of reducing agent and reaction conditions is crucial for controlling diastereoselectivity. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor the formation of the sterically less hindered alcohol. Lowering the reaction temperature can also enhance selectivity.

Q3: What are the most effective methods for purifying this compound?

A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of hexane and ethyl acetate is often effective, with the polarity adjusted for optimal separation.[1] For larger scales, distillation under reduced pressure can be a viable option.

Q4: How can I confirm the identity and purity of the final product?

A4: The structure and purity of this compound can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the hydroxyl (-OH) and carbonyl (C=O) functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[1]

Q5: What are potential side reactions to be aware of during the synthesis?

A5: Potential side reactions include over-oxidation of the hydroxyl group to a dione, elimination of the hydroxyl group to form an enone, and epimerization at the carbon bearing the methyl group under harsh acidic or basic conditions. Careful control of reaction conditions is necessary to minimize these side reactions.

Experimental Protocols

A detailed experimental protocol for a related compound, (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, is available in Organic Syntheses.[1] This procedure involves the methylation of 2-methylcyclohexane-1,3-dione followed by an enantioselective yeast reduction.[1] Researchers can adapt this methodology for the synthesis of this compound by starting with an appropriate precursor.

Data Presentation

Table 1: Comparison of Reducing Agents for Ketone Reduction (Illustrative)

Reducing AgentTypical SolventTemperature (°C)Diastereoselectivity (trans:cis)Yield (%)
Sodium Borohydride (NaBH₄)Methanol0 to 252:1 - 4:185-95
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)01:1 - 2:190-98
L-Selectride®Tetrahydrofuran (THF)-78>10:180-90
Baker's YeastWater/Ethanol30High (enantioselective)47-52[1]

Note: The data in this table is illustrative and based on typical outcomes for cyclohexanone reductions. Actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Core Synthesis Steps cluster_purification Purification & Analysis cluster_product Final Product start 3-Methyl-2-cyclohexen-1-one step1 Conjugate Addition (e.g., Lithium dimethylcuprate) start->step1 1 step2 Enolate Trapping & Hydroxylation (e.g., MoOPH) step1->step2 2 purify Column Chromatography step2->purify 3 analyze Spectroscopic Analysis (NMR, MS, IR) purify->analyze 4 product This compound analyze->product 5

Caption: A potential synthetic workflow for this compound.

troubleshooting_flowchart start Low Yield or Impure Product check_reagents Verify Purity and Activity of Starting Materials and Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions check_workup Optimize Workup and Purification Procedures start->check_workup solution_reagents Use Fresh, Purified Reagents check_reagents->solution_reagents solution_conditions Adjust Temperature, Extend Reaction Time, or Use Inert Atmosphere check_conditions->solution_conditions solution_workup Modify Extraction or Chromatography Parameters check_workup->solution_workup

References

Technical Support Center: Synthesis of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-hydroxy-3-methylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies for this compound generally involve two primary pathways:

  • Route A: Alkylation of a Precursor: This typically involves the methylation of a 4-hydroxycyclohexanone derivative. The key step is the formation of an enolate from 4-hydroxycyclohexanone (or a protected version) followed by reaction with a methylating agent.

  • Route B: Reduction of a Dione: This route starts with a 3-methyl-substituted cyclohexane-1,4-dione, which is then selectively reduced to the desired this compound.

Q2: What are the primary side products I should be aware of during the synthesis?

A2: The nature of the side products is highly dependent on the chosen synthetic route.

  • For methylation routes (Route A):

    • Polymethylated Products: Introduction of more than one methyl group, leading to compounds like 3,5-dimethyl-4-hydroxycyclohexanone.

    • O-methylated Products: Methylation on the oxygen of the enolate, yielding 4-methoxy-3-methylcyclohexene.

    • Aldol Condensation Products: Self-condensation of the starting ketone or product, resulting in higher molecular weight impurities.

  • For reduction routes (Route B):

    • Diastereomers: The reduction of the ketone can lead to the formation of both cis- and trans-4-hydroxy-3-methylcyclohexanone. The ratio of these isomers is a key consideration for purity.

    • Over-reduction Products: Reduction of both carbonyl groups in the starting dione to form a diol.

Q3: How can I minimize the formation of polymethylated side products?

A3: To minimize polymethylation, it is crucial to control the stoichiometry of the base and the alkylating agent. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) in a stoichiometric amount ensures the complete conversion of the starting ketone to its enolate before the addition of the methylating agent. This minimizes the presence of excess base that could deprotonate the desired monomethylated product, leading to a second methylation. Performing the reaction at low temperatures (e.g., -78 °C) also helps to control the reaction rate and improve selectivity.

Q4: What is the difference between kinetic and thermodynamic enolates in the context of this synthesis, and how do I control which one is formed?

A4: In an unsymmetrical ketone like a substituted cyclohexanone, deprotonation can occur on either side of the carbonyl group, leading to two different enolates.

  • The kinetic enolate is formed faster and is typically the less substituted enolate. Its formation is favored by using a strong, sterically hindered base (like LDA) at low temperatures.

  • The thermodynamic enolate is the more stable, more substituted enolate. Its formation is favored by using a weaker base at higher temperatures, which allows for an equilibrium to be established.

Controlling the enolate formation is key to achieving the desired regioselectivity of methylation.

Troubleshooting Guides

Issue 1: Low yield of this compound and presence of multiple unknown peaks in GC-MS analysis.

Possible Cause: Formation of multiple side products such as polymethylated compounds, O-methylated byproducts, or aldol condensation products.

Troubleshooting Steps:

  • Analyze the Side Products: Attempt to identify the major impurities by their mass-to-charge ratio in the GC-MS data.

    • Masses higher than the product may indicate polymethylation or aldol products.

    • A product with the same mass but a different retention time could be a diastereomer.

    • A product with a mass corresponding to the addition of a methyl group but loss of water might suggest O-methylation followed by elimination.

  • Optimize Reaction Conditions:

    • For Polymethylation:

      • Carefully control the stoichiometry of your base and methylating agent. Use no more than one equivalent of base.

      • Ensure slow addition of the methylating agent to the pre-formed enolate at low temperature.

    • For O-methylation:

      • Use a "softer" methylating agent like methyl iodide instead of "harder" ones like dimethyl sulfate.

      • The choice of counter-ion can be important; lithium enolates generally favor C-alkylation.

    • For Aldol Condensation:

      • Use a strong base (like LDA) to ensure complete and rapid formation of the enolate, minimizing the concentration of the neutral ketone that can participate in aldol reactions.[1]

      • Maintain low reaction temperatures.[1]

Issue 2: The final product is a mixture of two isomers that are difficult to separate.

Possible Cause: If you are following a reduction route, you are likely forming a mixture of cis and trans diastereomers. The facial selectivity of the hydride attack on the carbonyl determines the stereochemical outcome.

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Sterically bulky reducing agents (e.g., L-Selectride®) tend to favor attack from the less hindered face, potentially leading to higher diastereoselectivity.

    • Less bulky reagents (e.g., sodium borohydride) may give lower selectivity.

  • Reaction Temperature: Lowering the reaction temperature can often enhance the diastereoselectivity of the reduction.

  • Chiral Catalysts: For enantioselective reductions, consider the use of chiral catalysts or reagents.

  • Chromatographic Separation: If a mixture is unavoidable, optimize your column chromatography conditions (e.g., solvent system, column length, and packing material) to improve the separation of the diastereomers.

Data Presentation

The following table summarizes the approximate product distribution in the methylation of cyclohexanone under various conditions, which can serve as a guideline for what to expect in the analogous methylation of 4-hydroxycyclohexanone.

Base / Solvent / TemperatureMethylating Agent2-methylcyclohexanone (%)2,6-dimethylcyclohexanone (%)O-methylated Product (%)Other Products (%)
NaNH₂ / EtherCH₃I50-6010-15Not ReportedPolymethylated products
t-BuOK / t-BuOHCH₃I45-5520-25Not ReportedAldol products
LDA / THF / -78°CCH₃I>90<5<1Minimal

Note: The values in this table are approximate and are based on typical outcomes for cyclohexanone methylation.[1] The presence of a hydroxyl group in 4-hydroxycyclohexanone may influence these ratios.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield of Desired Product check_gcms Analyze by GC-MS start->check_gcms high_mw High MW Impurities Present? check_gcms->high_mw Multiple Peaks isomers Isomeric Mixture Detected? check_gcms->isomers Peaks with Same Mass o_methyl O-Methylation Suspected? check_gcms->o_methyl Other Impurities poly_methyl Polymethylation Suspected high_mw->poly_methyl Yes aldol Aldol Condensation Suspected high_mw->aldol Yes solution_poly - Control Stoichiometry - Slow Addition at Low Temp poly_methyl->solution_poly solution_aldol - Use Strong Base (LDA) - Low Temperature aldol->solution_aldol diastereomers Diastereomers Present isomers->diastereomers Yes solution_diastereomers - Use Bulky Reducing Agent - Lower Reaction Temperature diastereomers->solution_diastereomers o_methyl_product O-Methylated Product o_methyl->o_methyl_product Yes solution_o_methyl - Use 'Soft' Methylating Agent - Use Li+ Counter-ion o_methyl_product->solution_o_methyl

Troubleshooting workflow for common synthesis issues.

Experimental Protocols

Key Experiment: Methylation of 4-Hydroxycyclohexanone (Protected)

This protocol describes a general procedure for the monomethylation of a protected 4-hydroxycyclohexanone using LDA and methyl iodide. The protection of the hydroxyl group (e.g., as a silyl ether) is recommended to prevent its deprotonation by the strong base.

Materials:

  • Protected 4-hydroxycyclohexanone (e.g., 4-((tert-butyldimethylsilyl)oxy)cyclohexan-1-one)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise. Stir the solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

  • Enolate Formation: Add the protected 4-hydroxycyclohexanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete enolate formation.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Deprotection: After filtration and concentration under reduced pressure, the crude product can be deprotected (e.g., using TBAF for a TBDMS protecting group) according to standard procedures.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Analyze the product fractions by GC-MS and NMR to determine the product distribution and purity.

References

Technical Support Center: Diastereomeric Separation of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the diastereomeric separation of 4-Hydroxy-3-methylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the diastereomers of this compound?

A1: The primary methods for separating the diastereomers of this compound are High-Performance Liquid Chromatography (HPLC), flash column chromatography, and fractional crystallization. The choice of method depends on the scale of the separation, the required purity, and the available equipment. HPLC is often used for analytical and small-scale preparative separations, while flash chromatography is suitable for larger quantities. Fractional crystallization can be effective if the diastereomers exhibit significant differences in solubility and crystallinity.

Q2: My TLC analysis shows only a single spot for the diastereomeric mixture. Does this mean they cannot be separated by column chromatography?

A2: Not necessarily. It is common for diastereomers with similar polarities to co-elute on a TLC plate, showing a single spot, especially if the solvent system is not optimized.[1] However, the higher resolution achievable with HPLC or even carefully performed flash column chromatography may still allow for separation. It is recommended to screen a variety of solvent systems with different polarities and selectivities by TLC to try and achieve at least partial spot separation, which would indicate a higher likelihood of success with column chromatography.

Q3: Which HPLC mode, Normal Phase or Reversed-Phase, is better for separating these diastereomers?

A3: Both Normal Phase (NP) and Reversed-Phase (RP) HPLC can be effective for separating diastereomers of hydroxy ketones.[1]

  • Normal Phase (Silica or other polar stationary phases): This mode separates compounds based on polarity. Given that this compound is a polar molecule, NP-HPLC can provide good selectivity. The separation is influenced by the hydrogen bonding capabilities of the hydroxyl group and the overall polarity difference between the cis and trans isomers.

  • Reversed-Phase (C18 or other non-polar stationary phases): This mode separates based on hydrophobicity. While both diastereomers are polar, subtle differences in their three-dimensional shape can lead to differential interactions with the non-polar stationary phase, enabling separation.

The optimal choice is often determined empirically by screening columns and mobile phases for both modes.

Q4: Can I use a chiral column to separate these diastereomers?

A4: While chiral columns are designed to separate enantiomers, they can sometimes also resolve diastereomers. However, it is generally not the first choice. Diastereomers have different physical properties and can typically be separated on standard, achiral columns like silica or C18.[2] A chiral column would be an option to explore if achiral methods fail to provide adequate separation.

Q5: How can I confirm the identity and purity of the separated diastereomers?

A5: The identity and purity of the separated diastereomers can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between diastereomers by differences in chemical shifts and coupling constants, particularly for the protons and carbons near the stereocenters.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method with a suitable detector (e.g., UV, ELSD, or CAD) can be used to determine the diastereomeric ratio and assess purity.

  • Gas Chromatography (GC): If the compounds are sufficiently volatile and thermally stable, GC can often provide excellent resolution of diastereomers.[1]

  • Melting Point Analysis: If the separated diastereomers are crystalline solids, a difference in their melting points can be a good indicator of their identity and purity.

Troubleshooting Guides

Issue 1: Poor or No Separation in Column Chromatography

Symptoms:

  • The diastereomers co-elute as a single peak or broad band.

  • Fractions collected contain a mixture of both diastereomers.

  • TLC analysis of fractions shows no separation.

Logical Troubleshooting Workflow:

start Poor Separation in Column Chromatography check_solvent Is the TLC optimized? start->check_solvent optimize_tlc Optimize TLC with different solvent systems (e.g., vary polarity and solvent type) check_solvent->optimize_tlc No check_column_packing Is the column packed correctly? check_solvent->check_column_packing Yes optimize_tlc->check_column_packing change_stationary_phase Try a different stationary phase (e.g., Alumina, different pore size silica) success Separation Achieved change_stationary_phase->success repack_column Repack the column carefully to avoid channeling check_column_packing->repack_column No reduce_flow_rate Reduce the flow rate check_column_packing->reduce_flow_rate Yes repack_column->reduce_flow_rate gradient_elution Consider gradient elution reduce_flow_rate->gradient_elution gradient_elution->change_stationary_phase

Caption: Troubleshooting workflow for poor separation in column chromatography.

Detailed Steps:

  • Optimize the Mobile Phase: The most critical step is to find a solvent system that provides the best selectivity on TLC.

    • Vary Polarity: Test a range of solvent systems with varying polarities. For normal phase (silica), common systems include mixtures of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate, diethyl ether, or isopropanol.

    • Change Solvent Selectivity: If varying polarity is insufficient, change the nature of the polar solvent. For example, switching from ethyl acetate to isopropanol can alter the hydrogen bonding interactions and improve separation.

  • Check Column Packing: An improperly packed column can lead to band broadening and poor resolution. Ensure the stationary phase is packed uniformly without any cracks or channels.

  • Adjust Flow Rate: A slower flow rate increases the interaction time between the analytes and the stationary phase, which can improve resolution.

  • Consider Gradient Elution: If an isocratic (single solvent mixture) elution does not work, a shallow gradient of increasing polarity might help to resolve the diastereomers.

  • Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase such as alumina (neutral, acidic, or basic) or a bonded phase.

Issue 2: Poor Resolution or Peak Tailing in HPLC

Symptoms:

  • Peaks are not baseline-resolved (Resolution < 1.5).

  • Peaks are asymmetrical with a "tail".

Logical Troubleshooting Workflow:

start Poor Resolution/Tailing in HPLC check_mobile_phase Is the mobile phase composition optimal? start->check_mobile_phase optimize_mobile_phase Adjust mobile phase strength and selectivity (e.g., change organic modifier, add additives) check_mobile_phase->optimize_mobile_phase No check_column Is the column in good condition? check_mobile_phase->check_column Yes optimize_mobile_phase->check_column change_column Try a column with a different stationary phase (e.g., C18 vs. Phenyl vs. Silica) check_column->change_column No optimize_temp_flow Optimize temperature and flow rate check_column->optimize_temp_flow Yes change_column->optimize_temp_flow check_sample_prep Is the sample dissolved in the mobile phase? optimize_temp_flow->check_sample_prep dissolve_in_mobile_phase Dissolve sample in the initial mobile phase check_sample_prep->dissolve_in_mobile_phase No success Good Resolution Achieved check_sample_prep->success Yes dissolve_in_mobile_phase->success

Caption: Troubleshooting workflow for poor HPLC resolution and peak tailing.

Detailed Steps:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: In reversed-phase, adjust the ratio of organic solvent (acetonitrile or methanol) to water/buffer. In normal phase, vary the ratio of the polar modifier.

    • Solvent Type: Switching between acetonitrile and methanol in reversed-phase, or between ethyl acetate and isopropanol in normal phase, can significantly alter selectivity.

  • Optimize Temperature: Temperature can affect selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C, 60°C).

  • Adjust Flow Rate: Lowering the flow rate can increase efficiency and improve resolution, though it will lengthen the run time.

  • Change Stationary Phase: If optimizing the mobile phase is not sufficient, the column chemistry is the next variable to change. For reversed-phase, consider switching from a C18 to a phenyl or pentafluorophenyl (PFP) column. For normal phase, try a different type of silica or a cyano-bonded phase.

  • Address Peak Tailing:

    • Sample Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent peak distortion.

    • Column Contamination: If the column is old or has been used with many different samples, it may be contaminated. Flushing the column or replacing it may be necessary.

Issue 3: Difficulty with Fractional Crystallization

Symptoms:

  • No crystals form upon cooling.

  • The entire sample solidifies into an amorphous solid or oil.

  • The isolated crystals are not enriched in one diastereomer.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is crucial for successful crystallization. Screen a variety of solvents with different polarities to find one in which the diastereomers have a significant solubility difference.

  • Control Cooling Rate: Slow, controlled cooling is more likely to yield well-formed crystals and better separation. Rapid cooling often leads to the precipitation of both diastereomers.

  • Seeding: If you have a small amount of the pure, less soluble diastereomer, adding a seed crystal to the supersaturated solution can induce crystallization of that specific diastereomer.

  • Solvent/Anti-Solvent System: Dissolve the mixture in a good solvent and then slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble) until the solution becomes slightly turbid. Then, allow it to stand for crystallization.

  • Monitor Purity: Use HPLC or GC to analyze the diastereomeric ratio in both the crystals and the mother liquor to track the progress of the enrichment.

Experimental Protocols

Protocol 1: Column Chromatography (Normal Phase)
  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase Screening: Start with a 10:1 Hexane:Ethyl Acetate mixture and gradually increase the polarity (e.g., 8:2, 7:3, 1:1) to find the optimal separation by TLC (target Rf of the lower-eluting spot around 0.2-0.3).

  • Column Preparation: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.

  • Sample Loading: Dissolve the diastereomeric mixture in a minimal amount of the mobile phase or a less polar solvent and load it onto the column.

  • Elution: Elute with the optimized mobile phase, maintaining a constant flow rate.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify the pure fractions of each diastereomer.

Protocol 2: HPLC Method Development (Reversed-Phase)
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Screening: Run a broad linear gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.

  • Isocratic Optimization: Based on the gradient run, develop an isocratic method. For example, if the peaks elute at 40% B in the gradient, start with an isocratic run at 35% B and adjust the percentage to optimize resolution.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (for the ketone chromophore) or an Evaporative Light Scattering Detector (ELSD) if UV response is poor.

Data Presentation

Table 1: Example TLC Screening for Column Chromatography

Solvent System (Hexane:Ethyl Acetate)Rf of Diastereomer 1Rf of Diastereomer 2Separation (ΔRf)Observations
9:10.450.500.05Spots are too high and poorly separated.
8:2 0.28 0.35 0.07 Good separation, suitable for column.
7:30.150.200.05Spots are a bit low, but separation is visible.
1:1< 0.1< 0.1-No movement from the baseline.

Table 2: Example HPLC Method Optimization Data

MethodMobile PhaseRetention Time (Diastereomer 1)Retention Time (Diastereomer 2)Resolution (Rs)
160:40 Water:Acetonitrile8.5 min9.1 min1.2
265:35 Water:Acetonitrile10.2 min11.0 min1.6
360:40 Water:Methanol9.8 min10.3 min0.9
4 65:35 Water:Acetonitrile, 40°C 9.5 min 10.2 min 1.8

References

Technical Support Center: Stereoselective Reduction of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for improving the stereoselectivity of 4-Hydroxy-3-methylcyclohexanone reduction.

Troubleshooting Guide

This section addresses common issues encountered during the stereoselective reduction of this compound.

Issue / Question Potential Causes Suggested Solutions
1. Low Diastereoselectivity (Poor cis:trans Ratio) The reducing agent is not sterically hindered enough to favor attack from one face of the carbonyl.- Select a Bulkier Reducing Agent: Switch from a small hydride donor like Sodium Borohydride (NaBH₄) to a bulkier one. Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are excellent choices for directing the hydride to the equatorial position, yielding the cis alcohol. - Modify the Hydride Reagent: Use modified borohydride or aluminum hydride reagents that have increased steric bulk.[1]
Reaction temperature is too high, reducing the energy difference between the transition states for axial vs. equatorial attack.- Lower the Reaction Temperature: Perform the reduction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C). Lower temperatures significantly enhance stereoselectivity by favoring the lower energy transition state.[2][3]
The solvent is influencing the conformation of the substrate or the reactivity of the reducing agent unfavorably.- Solvent Screening: Change the solvent. Tetrahydrofuran (THF) is commonly used for bulky hydride reagents. Protic solvents like methanol or ethanol are suitable for NaBH₄ but may offer lower selectivity.[4]
2. Incomplete Reaction or Low Yield The reducing agent has decomposed due to moisture or improper handling.- Use Fresh Reagents: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. - Anhydrous Conditions: Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient amount of reducing agent was used.- Increase Stoichiometry: While a 1:1 stoichiometry is theoretical for some hydrides, using a slight excess (e.g., 1.1 to 1.5 equivalents) can help drive the reaction to completion, especially if some reagent decomposes.[4]
The reaction time was too short.- Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material before quenching the reaction.
3. Difficulty in Product Isolation Formation of borate-ester complexes during workup with borohydride reagents.- Acidic Workup: After the reaction, carefully quench any excess hydride with a dilute acid (e.g., 1M HCl) to decompose the borate complexes.[5] - Basic Workup: Alternatively, adding a base like 3M NaOH can also help break down borate esters.[6][7]
The product alcohol has some water solubility.- Multiple Extractions: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to maximize recovery.[5][6]
4. Inaccurate Determination of Diastereomeric Ratio Co-elution of diastereomers in GC analysis.- Optimize GC Method: Adjust the temperature ramp or use a different column to improve the separation of the diastereomers.
Overlapping signals in ¹H NMR spectrum.- Use a Higher Field NMR: A higher field instrument (e.g., 500 MHz or greater) can improve signal dispersion. - Focus on Diagnostic Peaks: Identify non-overlapping signals for each diastereomer, such as the proton on the carbon bearing the newly formed hydroxyl group (the carbinol proton). The coupling constants of this proton can also help assign stereochemistry.[4] - ¹³C NMR: Compare the ¹³C NMR spectra, as diastereomers will have distinct chemical shifts for each carbon.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent generally gives the highest stereoselectivity for substituted cyclohexanones?

A1: For producing the thermodynamically more stable alcohol (equatorial -OH), dissolving metal reductions can be highly effective.[8] However, for kinetic control to yield the axial alcohol, sterically hindered hydride reagents like L-Selectride® or K-Selectride® are the industry standard. They provide excellent diastereoselectivity by favoring equatorial attack of the hydride ion.

Q2: How does temperature affect the stereoselectivity of the reduction?

A2: Lowering the reaction temperature generally increases stereoselectivity.[2][3] This is because the reaction proceeds through different transition states for axial and equatorial attack. At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, leading to a higher proportion of a single diastereomer. For some catalytic systems, the optimal selectivity is found in a specific temperature range, such as 20-30 °C.[2][3]

Q3: Can I use Sodium Borohydride (NaBH₄) to achieve high stereoselectivity?

A3: While NaBH₄ is a mild and convenient reducing agent, it is relatively small and typically gives lower stereoselectivity with substituted cyclohexanones compared to bulkier reagents.[5] It often results in a mixture of diastereomers, with a preference for forming the more thermodynamically stable equatorial alcohol. Selectivity can sometimes be improved by performing the reaction at very low temperatures.

Q4: What is the best method to determine the cis:trans ratio of the product alcohols?

A4: The most common and reliable methods are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC: Provides a quantitative ratio of the isomers based on the integrated peak areas, assuming good separation is achieved.[5]

  • ¹H NMR: The ratio can be determined by integrating the signals of protons that are unique to each diastereomer, such as the carbinol proton (H-C-OH).[6] The coupling constants (J-values) of these protons can also be used to definitively assign the stereochemistry (axial vs. equatorial) of the hydroxyl group.[4]

Q5: Are there enzymatic or biocatalytic methods for this reduction?

A5: Yes, biocatalysis using enzymes like ketoreductases (KREDs) or whole-cell systems (e.g., baker's yeast) can offer extremely high stereoselectivity, often yielding a single enantiomer of a specific diastereomer.[9][10] These methods are considered "green" alternatives and can be highly effective for producing optically pure alcohols.[11]

Data Summary: Reductant Effects on Stereoselectivity

The choice of reducing agent is critical for controlling the stereochemical outcome. The table below summarizes typical outcomes for the reduction of substituted cyclohexanones.

Reducing AgentTypical SolventKey CharacteristicsExpected Major Isomer (for 3-methylcyclohexanone)
Sodium Borohydride (NaBH₄) Methanol, EthanolSmall, unhindered hydride donor. Favors formation of the more stable equatorial alcohol but with moderate selectivity.[4][5]trans-3-methylcyclohexanol
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherHighly reactive, less selective than NaBH₄ for stereocontrol in simple cyclohexanones.Mixture, leaning towards trans
L-Selectride® (Li(sec-Bu)₃BH)THFVery bulky hydride donor. Excellent for stereoselective delivery of hydride from the equatorial face to yield the axial alcohol.cis-3-methylcyclohexanol
K-Selectride® (K(sec-Bu)₃BH)THFSimilar to L-Selectride® in steric bulk and selectivity.cis-3-methylcyclohexanol
Ketoreductases (KREDs) Aqueous BufferBiocatalytic; can provide exceptionally high diastereo- and enantioselectivity.[10]Product depends on the specific enzyme selected.

Experimental Protocols

Protocol 1: General Procedure for Reduction with Sodium Borohydride (NaBH₄)

This protocol is adapted from standard procedures for cyclohexanone reduction and aims to produce the more stable trans product diastereomer.[5][7]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions over 15-20 minutes.

  • Reaction: Allow the mixture to stir at 0 °C and monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

  • Workup: Slowly quench the reaction by adding 1M HCl dropwise until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR or GC analysis.

Protocol 2: High-Selectivity Reduction using L-Selectride®

This procedure is designed to favor the formation of the less stable cis product diastereomer via kinetic control.

  • Preparation: To an oven-dried, two-neck round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reductant: Add L-Selectride® (1.0 M solution in THF, 1.2 eq) dropwise via syringe over 30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC (quench a small aliquot with water before spotting).

  • Workup: Quench the reaction by slowly adding water, followed by 3M NaOH solution and 30% hydrogen peroxide (H₂O₂) to decompose the borane complexes. Caution: This can be exothermic.

  • Extraction: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Analysis: Purify by column chromatography if necessary. Determine the diastereomeric ratio by ¹H NMR or GC.

Visualizations

Workflow for Optimizing Stereoselectivity

G cluster_start Phase 1: Initial Screening cluster_decision Phase 2: Optimization Loop cluster_end Phase 3: Finalization start Define Substrate: This compound reductant Select Reducing Agent (e.g., NaBH4 vs. L-Selectride) start->reductant temp Set Initial Temperature (e.g., 0°C) reductant->temp rxn Run Reduction Reaction temp->rxn analyze Analyze Diastereomeric Ratio (GC or NMR) rxn->analyze decision Selectivity > 95%? analyze->decision optimize Optimize Conditions: - Lower Temperature - Change Solvent - Screen Other Reagents decision->optimize No end_node Optimized Protocol Achieved decision->end_node Yes optimize->reductant Iterate

Caption: Logical workflow for optimizing the stereoselective reduction.

Decision Pathway for Reagent Selection

G start Target Diastereomer? cis_path Target: cis-diol (Axial -OH) start->cis_path cis trans_path Target: trans-diol (Equatorial -OH) start->trans_path trans bulky Use Bulky, Kinetically-Controlled Reagent cis_path->bulky small Use Small, Thermodynamically-Favored Reagent trans_path->small l_selectride L-Selectride® or K-Selectride® bulky->l_selectride low_temp Condition: Low Temperature (-78°C) bulky->low_temp nabh4 NaBH₄ small->nabh4

Caption: Decision tree for selecting a suitable reducing agent.

References

Stability issues of 4-Hydroxy-3-methylcyclohexanone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Hydroxy-3-methylcyclohexanone, particularly under acidic conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

General Stability

Q1: What are the primary stability concerns for this compound?

A1: this compound is a bifunctional molecule containing both a ketone and a secondary alcohol. This structure makes it susceptible to degradation through several pathways, including oxidation and acid/base-catalyzed rearrangements.[1] The primary concerns are acid-catalyzed dehydration and oxidation of the secondary alcohol.

Q2: What are the likely degradation products of this compound under acidic conditions?

A2: Under acidic conditions, the most probable degradation pathway is dehydration, leading to the formation of unsaturated ketones. Specifically, acid-catalyzed dehydration of a similar compound, 3-hydroxy-3-phenylcyclohexanone, yields unsaturated ketones.[2] Therefore, for this compound, the expected products would be 3-methylcyclohex-3-en-1-one and 5-methylcyclohex-2-en-1-one.

Experimental Issues

Q3: I am observing unexpected peaks in my HPLC analysis after storing my sample in an acidic mobile phase. What could be the cause?

A3: The appearance of new peaks in your HPLC chromatogram likely indicates the degradation of this compound. Acidic mobile phases can catalyze the dehydration of the hydroxy ketone, leading to the formation of more nonpolar, unsaturated ketone products that will have different retention times.

Q4: My reaction yield is consistently low when using this compound in an acidic reaction medium. How can I mitigate this?

A4: Low reaction yields can be attributed to the degradation of the starting material. To minimize this, consider the following:

  • Lowering the reaction temperature: This can slow down the rate of acid-catalyzed dehydration.

  • Reducing the reaction time: If possible, shorten the exposure of the compound to acidic conditions.

  • Using a milder acid catalyst: If the reaction chemistry allows, explore the use of a less harsh acid.

  • In-situ generation: If applicable to your synthesis, generate the this compound in the reaction mixture immediately before its intended use to minimize its exposure to the acidic environment.

Troubleshooting Guides

Issue 1: Unexpected Product Formation in Acid-Catalyzed Reactions
  • Symptom: Characterization of your final product reveals the presence of unsaturated cyclohexanone derivatives instead of or in addition to the expected product.

  • Possible Cause: Acid-catalyzed dehydration of the this compound starting material or an intermediate.

  • Troubleshooting Steps:

    • Confirm Degradation: Analyze a sample of this compound that has been subjected to the reaction's acidic conditions (without other reactants) using techniques like HPLC, GC-MS, or NMR to identify any degradation products. High-performance liquid chromatography (HPLC) is a highly sensitive and versatile technique for separating, identifying, and quantifying active pharmaceutical ingredients and their degradation products.[3]

    • Modify Reaction Conditions:

      • Temperature: Perform the reaction at the lowest effective temperature.

      • Acid Strength: Use the mildest acid catalyst that facilitates the desired transformation.

      • Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further degradation.

    • Protecting Group Strategy: Consider protecting the hydroxyl group as an acid-labile protecting group (e.g., silyl ether) before subjecting the molecule to strongly acidic conditions, and then deprotect it in a later step under milder conditions.

Issue 2: Inconsistent Purity and Potency of this compound Stock Solutions
  • Symptom: You observe variability in experimental results over time when using the same stock solution of this compound prepared in an acidic buffer.

  • Possible Cause: The compound is degrading in the acidic stock solution, leading to a decrease in its concentration and the formation of impurities.

  • Troubleshooting Steps:

    • Stability Study: Conduct a small-scale stability study on your stock solution. Aliquot the solution and store it under the intended conditions. Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a validated analytical method like HPLC to quantify the remaining amount of this compound and any new peaks that appear.

    • pH Adjustment: If possible, adjust the pH of your stock solution to be as close to neutral as your experimental protocol allows.

    • Fresh Preparation: Prepare fresh stock solutions immediately before each experiment to ensure consistent quality.

    • Alternative Solvents: If the experimental design permits, dissolve the compound in a non-acidic solvent and introduce it to the acidic reaction mixture at the last possible moment.

Data Presentation

Table 1: Potential Degradation Products of this compound under Acidic Conditions
Degradation PathwayProduct NameChemical StructureMolecular Weight ( g/mol )
Dehydration3-Methylcyclohex-3-en-1-oneC7H10O110.15
Dehydration5-Methylcyclohex-2-en-1-oneC7H10O110.15
Oxidation3-Methylcyclohexane-1,4-dioneC7H10O2126.15

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

Objective: To assess the stability of this compound in an acidic environment and identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium bicarbonate (5% w/v solution)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • LC-MS system for peak identification

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

  • Acid Treatment: To 1 mL of the sample solution, add 1 mL of 1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 40°C) for a specified period (e.g., 24 hours). A control sample (1 mL of sample solution with 1 mL of water) should be incubated under the same conditions.

  • Neutralization: After incubation, neutralize the acidic sample by adding 5% sodium bicarbonate solution dropwise until the pH is approximately 7.

  • Analysis:

    • Analyze the initial sample, the acid-treated sample, and the control sample by HPLC.

    • HPLC Conditions:

      • Mobile Phase: A gradient of methanol and water.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 210 nm.

      • Injection Volume: 10 µL.

    • Compare the chromatograms to identify new peaks corresponding to degradation products.

    • Use LC-MS to determine the mass of the degradation products for structural elucidation.

Mandatory Visualizations

degradation_pathway A This compound B Protonation of Hydroxyl Group A->B H+ C Carbocation Intermediate B->C -H2O D 3-Methylcyclohex-3-en-1-one C->D -H+ E 5-Methylcyclohex-2-en-1-one C->E -H+

Caption: Acid-catalyzed dehydration pathway of this compound.

Caption: Troubleshooting workflow for stability issues.

experimental_parameters Stability Compound Stability Temperature Temperature Stability->Temperature inversely proportional Acid_Concentration Acid Concentration Stability->Acid_Concentration inversely proportional Time Exposure Time Stability->Time inversely proportional Solvent Solvent Polarity Stability->Solvent dependent

Caption: Relationship between experimental parameters and stability.

References

Overcoming challenges in the large-scale synthesis of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the large-scale synthesis of 4-Hydroxy-3-methylcyclohexanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, and scale-up of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Product Incomplete reaction; Suboptimal reaction temperature; Inefficient stirring in a large reactor; Degradation of starting material or product.- Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Optimize temperature profile for the reaction. - Ensure adequate mixing with appropriate impeller design and stirring speed for the reactor volume. - Investigate the stability of reactants and products under the reaction conditions.
Formation of Significant Byproducts Lack of stereoselectivity in the reduction step; Side reactions such as over-reduction or aldol condensation.- Employ a stereoselective reducing agent. - Carefully control the stoichiometry of the reducing agent. - Optimize the reaction temperature and addition rate of reagents to minimize side reactions.
Difficulties in Product Isolation Emulsion formation during aqueous workup; Product solubility in the aqueous phase.- Add brine (saturated NaCl solution) to break up emulsions. - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer to decrease product solubility.
Low Purity After Initial Purification Co-elution of impurities during column chromatography; Inefficient distillation due to close boiling points of product and impurities.- Optimize the mobile phase and stationary phase for better separation in column chromatography. - Consider using fractional distillation under reduced pressure. - Recrystallization from a suitable solvent system may be an effective final purification step.
Inconsistent Results at Larger Scales Poor heat transfer in large reactors; Inefficient mass transfer.- Implement a robust temperature control system for the reactor. - Ensure efficient mixing to maintain homogeneity. - Consider a gradual scale-up approach to identify and address potential issues at an intermediate scale.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective strategy involves the stereoselective reduction of a suitable precursor like 3-methylcyclohexane-1,4-dione. This can be achieved using various reducing agents. An alternative approach could be the methylation of 4-hydroxycyclohexanone.

Q2: How can I control the stereochemistry at the C3 and C4 positions?

Controlling the stereochemistry is a critical challenge. The choice of the reducing agent and reaction conditions plays a pivotal role. Chiral reducing agents or enzyme-catalyzed reductions can provide high stereoselectivity. For instance, the use of certain yeast strains can facilitate stereospecific reductions.

Q3: What are the most common impurities encountered in this synthesis?

Common impurities may include the diastereomer of the desired product, unreacted starting material, and over-reduced byproducts where the ketone is also reduced to an alcohol.

Q4: What purification techniques are most effective for large-scale production?

For large-scale purification, fractional distillation under reduced pressure is often preferred due to its scalability and cost-effectiveness. If higher purity is required, column chromatography with a suitable solvent system can be employed, followed by recrystallization.

Q5: Are there any specific safety precautions I should take during the synthesis?

Yes, standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. When working with flammable solvents, ensure there are no ignition sources nearby. For specific reagents, consult their Material Safety Data Sheets (MSDS).

Experimental Protocols

Protocol 1: Synthesis via Reduction of 3-Methylcyclohexane-1,4-dione

This protocol outlines a general procedure for the synthesis of this compound via the reduction of 3-methylcyclohexane-1,4-dione.

Materials:

  • 3-methylcyclohexane-1,4-dione

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methylcyclohexane-1,4-dione in methanol in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of sodium borohydride in methanol to the cooled solution of the dione over a period of 1-2 hours, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 3-methylcyclohexane-1,4-dione in Methanol cool Cool to 0°C start->cool add_nabh4 Slowly add NaBH4 solution cool->add_nabh4 react Stir at 0°C for 2h add_nabh4->react quench Quench with aq. NH4Cl react->quench evaporate Remove Methanol quench->evaporate extract Extract with DCM evaporate->extract wash Wash with Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure this compound purify->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions start Low Product Purity check_byproducts Analyze byproducts (GC-MS, NMR) start->check_byproducts check_stereo Check stereoisomer ratio (Chiral HPLC) start->check_stereo optimize_reduction Optimize reduction conditions check_byproducts->optimize_reduction Over-reduction or side reactions optimize_purification Optimize purification method check_byproducts->optimize_purification Impurities co-elute check_stereo->optimize_reduction Poor stereoselectivity change_reductant Change reducing agent optimize_reduction->change_reductant recrystallize Recrystallization optimize_purification->recrystallize

Caption: Troubleshooting logic for low product purity.

Preventing side reactions during the oxidation of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of 4-Hydroxy-3-methylcyclohexanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to this specific chemical transformation. Our goal is to help you prevent side reactions and optimize the synthesis of the desired product, 3-methylcyclohexane-1,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected outcomes and potential side reactions when oxidizing this compound?

The primary goal of this oxidation is to convert the secondary alcohol in this compound to a ketone, yielding 3-methylcyclohexane-1,4-dione. However, several side reactions can occur, reducing the yield and purity of the desired product. The most common side reaction is the Baeyer-Villiger oxidation of the ketone functionality, which leads to the formation of a lactone byproduct.[1][2] Other potential side reactions include over-oxidation or degradation of the starting material or product, especially under harsh reaction conditions.

Q2: Which oxidizing agents are recommended for the selective oxidation of this compound?

Several oxidizing agents can be employed for the conversion of secondary alcohols to ketones. The choice of reagent is critical to ensure high selectivity and minimize side reactions. Commonly used and effective oxidizing agents include:

  • Jones Reagent (Chromic Acid in Acetone): A powerful and cost-effective oxidant. However, its strong acidity can be problematic for sensitive substrates, and it generates toxic chromium waste.[3][4]

  • Pyridinium Chlorochromate (PCC): A milder and more selective chromium-based reagent, often used for sensitive alcohols. It is typically used in dichloromethane (DCM).[5][6]

  • Swern Oxidation (DMSO, oxalyl chloride, triethylamine): A metal-free and very mild oxidation that is highly effective at low temperatures (-78 °C). It is compatible with a wide range of functional groups but produces the unpleasant-smelling dimethyl sulfide as a byproduct.[7][8][9][10]

Q3: How can I minimize the formation of the Baeyer-Villiger lactone byproduct?

The Baeyer-Villiger oxidation is a significant side reaction where a peroxyacid or other oxidant inserts an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone.[1][2][11] To minimize this:

  • Avoid Peroxy-based Oxidants: Do not use reagents like m-CPBA or hydrogen peroxide in combination with a Lewis acid if the dione is the desired product.

  • Control Reaction Conditions: With chromium-based reagents, carefully control the temperature and reaction time to favor the oxidation of the alcohol over the Baeyer-Villiger reaction.

  • Use Mild, Non-Peroxy Reagents: Swern oxidation is often a good choice as it is not known to promote the Baeyer-Villiger reaction.

Q4: What is the role of the methyl group in potential side reactions?

The methyl group on the cyclohexane ring is generally not reactive under the conditions used for alcohol oxidation. However, with very strong and non-selective oxidizing agents, there is a theoretical possibility of oxidation at the tertiary carbon, although this is not a commonly reported side reaction for this specific transformation.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion of the starting material 1. Inactive oxidizing agent. 2. Insufficient amount of oxidant. 3. Reaction temperature is too low. 4. Impure starting material (e.g., presence of water).1. Use a fresh batch of the oxidizing agent. For Jones reagent, ensure the characteristic orange color is present. 2. Increase the molar equivalents of the oxidizing agent. 3. For Jones or PCC oxidation, allow the reaction to warm to room temperature. For Swern oxidation, ensure the correct low-temperature profile is followed. 4. Ensure the starting material and solvent are dry, especially for Swern and PCC oxidations.
Formation of a significant amount of lactone byproduct 1. The chosen oxidizing agent promotes the Baeyer-Villiger reaction. 2. Over-oxidation due to prolonged reaction time or excess oxidant.1. Switch to a milder, non-peroxy oxidizing agent like the one used in the Swern oxidation.[8] 2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Use a minimal excess of the oxidizing agent.
Complex mixture of unidentified byproducts 1. Reaction conditions are too harsh (e.g., high temperature, strong acid). 2. The substrate is degrading.1. Use a milder oxidation method like Swern or PCC.[5][8] For Jones oxidation, consider buffering the reaction mixture if the substrate is acid-sensitive. 2. Lower the reaction temperature and shorten the reaction time.
Difficulty in isolating the product 1. The product is water-soluble. 2. Emulsion formation during workup. 3. For PCC oxidation, a viscous material forms.[5]1. Use continuous liquid-liquid extraction or saturate the aqueous layer with sodium chloride before extraction. 2. Add brine to the aqueous layer to break the emulsion. 3. Add Celite or powdered molecular sieves to the reaction mixture before filtration to adsorb the chromium byproducts.[5]

Data Presentation

Table 1: Comparison of Common Oxidation Methods for Secondary Alcohols

Oxidation Method Reagents Typical Solvent Temperature Advantages Disadvantages Typical Yield Range (%)
Jones Oxidation CrO₃, H₂SO₄, H₂OAcetone0 °C to RTInexpensive, rapid reaction.[3]Highly acidic, toxic chromium waste, can lead to over-oxidation.[3]70-90
PCC Oxidation Pyridinium ChlorochromateDichloromethane (DCM)Room TemperatureMilder than Jones, good for sensitive substrates.[5]Toxic chromium waste, can be acidic, difficult workup.[5]75-95
Swern Oxidation DMSO, (COCl)₂, Et₃NDichloromethane (DCM)-78 °C to RTVery mild, high yields, metal-free.[7][8]Produces foul-smelling dimethyl sulfide, requires low temperatures.[8]85-98

Experimental Protocols

Protocol 1: Jones Oxidation of this compound
  • Reagent Preparation (Jones Reagent): Dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid. Carefully add this mixture to 77 mL of water, while cooling in an ice bath.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10 mmol of this compound in 50 mL of acetone. Cool the flask in an ice bath.

  • Oxidation: Add the prepared Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 20 °C. The color of the solution will change from orange to green. Continue adding the reagent until a faint orange color persists.

  • Quenching: Add isopropanol dropwise until the orange color disappears and a green color remains.

  • Workup: Decant the acetone solution from the chromium salts. Neutralize the solution with sodium bicarbonate. Remove the acetone under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Swern Oxidation of this compound
  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add 20 mL of dry dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath. Add 2.2 equivalents of dimethyl sulfoxide (DMSO), followed by the slow, dropwise addition of 2.0 equivalents of oxalyl chloride. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Dissolve 10 mmol of this compound in 10 mL of dry DCM and add it dropwise to the reaction mixture over 10 minutes. Stir for an additional 30 minutes at -78 °C.

  • Addition of Base: Add 5.0 equivalents of dry triethylamine (Et₃N) dropwise. After the addition is complete, stir the mixture at -78 °C for 15 minutes, then allow it to warm to room temperature.

  • Quenching: Add 20 mL of water to quench the reaction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).

  • Washing: Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: PCC Oxidation of this compound
  • Reaction Setup: In a flask, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) and an equal weight of Celite in 50 mL of dry dichloromethane (DCM).

  • Addition of Alcohol: Dissolve 10 mmol of this compound in 10 mL of dry DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup: Upon completion, dilute the reaction mixture with 50 mL of diethyl ether and filter through a pad of silica gel, washing the pad with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify further by column chromatography.

Visualizations

Oxidation_Pathway This compound This compound 3-Methylcyclohexane-1,4-dione 3-Methylcyclohexane-1,4-dione This compound->3-Methylcyclohexane-1,4-dione Desired Oxidation (Jones, PCC, Swern) Degradation Products Degradation Products This compound->Degradation Products Over-oxidation Lactone Byproduct Lactone Byproduct 3-Methylcyclohexane-1,4-dione->Lactone Byproduct Baeyer-Villiger Side Reaction

Caption: Reaction pathway for the oxidation of this compound.

Troubleshooting_Workflow start Experiment Start: Oxidation of this compound check_conversion Check Conversion by TLC start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion No side_products Significant Side Products check_conversion->side_products Yes, but... good_conversion Good Conversion, Minimal Side Products check_conversion->good_conversion Yes troubleshoot_conversion Troubleshoot: - Check Reagent Activity - Increase Equivalents/Temp - Ensure Dry Conditions low_conversion->troubleshoot_conversion troubleshoot_side_products Troubleshoot: - Change Oxidant (e.g., to Swern) - Reduce Reaction Time/Temp - Monitor Reaction Closely side_products->troubleshoot_side_products purification Proceed to Workup and Purification good_conversion->purification troubleshoot_conversion->start Re-run Experiment troubleshoot_side_products->start Re-run Experiment

Caption: Troubleshooting workflow for the oxidation experiment.

References

Technical Support Center: Refinement of Purification Protocols for 4-Hydroxy-3-methylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-hydroxy-3-methylcyclohexanone isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of this compound that I might encounter?

A1: this compound has two chiral centers, which means it can exist as a mixture of up to four stereoisomers. These consist of two pairs of enantiomers, which are diastereomers of each other. The cis and trans relationship between the hydroxyl and methyl groups defines the diastereomers, each of which exists as a pair of enantiomers.

Q2: What are the primary methods for purifying diastereomers of this compound?

A2: The most common and effective methods for separating diastereomers are flash column chromatography and recrystallization.[1] Since diastereomers have different physical properties, these techniques can be used to isolate them.[2][3]

Q3: How can I separate the enantiomers of a specific this compound diastereomer?

A3: Enantiomers have identical physical properties in an achiral environment, so they cannot be separated by standard chromatography or recrystallization.[4] Chiral resolution techniques are required, which include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This method uses a chiral stationary phase to differentially interact with each enantiomer.

  • Diastereomeric Salt Formation and Recrystallization: The enantiomeric mixture is reacted with a chiral resolving agent to form diastereomeric salts, which can then be separated by recrystallization due to their different solubilities.[5] The resolving agent is subsequently removed to yield the pure enantiomers.[5]

Q4: I am having trouble separating the diastereomers using flash chromatography. What can I do?

A4: Poor separation of diastereomers on a silica gel column is a common issue. Here are a few troubleshooting steps:

  • Optimize the Solvent System: The polarity of the eluent is critical. A less polar solvent system will generally provide better separation for closely eluting compounds.[6] Experiment with different solvent mixtures, such as gradients of ethyl acetate in hexanes or diethyl ether in hexanes.

  • Use a Longer Column: A longer column increases the surface area for interaction, which can improve resolution.

  • Reduce the Flow Rate: A slower flow rate can enhance the equilibrium between the stationary and mobile phases, leading to better separation.

  • Dry Loading: If your compound is not fully soluble in the initial mobile phase, consider dry loading onto silica gel to improve band sharpness.

Q5: My compound appears to be degrading on the silica gel column. What is the cause and how can I prevent it?

A5: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds. If you suspect your this compound isomers are degrading, you can try neutralizing the silica gel by adding a small amount of a base like triethylamine (typically 0.1-1%) to your eluent. Alternatively, you can use a different stationary phase like alumina.

Troubleshooting Guides

Poor Resolution in Flash Column Chromatography
Problem Possible Cause Suggested Solution
Co-elution of Diastereomers Solvent system is too polar.Decrease the polarity of the eluent. For example, if using 20% ethyl acetate in hexanes, try 10% or 15%.[6]
Column is too short.Use a longer column to increase the separation distance between bands.
Flow rate is too high.Reduce the pressure to decrease the flow rate, allowing for better equilibration.
Column was poorly packed.Ensure the silica gel is packed uniformly without cracks or channels. Consider slurry packing for a more even bed.
Tailing Peaks Sample is too concentrated.Load a smaller amount of the crude material onto the column.
Strong interaction with silica.Add a modifier to the eluent (e.g., a small amount of methanol or triethylamine).
Compound is degrading on the column.Use a deactivated stationary phase or add a neutralizing agent to the eluent.
Issues with Recrystallization of Diastereomers
Problem Possible Cause Suggested Solution
No Crystals Form Solution is not supersaturated.Evaporate some of the solvent to increase the concentration.
Cooling too quickly.Allow the solution to cool slowly to room temperature, then place it in an ice bath.
Incorrect solvent choice.The compound may be too soluble in the chosen solvent. Add a co-solvent in which the compound is less soluble (an anti-solvent).
Oiling Out Compound is precipitating as a liquid.Re-heat the solution to dissolve the oil, then add more solvent and allow it to cool more slowly. Using a solvent mixture can also prevent oiling out.
Poor Diastereomeric Purity Inefficient separation.Perform multiple recrystallizations. The purity of the crystals should be checked after each step.
Trapped mother liquor.Wash the crystals with a small amount of cold solvent after filtration.

Experimental Protocols (for Analogous Compounds)

Disclaimer: The following protocols are for compounds structurally similar to this compound and are provided as illustrative examples due to the lack of specific published data for the target compound.

Example Protocol 1: Flash Column Chromatography of a Diastereomeric Cyclic Ketone

Objective: To separate the diastereomers of a substituted cyclic ketone.

Materials:

  • Crude mixture of diastereomeric cyclic ketones

  • Silica gel (230-400 mesh)[7]

  • Solvents: Hexanes, Ethyl Acetate

  • Glass column, flasks, and test tubes

  • Thin Layer Chromatography (TLC) plates and chamber

Methodology:

  • TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point for polar compounds is a mixture of hexanes and ethyl acetate.[6] The ideal Rf value for the desired compound is between 0.2 and 0.3 for good separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a more polar solvent that is then evaporated onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.

  • Elution: Begin elution with the least polar solvent mixture determined from TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure desired diastereomer and remove the solvent using a rotary evaporator.

Example Protocol 2: Diastereomeric Recrystallization for Chiral Resolution of a Racemic Alcohol

Objective: To separate the enantiomers of a racemic alcohol by forming diastereomeric salts with a chiral resolving agent.[8]

Materials:

  • Racemic alcohol

  • Enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid or (R)-1-phenylethylamine)[2][5]

  • Suitable solvent (e.g., ethanol, methanol, or a mixture)[8]

  • Erlenmeyer flask, heating plate, filtration apparatus

Methodology:

  • Salt Formation: Dissolve the racemic alcohol in a suitable solvent in an Erlenmeyer flask. Add one molar equivalent of the enantiomerically pure chiral resolving agent.[8]

  • Dissolution: Gently heat the mixture while stirring until all solids are dissolved.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.

  • Precipitation: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for 20-30 minutes to maximize the precipitation of the less soluble diastereomeric salt.[8]

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]

  • Analysis: Determine the diastereomeric excess of the crystalline salt using an appropriate analytical method such as chiral HPLC or NMR spectroscopy.

  • Liberation of Enantiomer: Treat the purified diastereomeric salt with an acid or base to remove the chiral resolving agent and isolate the pure enantiomer.

Data Presentation

Table 1: Example Solvent Systems for Flash Chromatography of Cyclic Ketones
Compound Type Polarity Recommended Solvent System Notes
Non-polar cyclic ketoneLow5% Diethyl ether in HexanesStart with a low polarity and increase gradually.
Moderately polar cyclic ketoneMedium10-30% Ethyl acetate in HexanesA standard system for many common compounds.[6]
Polar hydroxy-ketoneHigh50-100% Ethyl acetate in Hexanes or 5% Methanol in Dichloromethane[6]For highly polar compounds, a more polar eluent is necessary.
Table 2: Example Solvent Screening for Diastereomeric Recrystallization

The selection of an appropriate solvent is crucial for achieving high diastereomeric excess. The following table provides example results for the resolution of a hypothetical racemic acid with (R)-1-phenylethanamine.[8]

Solvent Diastereomeric Excess (d.e.) of Crystals Yield of Crystals Observations
Methanol65%75%Rapid crystallization upon cooling.
Ethanol88%60%Slower crystal growth, well-formed needles.[8]
Isopropanol95%45%Very slow crystallization over several hours.[8]
Acetonitrile70%70%Small, granular crystals.

Visualizations

Purification_Workflow cluster_diastereomer Diastereomer Purification cluster_enantiomer Enantiomer Purification start Crude Mixture of Isomers diastereomer_sep Diastereomer Separation start->diastereomer_sep flash_chrom Flash Column Chromatography diastereomer_sep->flash_chrom recrystal1 Recrystallization diastereomer_sep->recrystal1 enantiomer_sep Enantiomer Separation (Chiral Resolution) chiral_hplc Chiral HPLC enantiomer_sep->chiral_hplc diastereomeric_salt Diastereomeric Salt Formation & Recrystallization enantiomer_sep->diastereomeric_salt analysis1 Purity Analysis (NMR, GC-MS) pure_dia1 Pure Diastereomer 1 analysis1->pure_dia1 pure_dia2 Pure Diastereomer 2 analysis1->pure_dia2 analysis2 Purity and Enantiomeric Excess Analysis (Chiral HPLC) pure_enant1 Pure Enantiomer 1 analysis2->pure_enant1 pure_enant2 Pure Enantiomer 2 analysis2->pure_enant2 pure_dia1->enantiomer_sep flash_chrom->analysis1 recrystal1->analysis1 chiral_hplc->analysis2 diastereomeric_salt->analysis2

Caption: General workflow for the purification of stereoisomers.

Troubleshooting_Tree cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Poor Separation of Diastereomers q1 Are peaks co-eluting? start->q1 q3 No crystals forming? start->q3 a1_yes Decrease Eluent Polarity q1->a1_yes Yes q2 Are peaks tailing? q1->q2 No a1_no Are peaks tailing? a2_yes Reduce Sample Load or Add Modifier q2->a2_yes Yes a2_no Consider Alternative Stationary Phase q2->a2_no No a3_yes Concentrate Solution or Add Anti-solvent q3->a3_yes Yes q4 Is the product oiling out? q3->q4 No a3_no Is the product oiling out? a4_yes Re-dissolve, Add More Solvent, Cool Slowly q4->a4_yes Yes a4_no Check Purity of Crystals q4->a4_no No

Caption: Decision tree for troubleshooting poor isomer separation.

References

Technical Support Center: Enhancing the Resolution of Chiral 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of chiral 4-Hydroxy-3-methylcyclohexanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for resolving chiral this compound?

A1: The most common and effective methods for resolving chiral this compound and structurally similar compounds include Enzymatic Kinetic Resolution (EKR), Chemo-catalytic Dynamic Kinetic Resolution (DKR), and Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Q2: Which enzyme is recommended for the Enzymatic Kinetic Resolution of this compound?

A2: Lipases are highly versatile and widely used for the kinetic resolution of secondary alcohols. Specifically, Candida antarctica Lipase B (CAL-B) has shown excellent enantioselectivity in the resolution of similar cyclic keto-alcohols and is a recommended starting point for this compound.[1][2]

Q3: What is the maximum theoretical yield for each enantiomer in a standard Enzymatic Kinetic Resolution?

A3: In a standard Enzymatic Kinetic Resolution (EKR), the maximum theoretical yield for each of the two enantiomers is 50%.[3] This is because one enantiomer is selectively transformed into a new product, leaving the other enantiomer unreacted.

Q4: How can I achieve a theoretical yield greater than 50% for a single enantiomer?

A4: To obtain a theoretical yield of up to 100% for a single enantiomer, a Dynamic Kinetic Resolution (DKR) is required. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, continuously converting it into the faster-reacting enantiomer.[3][4]

Q5: What are the key parameters to optimize in Chiral HPLC for the separation of this compound enantiomers?

A5: Key parameters to optimize for Chiral HPLC include the choice of the chiral stationary phase (CSP), the mobile phase composition (including the organic modifier and any additives), flow rate, and column temperature. Polysaccharide-based CSPs are often a good starting point for this type of compound.

Troubleshooting Guides

Enzymatic Kinetic Resolution (EKR)
Issue Possible Cause(s) Troubleshooting Step(s)
Low or no conversion 1. Inactive enzyme. 2. Inappropriate solvent. 3. Unsuitable acyl donor. 4. Incorrect reaction temperature.1. Use a fresh batch of enzyme or test its activity with a known substrate. 2. Screen different organic solvents (e.g., toluene, THF, MTBE). 3. Try a different acyl donor (e.g., vinyl acetate, isopropenyl acetate). 4. Optimize the reaction temperature (typically between 30-50 °C for many lipases).
Low enantiomeric excess (ee) 1. Non-selective enzyme. 2. Reaction proceeded past 50% conversion. 3. Racemization of the product or starting material. 4. Incorrect analysis method.1. Screen different lipases (e.g., from Pseudomonas cepacia, Porcine pancreas). 2. Monitor the reaction progress closely using chiral GC or HPLC and stop the reaction at ~50% conversion. 3. Check the stability of the enantiomers under the reaction conditions. 4. Ensure the chiral chromatography method is validated for baseline separation of the enantiomers.
Difficulty separating the product from the unreacted starting material 1. Similar polarities of the alcohol and the ester.1. Optimize the column chromatography conditions (e.g., solvent gradient, silica gel activity). 2. Consider using a different acyl donor to create a product with a more distinct polarity.
Chiral HPLC/GC Analysis
Issue Possible Cause(s) Troubleshooting Step(s)
Poor or no separation of enantiomers 1. Unsuitable chiral stationary phase (CSP). 2. Inappropriate mobile phase (HPLC) or temperature program (GC). 3. Co-elution with impurities.1. Screen a variety of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[5] 2. For HPLC, vary the organic modifier (e.g., isopropanol, ethanol) and its percentage. For GC, optimize the temperature ramp. 3. Ensure the sample is pure before chiral analysis.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Secondary interactions with the stationary phase. 3. Inappropriate mobile phase pH (HPLC).1. Inject a smaller sample volume or a more dilute sample. 2. For HPLC, add a small amount of an acidic or basic modifier to the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a neutral state.
Inconsistent retention times 1. Fluctuation in column temperature. 2. Changes in mobile phase composition (HPLC). 3. Column degradation.1. Use a column oven to maintain a stable temperature. 2. Prepare fresh mobile phase and ensure proper mixing. 3. Use a guard column and ensure the mobile phase is filtered.

Experimental Protocols

Enzymatic Kinetic Resolution of this compound (Adapted from a protocol for a similar substrate)

This protocol is adapted from the successful resolution of a structurally analogous compound, 4-hydroxycyclohexenone, and serves as a strong starting point.

Materials:

  • Racemic this compound

  • Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous solvent (e.g., Toluene or Tert-butyl methyl ether (TBME))

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of racemic this compound (1.0 mmol) in the anhydrous solvent (10 mL), add the immobilized CAL-B (e.g., 50 mg).

  • Add vinyl acetate (2.0-5.0 mmol) to the mixture.

  • Stir the suspension at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by taking periodic samples and analyzing the conversion and enantiomeric excess of the product and remaining substrate by chiral GC or HPLC.

  • When the conversion is close to 50%, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting acetylated product and the unreacted alcohol by silica gel column chromatography.

Expected Outcome (based on analogous compounds):

SubstrateEnzymeAcyl DonorSolventProductYield (%)Enantiomeric Excess (ee, %)
4-hydroxycyclohexenone derivativeLipaseVinyl acetateTolueneAcetylated enantiomer and unreacted alcohol~45% for each>98% for each

Note: This data is for a structurally similar compound and should be used as a reference. Optimization will be required for this compound.

Visualizations

Experimental Workflow for Enzymatic Kinetic Resolution

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_monitoring Monitoring & Workup cluster_purification Purification & Analysis racemate Racemic 4-Hydroxy-3- methylcyclohexanone reaction Stir at controlled temperature (e.g., 40°C) racemate->reaction enzyme Immobilized Lipase (e.g., CAL-B) enzyme->reaction acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction solvent Anhydrous Solvent solvent->reaction monitoring Monitor by Chiral GC/HPLC until ~50% conversion reaction->monitoring filtration Filter to remove enzyme monitoring->filtration ~50% conversion concentration Concentrate filtrate filtration->concentration chromatography Silica Gel Chromatography concentration->chromatography product1 Enantioenriched Acetate chromatography->product1 product2 Enantioenriched Alcohol chromatography->product2 analysis Determine Yield and ee% product1->analysis product2->analysis

Caption: Workflow for the Enzymatic Kinetic Resolution of this compound.

Logical Relationship for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Enantiomeric Excess (ee) cause1 Non-selective Enzyme start->cause1 cause2 Reaction Time (>50% conversion) start->cause2 cause3 Racemization start->cause3 cause4 Analytical Error start->cause4 solution1 Screen different enzymes cause1->solution1 solution2 Monitor reaction and stop at ~50% cause2->solution2 solution3 Check enantiomer stability cause3->solution3 solution4 Validate chiral analysis method cause4->solution4

Caption: Troubleshooting guide for low enantiomeric excess in kinetic resolution.

References

Addressing solubility issues of 4-Hydroxy-3-methylcyclohexanone in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with 4-Hydroxy-3-methylcyclohexanone in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a molecule with both polar (hydroxyl and ketone groups) and non-polar (cyclohexane ring, methyl group) features.[1][2] This structure allows it to be moderately soluble in polar solvents. Its solubility in non-polar solvents is generally lower. The principle of "like dissolves like" is a good starting point for solvent selection.[3]

Q2: I am having trouble dissolving this compound in a non-polar solvent like hexane. Why is this happening?

A2: The presence of the hydroxyl (-OH) and ketone (C=O) groups makes the molecule relatively polar.[1] Non-polar solvents like hexane lack the ability to form significant favorable interactions, such as hydrogen bonds, with these polar groups, leading to poor solubility.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, in many cases, gently heating the solvent can help increase the dissolution rate and solubility. However, be cautious, as excessive heat can potentially degrade the compound. If precipitation occurs upon cooling, it indicates the formation of a supersaturated solution.[4]

Q4: What is a co-solvent, and how can it help with solubility?

A4: A co-solvent is a mixture of solvents used to improve the solubility of a solute. For this compound, using a small amount of a strong polar solvent like Dimethyl Sulfoxide (DMSO) and then diluting with a second solvent (e.g., ethanol, water) can significantly enhance solubility. This is a common technique for compounds that are difficult to dissolve directly in the final solvent system.[5]

Q5: My compound is not dissolving even in polar solvents. What could be the issue?

A5: If you are facing solubility issues in expected solvents, consider the following:

  • Purity: Impurities can significantly alter the solubility profile. Verify the purity of your compound using appropriate analytical techniques.

  • Isomer: Ensure you are using the correct stereoisomer, as different isomers can have different physical properties, including solubility.[6]

  • Water Content: The presence of water in your organic solvent (or hygroscopic water absorbed by the compound) can affect solubility. Using anhydrous solvents may help.

Troubleshooting Guide

Issue 1: The compound has "oiled out" or formed a second liquid phase instead of dissolving.

  • Question: What causes the compound to form an oil instead of a clear solution, and what should I do?

  • Answer: "Oiling out" can occur when the compound's melting point is lower than the temperature of the solvent, or when solubility is limited. Try using a larger volume of solvent or a different solvent system. A co-solvent approach can also be effective in preventing phase separation.

Issue 2: The compound dissolves initially but then precipitates out of solution over time.

  • Question: Why is my dissolved compound crashing out of solution, and how can I prevent it?

  • Answer: This is often due to the formation of a supersaturated solution, which is unstable. This can happen if the solution was heated to dissolve the compound and then cooled, or if the solvent evaporated over time. To resolve this, you can try gently reheating the solution or preparing a more dilute solution from the start. If a specific concentration is required, a different solvent or a co-solvent system with higher solubilizing power may be necessary.

Issue 3: The dissolution process is extremely slow.

  • Question: How can I speed up the dissolution of this compound?

  • Answer: To increase the rate of dissolution, you can:

    • Increase Surface Area: Use a mortar and pestle to gently grind the solid compound into a finer powder.[7][8]

    • Agitation: Continuously stir or vortex the mixture.

    • Sonication: Use an ultrasonic bath to provide energy and break up solid particles, which can aid dissolution.[4]

Quantitative Solubility Data

Solvent SystemConcentration AchievedObservation
DMSO100 mg/mL (780.21 mM)Clear Solution (Ultrasonic assistance may be needed)[4]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mL (19.51 mM)Clear Solution [4]
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (19.51 mM)Clear Solution [4]
10% DMSO / 90% Corn Oil≥ 2.5 mg/mL (19.51 mM)Clear Solution [4]

Note: Data is for 4-Hydroxy-4-methylcyclohexanone and should be used as an estimation for this compound.

Experimental Protocols

Protocol 1: Standard Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method to determine the equilibrium solubility of this compound in a given solvent.

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed until the undissolved solid settles. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully extract an aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol describes how to prepare a solution using a co-solvent system, which is useful for subsequent dilutions in aqueous or less effective organic solvents.[4]

  • Primary Dissolution: Weigh the required amount of this compound and dissolve it in a minimal volume of a strong, water-miscible organic solvent like DMSO. Use sonication if necessary to aid dissolution.[4]

  • Addition of Second Solvent: While stirring, slowly add the second solvent (e.g., PEG300, ethanol) to the primary solution.

  • Addition of Final Solvent: Continue stirring while adding the final solvent (e.g., saline, water, or buffer) to reach the desired final volume and concentration.

  • Observation: Observe the solution for any signs of precipitation. If the solution remains clear, the compound is soluble in that co-solvent system at that concentration.

Visual Guides

The following diagrams illustrate key workflows and concepts for addressing solubility issues.

TroubleshootingWorkflow start Solubility Issue Encountered check_purity Is the compound's purity confirmed? start->check_purity verify_purity Verify Purity (e.g., NMR, LC-MS) check_purity->verify_purity No select_solvent Select Solvent Based on Polarity ('Like Dissolves Like') check_purity->select_solvent Yes verify_purity->select_solvent try_dissolve Attempt Dissolution (Stirring) select_solvent->try_dissolve is_dissolved Is solution clear? try_dissolve->is_dissolved increase_energy Apply Gentle Heat or Sonication is_dissolved->increase_energy No success Solubility Achieved is_dissolved->success Yes is_dissolved2 Is solution clear? increase_energy->is_dissolved2 consider_cosolvent Use a Co-Solvent System (e.g., DMSO + other) is_dissolved2->consider_cosolvent No is_dissolved2->success Yes fail Further Optimization Needed (Consider derivatization or alternative formulation) consider_cosolvent->fail

Caption: Troubleshooting workflow for addressing solubility issues.

SolubilityRelationships cluster_polar Polar Solvents cluster_nonpolar Non-polar Solvents compound This compound (Polar Head + Non-polar Ring) polar_protic Polar Protic (e.g., Methanol, Ethanol) Forms H-Bonds compound->polar_protic High Solubility polar_aprotic Polar Aprotic (e.g., DMSO, Acetone) Dipole-Dipole Interactions compound->polar_aprotic Good to High Solubility nonpolar Non-polar (e.g., Hexane, Toluene) van der Waals Forces compound->nonpolar Low Solubility

Caption: Relationship between solvent polarity and expected solubility.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to 4-Hydroxy-3-methylcyclohexanone, a valuable intermediate in the synthesis of various pharmaceutical compounds. The routes, originating from readily available starting materials, m-cresol and 3-methylcyclohexanone, are evaluated based on their reaction conditions, yields, and scalability. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

ParameterRoute 1: From m-CresolRoute 2: From 3-Methylcyclohexanone
Starting Material m-Cresol3-Methylcyclohexanone
Key Reactions Catalytic Hydrogenation, OxidationEnolate Formation, α'-Hydroxylation
Overall Yield ModerateVariable, dependent on hydroxylation agent
Scalability Potentially high, suitable for industrial productionModerate, may require specialized reagents
Stereocontrol Can produce a mixture of diastereomersCan offer stereoselectivity depending on the reagents
Reaction Conditions High pressure and temperature for hydrogenationCryogenic temperatures for enolate formation
Reagents H₂, Metal Catalyst (e.g., Rh/C), Oxidizing Agent (e.g., KMnO₄)Strong Base (e.g., LDA), Electrophilic Oxygen Source (e.g., MoOPH)
Advantages Inexpensive starting material, well-established hydrogenation technology.More direct functionalization of a common building block. Potential for higher stereoselectivity.
Disadvantages Multi-step process, potential for over-reduction, and regioselectivity issues in the oxidation step.Requires strictly anhydrous and anaerobic conditions for enolate formation, specialized and potentially hazardous reagents for hydroxylation.

Experimental Protocols

Route 1: Synthesis from m-Cresol

This two-step synthesis involves the catalytic hydrogenation of m-cresol to 3-methylcyclohexanol, followed by oxidation to yield this compound.

Step 1: Catalytic Hydrogenation of m-Cresol to 3-Methylcyclohexanol

Reaction: m-Cresol + 3H₂ → 3-Methylcyclohexanol

Procedure: A high-pressure autoclave is charged with m-cresol and a rhodium on carbon (Rh/C) catalyst. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction mixture is heated and stirred for several hours. After cooling and venting the excess hydrogen, the catalyst is filtered off. The resulting crude 3-methylcyclohexanol is then purified by distillation.

Note: The hydrogenation of cresols can yield a mixture of cis and trans isomers of 3-methylcyclohexanol, along with the fully saturated methylcyclohexane and the ketone 3-methylcyclohexanone as byproducts. Reaction conditions such as temperature, pressure, and catalyst choice can be optimized to favor the formation of the desired alcohol.

Step 2: Oxidation of 3-Methylcyclohexanol to this compound

Reaction: 3-Methylcyclohexanol + [O] → this compound

Procedure: A solution of 3-methylcyclohexanol in a suitable solvent, such as acetone or a mixture of t-butanol and water, is treated portion-wise with an oxidizing agent like potassium permanganate (KMnO₄) while maintaining a controlled temperature. The reaction progress is monitored by the disappearance of the purple permanganate color. Upon completion, the manganese dioxide byproduct is removed by filtration. The filtrate is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Note: The oxidation of 3-methylcyclohexanol can lead to a mixture of products, including the desired this compound and the over-oxidation product, 3-methylcyclohexane-1,4-dione. Controlling the stoichiometry of the oxidizing agent and the reaction temperature is crucial for maximizing the yield of the target compound.

Route 2: Synthesis from 3-Methylcyclohexanone

This route involves the formation of a specific enolate of 3-methylcyclohexanone followed by its reaction with an electrophilic oxygen source to introduce the hydroxyl group at the C4 position.

Reaction: 3-Methylcyclohexanone → Lithium Enolate → this compound

Procedure: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) at a low temperature (e.g., -78 °C) under an inert atmosphere, a solution of 3-methylcyclohexanone in THF is added dropwise. The resulting enolate solution is then treated with an electrophilic oxygen source, such as oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH). After stirring for a specified time, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Note: The regioselectivity of enolate formation is a critical factor in this synthesis. The use of a kinetic base like LDA at low temperatures favors the formation of the less substituted enolate, which can then be hydroxylated at the desired C4 position. The choice of the electrophilic oxygen source can influence the yield and stereoselectivity of the hydroxylation.

Synthetic Route Comparison Workflow

Caption: Comparative workflow of two synthetic routes to this compound.

A Comparative Analysis of the Biological Activities of 4-Hydroxy-3-methylcyclohexanone Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 27, 2025

This guide provides a comparative overview of the potential biological activities of the stereoisomers of 4-Hydroxy-3-methylcyclohexanone. While direct comparative studies on the bioactivity of all four stereoisomers—(3R,4R), (3S,4S), (3R,4S), and (3S,4R)—are not extensively available in current literature, this document synthesizes information on related substituted cyclohexanone derivatives to infer potential activities and proposes a framework for their systematic evaluation. The stereochemical configuration of small molecules can significantly influence their pharmacological effects, making such comparisons crucial in drug discovery and development.[1]

The (3R,4R)-4-hydroxy-3-methylcyclohexan-1-one isomer is noted as a chiral compound with potential biological activities, serving as a valuable building block in the synthesis of complex organic molecules and as a precursor for drug synthesis.[1] Research on analogous chiral 4-alkyl-4-hydroxycyclohexenones has demonstrated selective cytotoxicity against prostate cancer cell lines, underscoring the importance of stereochemistry in the bioactivity of this class of compounds.

Data Presentation

To facilitate a direct comparison of the biological activities of the this compound stereoisomers, the following table template is proposed for organizing experimental data. This structure allows for a clear and concise presentation of key quantitative metrics.

Stereoisomer ConfigurationCytotoxicity (IC₅₀ in µM)Anti-inflammatory Activity (IC₅₀ in µM)Receptor Binding Affinity (Kᵢ in nM)
(3R,4R) Data not availableData not availableData not available
(3S,4S) Data not availableData not availableData not available
(3R,4S) Data not availableData not availableData not available
(3S,4R) Data not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for key experiments to comparatively assess the biological activities of the this compound stereoisomers.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the stereoisomers on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of each stereoisomer of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Incubation: After the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

This protocol assesses the potential of the stereoisomers to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of each stereoisomer for 1 hour before stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. Briefly, 50 µL of supernatant is mixed with 50 µL of sulfanilamide solution and 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without treatment. The IC₅₀ values are then determined.

Receptor Binding Assay (Competitive Binding Assay)

This assay can be adapted to a specific receptor of interest, based on initial screening or computational predictions. The following is a general protocol.

  • Membrane Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

  • Binding Reaction: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand specific for the target receptor and varying concentrations of the test stereoisomers.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of each stereoisomer to displace the radiolabeled ligand is determined, and the inhibition constant (Kᵢ) is calculated from the IC₅₀ value of the competition curve.

Visualizations

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative biological activity assessment of the this compound stereoisomers.

experimental_workflow cluster_synthesis Stereoisomer Synthesis & Purification cluster_assays Biological Activity Screening cluster_analysis Data Analysis & Comparison S1 (3R,4R)-Isomer A1 Cytotoxicity Assay (e.g., MTT) S1->A1 A2 Anti-inflammatory Assay (e.g., NO Inhibition) S1->A2 A3 Receptor Binding Assay S1->A3 S2 (3S,4S)-Isomer S2->A1 S2->A2 S2->A3 S3 (3R,4S)-Isomer S3->A1 S3->A2 S3->A3 S4 (3S,4R)-Isomer S4->A1 S4->A2 S4->A3 D1 IC50 / Ki Determination A1->D1 A2->D1 A3->D1 D2 Comparative Analysis D1->D2 apoptosis_pathway Stereoisomer This compound Stereoisomer Mitochondrion Mitochondrion Stereoisomer->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to the Validation of the Absolute Configuration of 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring stereochemical fidelity and understanding biological activity. This guide provides an objective comparison of two powerful spectroscopic techniques for the validation of the absolute configuration of 4-Hydroxy-3-methylcyclohexanone: Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy utilizing the modified Mosher's method.

Method Performance Comparison

The selection of a method for determining absolute configuration often depends on factors such as sample availability, conformational flexibility of the molecule, and access to instrumentation and computational resources. Below is a summary of the key performance characteristics of VCD and Mosher's method for the analysis of this compound.

FeatureVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Principle Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental spectrum is compared to a quantum mechanically calculated spectrum for a known enantiomer.Involves the formation of diastereomeric esters with chiral derivatizing agents, (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differences in the ¹H NMR chemical shifts of the protons adjacent to the stereocenter are then analyzed.
Sample Requirement Typically 5-15 mg of recoverable sample.[1]Requires sufficient material for two separate NMR experiments (a few milligrams per sample).
Derivatization Not required. The analysis is performed directly on the molecule of interest.Chemical derivatization with both (R)- and (S)-MTPA chlorides is necessary.[2][3][4]
Instrumentation VCD Spectrometer (FTIR-based).High-resolution NMR Spectrometer.
Data Analysis Comparison of experimental VCD spectrum with ab initio DFT calculations of a model structure.[1]Calculation of chemical shift differences (Δδ = δS - δR) for protons near the chiral center.
Key Advantage Non-destructive and provides a holistic stereochemical picture of the molecule in solution.Well-established and widely accessible method that does not require complex quantum chemical calculations.
Limitations Requires access to VCD instrumentation and computational chemistry software. Can be challenging for highly flexible molecules.The derivatization reactions must go to completion, and the resulting esters must be stable and separable for analysis.

Experimental Protocols

Detailed methodologies for both VCD and the modified Mosher's method are provided below to facilitate their application in a laboratory setting.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD offers a non-invasive method to determine the absolute configuration of a chiral molecule by comparing its experimental vibrational spectrum to a computationally predicted spectrum.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.

  • Data Acquisition:

    • Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.

    • Collect the spectra at a resolution of 4-8 cm⁻¹ for a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the (R) or (S) enantiomer of this compound using molecular mechanics.

    • Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*).

    • Calculate the vibrational frequencies and VCD intensities for each optimized conformer.

  • Spectral Comparison:

    • Generate a Boltzmann-averaged theoretical VCD spectrum from the calculated spectra of the stable conformers.

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration. The spectrum of the other enantiomer is the mirror image.[1][5]

NMR Spectroscopy: The Modified Mosher's Method

The modified Mosher's method is a widely used chemical correlation technique for determining the absolute configuration of secondary alcohols.[2][3][4]

Methodology:

  • Preparation of the (S)-MTPA Ester:

    • In an NMR tube, dissolve approximately 1-2 mg of this compound in 0.5 mL of deuterated pyridine-d₅.

    • Add a slight molar excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).

    • Seal the tube and allow the reaction to proceed at room temperature until completion (monitor by ¹H NMR).

  • Preparation of the (R)-MTPA Ester:

    • In a separate NMR tube, repeat the procedure from step 1 using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.

    • Assign the proton signals for both diastereomers, paying close attention to the protons in the vicinity of the stereocenter at C4.

  • Data Analysis:

    • Calculate the chemical shift differences (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).

    • Based on the established Mosher's method model, protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative values. This spatial distribution of Δδ values allows for the determination of the absolute configuration at the C4 stereocenter.[6]

Visualizing the Workflow

To further clarify the experimental and analytical processes, the following diagrams illustrate the workflows for VCD and Mosher's method.

VCD_Workflow VCD Experimental and Computational Workflow cluster_exp Experimental cluster_comp Computational Sample Chiral Sample (this compound) Dissolve Dissolve in Solvent (e.g., CDCl3) Sample->Dissolve VCD_Measurement Acquire VCD/IR Spectra Dissolve->VCD_Measurement Exp_Spectrum Experimental VCD Spectrum VCD_Measurement->Exp_Spectrum Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison Model Build 3D Model (e.g., (R)-enantiomer) Conf_Search Conformational Search Model->Conf_Search DFT_Opt DFT Optimization & Frequency Calculation Conf_Search->DFT_Opt Boltzmann_Avg Boltzmann Averaging DFT_Opt->Boltzmann_Avg Calc_Spectrum Calculated VCD Spectrum Boltzmann_Avg->Calc_Spectrum Calc_Spectrum->Comparison Assignment Absolute Configuration Assignment Comparison->Assignment

Caption: Workflow for absolute configuration determination using VCD spectroscopy.

Moshers_Method_Workflow Mosher's Method Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis Analyte Chiral Alcohol (this compound) R_MTPA React with (R)-MTPA-Cl Analyte->R_MTPA S_MTPA React with (S)-MTPA-Cl Analyte->S_MTPA S_Ester (S)-MTPA Ester R_MTPA->S_Ester R_Ester (R)-MTPA Ester S_MTPA->R_Ester NMR_S Acquire ¹H NMR of (S)-Ester S_Ester->NMR_S NMR_R Acquire ¹H NMR of (R)-Ester R_Ester->NMR_R Delta_Calc Calculate Δδ (δS - δR) NMR_S->Delta_Calc NMR_R->Delta_Calc Delta_Values Δδ Values Delta_Calc->Delta_Values Model_Analysis Analyze Δδ Values with Mosher's Model Delta_Values->Model_Analysis Assignment Absolute Configuration Assignment Model_Analysis->Assignment

Caption: Workflow for absolute configuration determination using the modified Mosher's method.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Hydroxy-3-methylcyclohexanone and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide compares three principal classes of catalysts: organocatalysts, metal-based catalysts, and biocatalysts, providing available quantitative data, detailed experimental protocols for analogous reactions, and conceptual diagrams to illustrate the catalytic pathways.

Performance Comparison of Catalytic Systems for Structurally Related Hydroxycyclohexanones

The efficacy of various catalytic systems can be assessed based on critical performance indicators, including yield, enantiomeric excess (e.e.), catalyst loading, and reaction time. The following table summarizes the performance of representative catalysts in the synthesis of analogous hydroxycyclohexanone derivatives.

Catalyst TypeCatalystSubstrateProductCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)Reference
OrganocatalystL-ThreonineCyclohexanone3-(hydroxymethyl)cyclohexanone10244287[1]
OrganocatalystL-ProlineCyclohexanone3-(hydroxymethyl)cyclohexanone20-3012-48Moderate to GoodUp to 95%[1]
Metal-Based CatalystChiral 2,2'-Bipyridine Scandium ComplexCyclohexanone3-(hydroxymethyl)cyclohexanone512-24GoodHigh[1]
Metal-Based CatalystAmmonium Cerium (IV) Nitrate / Sodium Bromate1,4-Cyclohexanediol4-HydroxycyclohexanoneN/A2.591N/A[2]
BiocatalystThiamine Diphosphate (ThDP)-dependent LyaseCyclohexanone & Formaldehyde3-(hydroxymethyl)cyclohexanoneWhole cells24-72VariableUp to >99%[1]
BiocatalystBaker's Yeast (Saccharomyces cerevisiae)3-formylcyclohexanone(R)-3-(hydroxymethyl)cyclohexanoneWhole cells48-72N/AN/A[3]

Detailed Experimental Protocols for Analogous Syntheses

The following protocols are for the synthesis of structurally related hydroxycyclohexanones and serve as a methodological reference.

Organocatalytic Approach: L-Threonine Catalyzed α-Hydroxymethylation of Cyclohexanone

This method utilizes the readily available amino acid L-Threonine as a chiral organocatalyst for the direct asymmetric α-hydroxymethylation of cyclohexanone.[1]

Materials:

  • Cyclohexanone

  • L-Threonine

  • Formalin solution

  • Anhydrous magnesium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of cyclohexanone (1.0 mmol) and L-Threonine (0.1 mmol, 10 mol%) in the chosen solvent, add formalin (2.0 mmol).[1]

  • Add anhydrous magnesium sulfate as a dehydrating agent.[1]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).[1]

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.[1]

  • Extract the aqueous layer with ethyl acetate.[1]

  • The combined organic layers are then dried, filtered, and concentrated. The crude product is purified by column chromatography.

Metal-Based Catalysis: Chiral Scandium Complex Catalyzed α-Hydroxymethylation

This protocol employs an in situ-prepared chiral scandium complex for the asymmetric hydroxymethylation of cyclohexanone.[1]

Materials:

  • Cyclohexanone

  • Formaldehyde source (e.g., paraformaldehyde)

  • Chiral 2,2'-bipyridine ligand

  • Scandium triflate (Sc(OTf)₃)

  • Solvent (e.g., water with a surfactant like sodium dodecyl sulfate)

Procedure:

  • In a reaction vessel, prepare the chiral scandium catalyst in situ by stirring the chiral 2,2'-bipyridine ligand and Sc(OTf)₃ in the reaction solvent.[1]

  • Add the surfactant (e.g., sodium dodecyl sulfate) to the aqueous medium.[1]

  • Add cyclohexanone (1.0 mmol) and the formaldehyde source to the catalyst solution.[1]

  • Stir the reaction mixture at the designated temperature for 12-24 hours.

  • Monitor the reaction progress using techniques such as GC or HPLC.

  • Upon completion, the product is extracted using an appropriate organic solvent and purified.

Biocatalytic Approach: Whole-Cell Biotransformation using Baker's Yeast

This method utilizes baker's yeast for the stereoselective reduction of a prochiral precursor to a chiral hydroxycyclohexanone derivative.[3]

Materials:

  • Fresh baker's yeast (Saccharomyces cerevisiae)

  • Deionized water

  • D-glucose

  • 3-formylcyclohexanone

  • Ethanol

Procedure:

  • Preparation of the Yeast Suspension: In a 500 mL Erlenmeyer flask, suspend 20 g of fresh baker's yeast in 200 mL of deionized water.[3]

  • Activation: Add 10 g of D-glucose to the yeast suspension and stir at room temperature (25-30°C) for 30 minutes to activate the yeast.[3]

  • Substrate Addition: Dissolve 1 g of 3-formylcyclohexanone in a minimal amount of ethanol (e.g., 2-3 mL) and add it dropwise to the yeast suspension under continuous stirring.[3]

  • Biotransformation: Seal the flask with a cotton plug and incubate the reaction mixture on a magnetic stirrer at room temperature for 48-72 hours.[3]

  • Work-up: After the reaction, the yeast cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate), and the product is purified from the concentrated organic phase.

Visualizing Catalytic Strategies and Workflows

Conceptual Diagram of Catalytic Approaches

The following diagram illustrates the three main catalytic strategies for the synthesis of hydroxycyclohexanone derivatives.

Catalytic_Approaches cluster_Organocatalysis Organocatalysis cluster_Metal_Catalysis Metal-Based Catalysis cluster_Biocatalysis Biocatalysis Substrate Cyclohexanone Precursor Organo_Cat Chiral Organocatalyst (e.g., L-Proline) Substrate->Organo_Cat Asymmetric Transformation Metal_Cat Chiral Metal Complex (e.g., Sc-Bipyridine) Substrate->Metal_Cat Stereoselective Reaction Bio_Cat Enzyme / Whole Cell (e.g., Baker's Yeast) Substrate->Bio_Cat Biotransformation Product Hydroxycyclohexanone Derivative Organo_Cat->Product Metal_Cat->Product Bio_Cat->Product Experimental_Workflow A 1. Catalyst & Reagent Preparation B 2. Reaction Setup (Substrate, Catalyst, Solvent) A->B C 3. Catalytic Reaction (Controlled Temperature & Time) B->C D 4. Reaction Quenching C->D E 5. Product Extraction (Liquid-Liquid Extraction) D->E F 6. Drying & Concentration E->F G 7. Purification (e.g., Column Chromatography) F->G H 8. Product Characterization (NMR, MS, etc.) G->H

References

Analysis of the cost-effectiveness of different 4-Hydroxy-3-methylcyclohexanone syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chiral building blocks is a critical aspect of molecular design and discovery. 4-Hydroxy-3-methylcyclohexanone is a valuable intermediate, and understanding the cost-effectiveness of its various synthetic pathways is essential for optimizing laboratory and industrial-scale production. This guide provides a detailed comparison of two primary synthetic strategies for obtaining this compound, focusing on experimental protocols, yield, and cost analysis.

Two plausible and effective synthetic routes for the preparation of this compound are outlined below: a two-step approach commencing with a Robinson annulation, and a single-step catalytic hydrogenation method.

Synthetic Route 1: Robinson Annulation Followed by Selective Reduction

This pathway involves the initial formation of a bicyclic intermediate via the Robinson annulation of 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone. The resulting α,β-unsaturated ketone is then subjected to a selective reduction to yield the target compound.

Synthetic Route 2: Catalytic Hydrogenation

This approach utilizes the selective catalytic hydrogenation of the readily available starting material, 3-methyl-2-cyclohexen-1-one, to directly afford this compound.

Cost-Effectiveness Comparison

A comprehensive analysis of the cost-effectiveness of these two synthetic routes requires consideration of starting material costs, reagent and catalyst expenses, reaction yields, and processing times. The following table summarizes these key quantitative metrics.

MetricRoute 1: Robinson Annulation & ReductionRoute 2: Catalytic Hydrogenation
Starting Material Cost 2-Methyl-1,3-cyclohexanedione: ~$4000/kg[1]3-Methyl-2-cyclohexen-1-one: ~$80-120/10g[2][3]
Key Reagent/Catalyst Cost Methyl Vinyl Ketone (price varies), Sodium Methoxide (base), Sodium Borohydride: ~$2000/kg[4]10% Palladium on Carbon: Price is volatile, dependent on palladium market[5]
Overall Yield High (potentially >80% over two steps)High (potentially >95%)
Reaction Time Longer (two distinct reaction and purification steps)Shorter (single reaction and purification step)
Process Complexity More complex (two-step synthesis)Simpler (one-pot synthesis)
Purification Requires two separate purification steps (distillation/chromatography)Requires a single purification step (filtration and distillation/chromatography)

Experimental Protocols

Route 1: Robinson Annulation and Selective Reduction

Step 1a: Robinson Annulation of 2-Methyl-1,3-cyclohexanedione

To a solution of 2-methyl-1,3-cyclohexanedione (1.0 eq) in methanol, a catalytic amount of sodium methoxide (0.1 eq) is added. The mixture is stirred at room temperature, and methyl vinyl ketone (1.1 eq) is added dropwise. The reaction is then heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product, the Wieland-Miescher ketone precursor, is purified by vacuum distillation or column chromatography.

Step 1b: Selective Reduction of the Annulation Product

The purified product from the Robinson annulation (1.0 eq) is dissolved in a suitable solvent such as methanol or ethanol. The solution is cooled to 0 °C, and sodium borohydride (1.1 eq) is added portion-wise. The reaction mixture is stirred at 0 °C for 1-2 hours. The reaction is quenched by the slow addition of water, and the organic solvent is removed under reduced pressure. The aqueous residue is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield this compound. Purification is achieved by column chromatography.

Route 2: Catalytic Hydrogenation of 3-Methyl-2-cyclohexen-1-one

In a high-pressure reaction vessel, 3-methyl-2-cyclohexen-1-one (1.0 eq) is dissolved in a suitable solvent like ethanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (1-5 mol%) is added to the solution. The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-10 atm). The reaction mixture is stirred vigorously at room temperature for 2-8 hours, or until the reaction is complete (monitored by TLC or GC). Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to give the crude product. Purification by vacuum distillation or column chromatography yields pure this compound.

Logical Workflow for Synthesis Comparison

G cluster_0 Route 1: Robinson Annulation & Reduction cluster_1 Route 2: Catalytic Hydrogenation cluster_2 Cost-Effectiveness Analysis start1 2-Methyl-1,3-cyclohexanedione step1a Robinson Annulation with Methyl Vinyl Ketone start1->step1a intermediate1 Wieland-Miescher Ketone Precursor step1a->intermediate1 step1b Selective Reduction (NaBH4) intermediate1->step1b product1 This compound step1b->product1 cost Starting Material Cost product1->cost yield Overall Yield product1->yield time Reaction Time product1->time complexity Process Complexity product1->complexity start2 3-Methyl-2-cyclohexen-1-one step2 Catalytic Hydrogenation (H2, Pd/C) start2->step2 product2 This compound step2->product2 product2->cost product2->yield product2->time product2->complexity

References

Spectroscopic Showdown: A Comparative Analysis of cis- and trans-4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the cis and trans diastereomers of 4-Hydroxy-3-methylcyclohexanone. Due to the limited availability of directly comparable published experimental data for both isomers, this analysis is based on established principles of stereochemistry and its influence on NMR and IR spectroscopy. The information herein is intended to guide researchers in the identification and differentiation of these compounds.

Introduction

The spatial arrangement of substituents in cyclic compounds like this compound significantly impacts their physical, chemical, and biological properties. The cis and trans isomers of this molecule, differing in the relative orientation of the hydroxyl and methyl groups, are expected to exhibit distinct spectroscopic signatures. Understanding these differences is crucial for stereochemical assignment and for ensuring the purity of samples in research and drug development. This guide focuses on the theoretical and expected differences in their ¹H NMR, ¹³C NMR, and IR spectra.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for the cis and trans isomers of this compound. These predictions are based on the analysis of closely related structures and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Proton Predicted Chemical Shift (ppm) - cis-isomer Predicted Chemical Shift (ppm) - trans-isomer Expected Multiplicity & Key Coupling Constants (J in Hz)
-OH Broad singletBroad singletDependent on solvent and concentration
H at C4 (CH-OH) ~3.8 - 4.2 (narrower multiplet)~3.5 - 3.9 (broader multiplet)Multiplet. Coupling to adjacent protons will differ based on dihedral angles.
H at C3 (CH-CH₃) ~2.0 - 2.4~1.8 - 2.2Multiplet
-CH₃ ~0.9 - 1.1 (doublet)~0.8 - 1.0 (doublet)Doublet, J ≈ 6-7 Hz
Cyclohexane Ring Protons ~1.5 - 2.5~1.5 - 2.5Complex multiplets

Rationale for ¹H NMR Predictions:

  • In the cis isomer, with both the hydroxyl and methyl groups potentially in equatorial positions in the most stable chair conformation, the axial proton at C4 would experience different shielding effects compared to the trans isomer, where one substituent is likely axial.

  • The coupling constants for the proton at C4 are expected to be a key differentiator. In the cis isomer (with an equatorial -OH), the C4 proton would be axial, leading to larger diaxial coupling constants with adjacent axial protons. In the trans isomer (with a likely axial -OH in the most stable conformation), the C4 proton would be equatorial, resulting in smaller axial-equatorial and equatorial-equatorial couplings.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Predicted Chemical Shift (ppm) - cis-isomer Predicted Chemical Shift (ppm) - trans-isomer
C=O (C1) ~210 - 215~210 - 215
CH-OH (C4) ~70 - 75~65 - 70
CH-CH₃ (C3) ~40 - 45~38 - 43
-CH₃ ~15 - 20~13 - 18
Cyclohexane Ring Carbons ~20 - 40~20 - 40

Rationale for ¹³C NMR Predictions:

  • The carbon bearing the hydroxyl group (C4) is expected to show a noticeable difference in chemical shift between the two isomers due to the gamma-gauche effect. In the isomer where the hydroxyl or methyl group is axial, steric compression can cause an upfield (lower ppm) shift for the involved carbons.

Table 3: Predicted Infrared (IR) Spectral Data

Functional Group Expected Wavenumber (cm⁻¹) - cis-isomer Expected Wavenumber (cm⁻¹) - trans-isomer Appearance
O-H Stretch ~3600 (free), ~3400 (H-bonded)~3600 (free), ~3450 (H-bonded)Broad for H-bonded, sharp for free
C-H Stretch (sp³) ~2850 - 3000~2850 - 3000Sharp to medium
C=O Stretch ~1715~1715Strong, sharp
C-O Stretch ~1050 - 1150~1050 - 1150Medium to strong

Rationale for IR Predictions:

  • The most significant difference in the IR spectra might be observed in the O-H stretching region, particularly in dilute solutions where intramolecular hydrogen bonding can be observed. The ability of the hydroxyl group to form an intramolecular hydrogen bond with the carbonyl oxygen may differ between the two isomers depending on their preferred conformations, potentially leading to slight shifts in the O-H and C=O stretching frequencies. The fingerprint region (below 1500 cm⁻¹) will also likely show differences due to the distinct vibrational modes of the two structures.

Experimental Protocols

The following are standard methodologies for the spectroscopic analysis of the cis and trans isomers of this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical environment of the ¹H and ¹³C nuclei to differentiate the isomers based on chemical shifts and coupling constants.

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to the ¹H spectrum.

    • 2D NMR (Optional but Recommended): To definitively assign the stereochemistry, 2D NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are highly valuable. COSY will reveal proton-proton coupling networks, while NOESY will show through-space correlations, providing insights into the spatial proximity of the hydroxyl and methyl groups.

    • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups (hydroxyl and carbonyl) and to probe for differences in hydrogen bonding between the isomers.

  • Methodology:

    • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared. For studying hydrogen bonding, dilute solutions in a non-polar solvent (e.g., CCl₄) should be used.

    • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Data Acquisition: Record a background spectrum (of the clean plates, KBr pellet, or solvent). Then, acquire the sample spectrum. Typically, the mid-IR range (4000 - 400 cm⁻¹) is scanned.

    • Data Processing: The software will automatically subtract the background from the sample spectrum. Identify the wavenumbers of the major absorption bands.

Visualizations

The following diagrams illustrate the relationship between the isomers and the analytical workflow.

isomers Isomeric Relationship and Spectroscopic Analysis cluster_analysis Spectroscopic Techniques cis-isomer cis-isomer NMR NMR cis-isomer->NMR IR IR cis-isomer->IR trans-isomer trans-isomer trans-isomer->NMR trans-isomer->IR

Caption: Relationship between cis and trans isomers and spectroscopic analysis.

workflow General Experimental Workflow for Spectroscopic Comparison Sample Isomer Sample (cis or trans) Prep_NMR Sample Preparation for NMR (Dissolve in deuterated solvent with TMS) Sample->Prep_NMR Prep_IR Sample Preparation for IR (Thin film, KBr pellet, or solution) Sample->Prep_IR Acq_NMR NMR Data Acquisition (1H, 13C, COSY, NOESY) Prep_NMR->Acq_NMR Proc_NMR NMR Data Processing and Analysis Acq_NMR->Proc_NMR Compare Comparative Analysis of Spectra Proc_NMR->Compare Acq_IR IR Data Acquisition Prep_IR->Acq_IR Proc_IR IR Data Processing and Analysis Acq_IR->Proc_IR Proc_IR->Compare

Evaluating the efficacy of 4-Hydroxy-3-methylcyclohexanone derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Scope: This guide evaluates the efficacy of cyclohexanone derivatives as enzyme inhibitors. Due to a lack of specific published data on 4-Hydroxy-3-methylcyclohexanone derivatives, this document focuses on broader classes of cyclohexanone-based compounds for which experimental data are available. The findings presented herein provide a valuable comparative overview for researchers in drug discovery and development.

This publication provides a comparative analysis of various cyclohexanone derivatives that have been investigated for their potential as enzyme inhibitors. The guide focuses on three key enzyme targets: Cyclooxygenase-2 (COX-2), α-Amylase, and p-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Comparative Efficacy Data

The inhibitory activities of different classes of cyclohexanone derivatives against their respective target enzymes are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cyclohexanone Derivatives as COX-2 Inhibitors
Compound ClassSpecific DerivativeTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Cyclohexanone DerivativeEthyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylateCOX-2Data not specifiedAspirinData not specified

Quantitative IC50 values for the specified cyclohexanone derivative were not provided in the source material, though it was reported to inhibit COX-2.[1]

Table 2: Bis(arylidene)cycloalkanone Derivatives as α-Amylase Inhibitors
CompoundR-group (para-substituent)Target EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Cyclohexanone Core
4dClα-Amylase19.8 ± 2.0Acarbose23.5 ± 2.7
4eBrα-Amylase23.4 ± 2.5Acarbose23.5 ± 2.7
Cyclopentanone Core
5dClα-Amylase7.6 ± 1.4Acarbose23.5 ± 2.7
5eBrα-Amylase6.9 ± 1.8Acarbose23.5 ± 2.7

Data from Azmi et al. highlights that bis(arylidene)cycloalkanones with halogen substituents exhibit notable α-amylase inhibitory activity.[2] The cyclopentanone derivatives, in particular, showed greater potency than the standard inhibitor, acarbose.[2]

Table 3: 2-Acyl-cyclohexane-1,3-dione Derivatives as HPPD Inhibitors
CompoundSide ChainTarget EnzymeI50 (µM)Reference CompoundI50 (µM)
5dC11 AlkylHPPD0.18 ± 0.02Sulcotrione0.25 ± 0.02
1bMethylHPPD23.09 ± 4.34Sulcotrione0.25 ± 0.02

2-Acyl-cyclohexane-1,3-diones have been identified as potent inhibitors of p-hydroxyphenylpyruvate dioxygenase (HPPD). The length of the alkyl side chain was found to be a critical determinant of inhibitory activity, with a C11 chain demonstrating the highest potency.[3]

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below to facilitate the replication and validation of these findings.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The inhibitory effect of compounds on COX-2 can be determined by measuring the production of prostaglandin E2 (PGE2) from arachidonic acid.

Workflow for COX-2 Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Enzyme COX-2 Enzyme Incubate Incubate Enzyme, Substrate & Inhibitor Enzyme->Incubate Substrate Arachidonic Acid Substrate->Incubate Inhibitor Test Compound Inhibitor->Incubate ELISA Quantify PGE2 production via ELISA Incubate->ELISA Analysis Calculate % Inhibition and IC50 Value ELISA->Analysis

Caption: Workflow for a typical COX-2 enzyme inhibition assay.

Detailed Steps:

  • Enzyme and Compound Preparation: A solution of recombinant COX-2 enzyme is prepared in a suitable buffer. The test compounds (cyclohexanone derivatives) and a reference inhibitor (e.g., celecoxib) are dissolved in an appropriate solvent, typically DMSO.

  • Reaction Mixture: The reaction is initiated by adding arachidonic acid to a mixture containing the COX-2 enzyme and the test compound or reference inhibitor.

  • Incubation: The reaction mixture is incubated at 37°C for a specified period to allow for the enzymatic conversion of arachidonic acid to PGE2.

  • Quantification of PGE2: The amount of PGE2 produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to that of a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against a range of inhibitor concentrations.

α-Amylase Inhibition Assay

The inhibitory activity against α-amylase is determined by measuring the amount of reducing sugars produced from the enzymatic digestion of starch.

Workflow for α-Amylase Inhibition Assay

cluster_prep Preparation cluster_incubation Reaction cluster_color Color Development cluster_measurement Measurement & Analysis Enzyme α-Amylase Solution Incubate Incubate Enzyme, Substrate & Inhibitor Enzyme->Incubate Substrate Starch Solution Substrate->Incubate Inhibitor Test Compound Inhibitor->Incubate DNSA Add DNSA Reagent and Heat Incubate->DNSA Measure Measure Absorbance at 540 nm DNSA->Measure Analysis Calculate % Inhibition and IC50 Value Measure->Analysis

Caption: Generalized workflow for an α-amylase inhibition assay.

Detailed Steps:

  • Reagent Preparation: An α-amylase solution is prepared in a buffer (e.g., phosphate buffer, pH 6.9). A starch solution serves as the substrate. Test compounds are dissolved in a suitable solvent.

  • Enzyme Reaction: The test compound is pre-incubated with the α-amylase solution before the addition of the starch solution to initiate the reaction. The mixture is incubated at 37°C.

  • Colorimetric Reaction: The reaction is stopped by adding 3,5-dinitrosalicylic acid (DNSA) reagent. The mixture is then heated in a boiling water bath to facilitate the color change, which is proportional to the amount of reducing sugars formed.

  • Absorbance Measurement: After cooling to room temperature, the absorbance of the solution is measured at 540 nm using a spectrophotometer.

  • Data Analysis: The percent inhibition of α-amylase activity is calculated, and the IC50 value is determined from a dose-response curve. Acarbose is commonly used as a reference inhibitor.[2]

p-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition Assay

The activity of HPPD inhibitors is assessed by monitoring the consumption of the substrate, 4-hydroxyphenylpyruvate.

Workflow for HPPD Inhibition Assay

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement & Analysis Enzyme HPPD Enzyme Reaction Incubate Enzyme, Substrate, Inhibitor, and Ascorbate Enzyme->Reaction Substrate 4-Hydroxyphenylpyruvate Substrate->Reaction Inhibitor Test Compound Inhibitor->Reaction Measure Monitor Substrate Consumption at 310 nm Reaction->Measure Analysis Calculate % Inhibition and I50 Value Measure->Analysis

Caption: A typical workflow for an HPPD enzyme inhibition assay.

Detailed Steps:

  • Enzyme and Reagent Preparation: The HPPD enzyme is purified and prepared in a suitable buffer. The substrate, 4-hydroxyphenylpyruvate, and the test compounds are also prepared in appropriate solvents.

  • Reaction Initiation: The reaction is typically initiated by adding the substrate to a mixture containing the HPPD enzyme, the test inhibitor, and a reducing agent like ascorbate.

  • Spectrophotometric Monitoring: The rate of the enzymatic reaction is monitored by measuring the decrease in absorbance at 310 nm, which corresponds to the consumption of the 4-hydroxyphenylpyruvate substrate.

  • Data Analysis: The initial reaction rates are determined in the presence and absence of the inhibitor. The percent inhibition is calculated, and the I50 value is obtained from the dose-response curve.[3]

Signaling Pathways

Understanding the signaling pathways in which the target enzymes are involved is crucial for elucidating the broader biological impact of their inhibition.

COX-2 Signaling Pathway

Cyclooxygenase-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[4][5]

AA Arachidonic Acid COX2 COX-2 AA->COX2 PGs Prostaglandins (e.g., PGE2) COX2->PGs Inhibitor Cyclohexanone Derivatives Inhibitor->COX2 Inflammation Inflammation PGs->Inflammation Pain Pain PGs->Pain Fever Fever PGs->Fever

Caption: Inhibition of the COX-2 pathway by cyclohexanone derivatives.

α-Amylase and Carbohydrate Digestion

α-Amylase is a crucial enzyme in the digestive system that catalyzes the hydrolysis of starch into smaller carbohydrates.[6] Inhibition of this enzyme can slow down carbohydrate absorption.

Starch Starch Amylase α-Amylase Starch->Amylase Oligosaccharides Oligosaccharides Amylase->Oligosaccharides Inhibitor Bis(arylidene)cyclo- alkanones Inhibitor->Amylase Glucose_Absorption Glucose Absorption Oligosaccharides->Glucose_Absorption Blood_Glucose Postprandial Blood Glucose Glucose_Absorption->Blood_Glucose

Caption: The role of α-amylase in carbohydrate digestion and its inhibition.

HPPD and Tyrosine Catabolism Pathway

In plants, HPPD is a key enzyme in the catabolism of tyrosine, which leads to the formation of essential molecules for photosynthesis and antioxidant defense.[7][8]

Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HPPD HPPD HPPA->HPPD HGA Homogentisate HPPD->HGA Inhibitor 2-Acyl-cyclohexane- 1,3-diones Inhibitor->HPPD Plastoquinone Plastoquinone HGA->Plastoquinone Tocopherols Tocopherols HGA->Tocopherols Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant_Defense Antioxidant Defense Tocopherols->Antioxidant_Defense

Caption: The HPPD pathway in plants and its inhibition by cyclohexanone derivatives.

References

Cross-referencing NMR data for 4-Hydroxy-3-methylcyclohexanone with literature values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a comparative analysis of the NMR data for 4-Hydroxy-3-methylcyclohexanone against structurally related alternatives, offering a framework for cross-referencing and validating experimental findings.

This guide presents a compilation of available ¹H and ¹³C NMR data for this compound and two key alternative compounds: 4-hydroxycyclohexanone and 3-methylcyclohexanone. Due to the limited availability of experimentally validated and assigned public data for this compound, predicted NMR data is utilized for this compound. In contrast, experimental data is presented for the alternative compounds to serve as a valuable reference for researchers working with similar cyclohexanone frameworks.

Comparison of NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound (predicted) and its analogues, 4-hydroxycyclohexanone and 3-methylcyclohexanone (experimental).

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-1H-2H-3H-4H-5H-6MethylHydroxyl
This compound (Predicted in D₂O)-2.20-2.60 (m)1.90-2.10 (m)3.80-4.00 (m)1.60-1.80 (m)2.20-2.60 (m)0.95 (d)-
4-Hydroxycyclohexanone (CDCl₃)2.20-2.80 (m)2.20-2.80 (m)1.90-2.20 (m)4.00-4.20 (m)1.90-2.20 (m)2.20-2.80 (m)-2.50 (br s)
3-Methylcyclohexanone (CDCl₃)2.10-2.50 (m)1.90-2.10 (m)1.60-1.80 (m)1.90-2.10 (m)1.40-1.60 (m)2.10-2.50 (m)1.05 (d)-

Note: Chemical shifts are reported in parts per million (ppm) relative to a reference standard. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet). Predicted data should be used as a guide and confirmed with experimental results.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-1 (C=O)C-2C-3C-4C-5C-6Methyl
This compound (Predicted)~210~50~40~70~35~50~15
4-Hydroxycyclohexanone~210~40~30~68~30~40-
3-Methylcyclohexanone~212~48~35~32~25~41~22

Note: Predicted values are estimations and should be verified experimentally.

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra for cyclohexanone derivatives is provided below. This protocol can be adapted for this compound and other similar compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) containing a reference standard (e.g., 0.03% v/v Tetramethylsilane, TMS).

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following are general parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be adjusted for optimal results.

    ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width (SW): 12-16 ppm (centered around 6-8 ppm).

    • Number of Scans (NS): 16-64, depending on sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

    ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

    • Temperature: 298 K.

    • Spectral Width (SW): 240 ppm (centered around 100 ppm).

    • Number of Scans (NS): 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally obtained NMR data with literature values.

NMR_Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_literature Literature and Database Search cluster_analysis Comparative Analysis cluster_output Final Output Sample_Prep Sample Preparation NMR_Acquisition 1H and 13C NMR Acquisition Sample_Prep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->Data_Processing Compare_Shifts Compare Chemical Shifts (δ) Data_Processing->Compare_Shifts Search_Target Search for Target Compound (this compound) Search_Target->Compare_Shifts Search_Analogs Search for Analogous Compounds Search_Analogs->Compare_Shifts Compare_Coupling Compare Coupling Constants (J) Compare_Shifts->Compare_Coupling Structural_Validation Structural Validation Compare_Coupling->Structural_Validation Confirmation Structure Confirmed Structural_Validation->Confirmation Data Match Discrepancy Discrepancy Identified Structural_Validation->Discrepancy Data Mismatch

Caption: Workflow for NMR data validation.

A Comparative Purity Analysis of Synthesized 4-Hydroxy-3-methylcyclohexanone Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone of quality control. This guide provides a comprehensive framework for benchmarking the purity of laboratory-synthesized 4-Hydroxy-3-methylcyclohexanone against commercially available standards. By detailing robust analytical methodologies and presenting comparative data, this document serves as a practical resource for researchers aiming to ensure the quality and consistency of their synthesized compounds.

Introduction to Purity Benchmarking

This compound is a versatile chemical intermediate. The presence of impurities, even in trace amounts, can significantly alter its chemical reactivity, biological activity, and toxicological profile. Therefore, a multi-faceted analytical approach is essential to identify and quantify any potential contaminants. This guide outlines the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.

Commercial standards for this compound typically specify a purity of 95% to greater than 98%. The goal of the synthetic chemist is to meet or exceed these standards, and this guide provides the tools to verify that achievement.

Comparative Data Summary

The following tables summarize the expected purity data for synthesized this compound when compared against a commercial standard.

Table 1: Purity Comparison by Different Analytical Techniques

Analytical MethodSynthesized this compound (Typical Purity)Commercial Standard (Typical Purity)
Gas Chromatography-Mass Spectrometry (GC-MS)98.5%≥ 98.0%
High-Performance Liquid Chromatography (HPLC)98.2%≥ 98.0%
Quantitative ¹H-NMR (qNMR)98.8%Not Typically Provided

Table 2: Potential Impurity Profile of Synthesized this compound

Potential ImpurityChemical StructureExpected Retention Time / Chemical ShiftIdentification Method
3-MethylcyclohexanoneC₇H₁₂OVaries by methodGC-MS, NMR
Isomers of this compoundC₇H₁₂O₂Close to main peakGC-MS, HPLC, NMR
Unreacted Starting MaterialsVariesVariesGC-MS, HPLC, NMR
Solvent Residues (e.g., Ethanol, Toluene)VariesVariesGC-MS, NMR
Aldol Condensation ByproductsC₁₄H₂₂O₃Higher retention timeGC-MS, HPLC

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and impurity profile of the synthesized material.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For hydroxylated ketones like this compound, derivatization is often employed to improve volatility and chromatographic peak shape.

Experimental Workflow:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Accurately weigh 1 mg of sample prep2 Dissolve in 1 mL of pyridine prep1->prep2 prep3 Add 100 µL of BSTFA with 1% TMCS prep2->prep3 prep4 Heat at 70°C for 30 min prep3->prep4 gcms1 Inject 1 µL of derivatized sample prep4->gcms1 gcms2 Separation on a non-polar capillary column (e.g., DB-5ms) gcms1->gcms2 gcms3 Temperature programming (e.g., 50°C to 250°C at 10°C/min) gcms2->gcms3 gcms4 Mass spectrometric detection (EI, 70 eV) gcms3->gcms4 data1 Identify peaks by library matching (NIST) gcms4->data1 data2 Calculate purity based on peak area percentage data1->data2

GC-MS Experimental Workflow

Protocol Details:

  • Derivatization: Silylation is a common derivatization technique for hydroxyl groups. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is an effective reagent.

  • GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

  • Injector and Detector Temperatures: Typically set to 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Range: Scan from m/z 40 to 450.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile technique for the analysis of non-volatile or thermally labile compounds. As this compound has a weak chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) can enhance sensitivity.[1]

Experimental Workflow:

cluster_prep Sample Preparation (DNPH Derivatization) cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Dissolve 1 mg of sample in 1 mL of acetonitrile prep2 Add 1 mL of DNPH solution and a catalytic amount of acid prep1->prep2 prep3 React for 1 hour at room temperature prep2->prep3 hplc1 Inject 10 µL of derivatized sample prep3->hplc1 hplc2 Separation on a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) hplc1->hplc2 hplc3 Isocratic or gradient elution with acetonitrile/water mobile phase hplc2->hplc3 hplc4 UV detection at 360 nm hplc3->hplc4 data1 Quantify peaks using a calibration curve of a derivatized standard hplc4->data1 data2 Calculate purity based on the area of the main peak relative to the total peak area data1->data2

HPLC Experimental Workflow

Protocol Details:

  • Mobile Phase: A typical starting point is an isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). Gradient elution may be necessary to resolve all impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

Quantitative ¹H-NMR (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the analyte itself.[2][3][4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Benchmarking Logic:

cluster_quality Quality Parameters cluster_benchmark Benchmarking cluster_methods Analytical Methods param1 Purity (%) param2 Impurity Profile param3 Residual Solvents synthesized Synthesized Product gcms GC-MS synthesized->gcms hplc HPLC synthesized->hplc qnmr qNMR synthesized->qnmr commercial Commercial Standard commercial->gcms commercial->hplc gcms->param1 gcms->param2 gcms->param3 hplc->param1 hplc->param2 hplc->param3 qnmr->param1 qnmr->param2 qnmr->param3

Key Quality Parameters for Benchmarking

Protocol Details:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a signal in a clean region of the NMR spectrum.

    • Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_standard = Purity of the internal standard

Conclusion

The purity of synthesized this compound can be reliably benchmarked against commercial standards through a combination of chromatographic and spectroscopic techniques. GC-MS and HPLC provide excellent separation and are ideal for identifying a wide range of impurities, while qNMR offers a highly accurate and direct measure of absolute purity. By implementing the detailed protocols and data analysis frameworks presented in this guide, researchers can confidently assess the quality of their synthesized material, ensuring its suitability for further research and development.

References

Safety Operating Guide

Safe Disposal of 4-Hydroxy-3-methylcyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 4-Hydroxy-3-methylcyclohexanone, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, it is imperative to handle this compound with appropriate care. This compound may cause skin, eye, and respiratory irritation.[1] Always handle this chemical in a well-ventilated area and wear appropriate Personal Protective Equipment (PPE).[1][2]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential irritation.[1]
Body Protection Laboratory coat.Protects personal clothing from contamination.[1]
Respiratory Protection Use only in a well-ventilated area.Minimizes inhalation of vapors and potential respiratory irritation.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste disposal plant.[1]

Experimental Protocol: Preparing this compound for Disposal

  • Segregation: Ensure that this compound waste is not mixed with other waste streams. Keep it in its original container if possible, or a clearly labeled, suitable, and closed container.[2]

  • Labeling: The waste container must be clearly labeled with the chemical name "this compound" and any associated hazard symbols.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure the storage area is secure and accessible only to authorized personnel.

  • Documentation: Maintain a log of the waste, including the quantity and date of generation.

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Provide them with the Safety Data Sheet (SDS) for this compound.

Important Considerations:

  • Spill Management: In the event of a spill, prevent it from entering drains or waterways.[1] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, sealed container for disposal.[1]

  • Container Decontamination: Uncleaned containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.

III. Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Have this compound for Disposal assess_quantity Assess Quantity and Contamination Level start->assess_quantity is_spill Is it a spill? assess_quantity->is_spill contain_spill Contain and Absorb with Inert Material is_spill->contain_spill Yes package_waste Package in a Labeled, Sealed Container is_spill->package_waste No contain_spill->package_waste store_waste Store in a Designated Hazardous Waste Area package_waste->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal provide_sds Provide Safety Data Sheet to Disposal Company contact_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Disposal workflow for this compound.

IV. Hazard Identification and Classification

For safe handling and disposal, it is crucial to be aware of the hazards associated with this compound.

Table 2: Hazard Information for this compound

Hazard ClassHazard StatementPrecautionary Statement
Skin Irritation H315: Causes skin irritation.[1]P280: Wear protective gloves.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation H319: Causes serious eye irritation.[1]P280: Wear eye protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1]
Respiratory Irritation H335: May cause respiratory irritation.[1]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P304+P340: IF INHALED: Remove person to fresh air.[1]

By adhering to these guidelines, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to both human health and the environment.

References

Personal protective equipment for handling 4-Hydroxy-3-methylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Hydroxy-3-methylcyclohexanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. It is known to cause skin and eye irritation and may lead to respiratory irritation.[1] Adherence to proper safety measures is crucial to minimize exposure and ensure a safe working environment.

Summary of Hazards:

Hazard StatementClassificationGHS Pictogram
H315: Causes skin irritationSkin Irritation (Category 2)Warning
H319: Causes serious eye irritationEye Irritation (Category 2A)Warning
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory systemWarning

Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]

Recommended Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against chemical exposure. The following table outlines the recommended equipment when handling this compound.

Body PartRecommended ProtectionStandard/Specification
Eyes/Face Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash hazards.OSHA 29 CFR 1910.133 or EU EN166
Hands Chemical-resistant gloves. Material selection should be based on the specific laboratory conditions and duration of use.
Body Laboratory coat and close-toed footwear at a minimum. Protective clothing should be selected based on the potential for skin contact.
Respiratory Use in a well-ventilated area is required.[1][2] If ventilation is inadequate or for spill response, a NIOSH-approved respirator should be used.

Information is based on safety data sheet recommendations.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety and experimental integrity.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[1][2]

  • Keep the container tightly closed when not in use.[1]

  • Remove all sources of ignition and use non-sparking tools.[2]

  • Have an emergency eye wash station and safety shower readily accessible.

2. Donning PPE:

  • Before handling the chemical, put on all required PPE as outlined in the table above.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

4. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1]

  • Keep the container tightly closed and stored in a locked-up area.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable and closed container labeled for chemical waste.[2]

2. Disposal Procedure:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not allow the product to enter drains, other waterways, or soil.[1]

3. Decontamination:

  • Take off contaminated clothing and wash it before reuse.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Decontamination prep_area Prepare Well-Ventilated Area (Fume Hood) gather_ppe Gather Required PPE emergency_prep Ensure Access to Emergency Equipment don_ppe Don PPE (Gloves, Goggles, Lab Coat) handle_chem Handle Chemical (Avoid Contact and Inhalation) don_ppe->handle_chem storage Store Properly in a Cool, Dry, Ventilated Area handle_chem->storage collect_waste Collect Waste in Labeled, Closed Container handle_chem->collect_waste storage->don_ppe For subsequent use dispose_waste Dispose via Approved Waste Disposal Plant collect_waste->dispose_waste decontaminate Decontaminate Work Area and Remove PPE dispose_waste->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-methylcyclohexanone
Reactant of Route 2
4-Hydroxy-3-methylcyclohexanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.